molecular formula C8H7BrO2 B106845 2-Bromo-4-methylbenzoic acid CAS No. 7697-27-0

2-Bromo-4-methylbenzoic acid

Cat. No.: B106845
CAS No.: 7697-27-0
M. Wt: 215.04 g/mol
InChI Key: ZZYYOHPHSYCHQG-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzoic acid can be prepared from 2-bromo-4-methylbenzonitrile via hydrolysis.>

Properties

IUPAC Name

2-bromo-4-methylbenzoic acid
Source PubChem
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InChI

InChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZZYYOHPHSYCHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280374
Record name 2-Bromo-4-methylbenzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7697-27-0
Record name 2-Bromo-4-methylbenzoic acid
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Record name 2-Bromo-4-methylbenzoic acid
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Record name 2-Bromo-4-methylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzoic acid, a substituted aromatic carboxylic acid, is a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its structural features, including a carboxylic acid group, a bromine atom, and a methyl group on the benzene (B151609) ring, provide multiple reaction sites for the construction of more complex molecules. A thorough understanding of its physical properties is essential for its effective use in chemical synthesis, process development, and quality control. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with standardized experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions.

PropertyValueReference
CAS Number 7697-27-0[1]
Molecular Formula C₈H₇BrO₂[2]
Molecular Weight 215.04 g/mol [1][2]
Appearance Solid[1]
Melting Point 143-147 °C[1]
Boiling Point (Predicted) 320.5 ± 30.0 °C
Density (Predicted) 1.599 ± 0.06 g/cm³
Solubility Soluble in Methanol (B129727)
pKa Data available in the IUPAC Digitized pKa Dataset[2][3]

Spectral Data

Spectroscopic data is vital for the structural elucidation and purity assessment of this compound. While detailed spectral analyses are beyond the scope of this guide, the following table indicates the availability of spectral information in established databases.

Spectrum TypeTechniqueDatabase/Reference
Infrared (IR) Spectroscopy ATR-NeatSpectraBase[2]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy -Data for related structures are available, suggesting typical aromatic and methyl proton signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy -Data for related structures are available, indicating characteristic chemical shifts for aromatic, carboxyl, and methyl carbons.

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

  • Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[4]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4][5]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

  • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., methanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[6]

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol to ensure solubility). A constant ionic strength is maintained using an inert salt solution (e.g., KCl).[7][8]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[7][8]

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition. The titration is continued past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[9]

Synthetic Utility and Workflow

This compound serves as a versatile building block in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions, while the carboxylic acid group can be converted to a variety of other functional groups.

G General Synthetic Workflow of this compound A This compound B Functional Group Transformation (e.g., Esterification, Amidation) A->B Reagents C Cross-Coupling Reaction (e.g., Suzuki, Heck) A->C Catalyst, Base D Advanced Intermediate B->D C->D E Final Product (Pharmaceutical, Agrochemical) D->E Further Synthetic Steps

Caption: Synthetic utility of this compound.

The diagram above illustrates a generalized workflow where this compound can undergo functional group transformations of its carboxylic acid moiety or participate in cross-coupling reactions at the bromine-substituted carbon. These pathways lead to the formation of advanced intermediates that are further elaborated to yield the final target molecules.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, an important synthetic intermediate. The tabulated data, coupled with standardized experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. A comprehensive understanding of these properties is paramount for the successful design, execution, and optimization of synthetic routes involving this versatile compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-4-methylbenzoic Acid (CAS 7697-27-0)

Introduction

This compound, also known as 2-Bromo-p-toluic acid, is an aromatic carboxylic acid derivative with the CAS number 7697-27-0.[1][2] Its molecular structure, featuring a bromine atom and a methyl group on the benzoic acid scaffold, makes it a versatile and valuable building block in organic synthesis. This compound serves as a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and electronic materials.[3] The strategic placement of its functional groups allows for a variety of chemical transformations, particularly in the construction of complex molecular architectures through cross-coupling reactions.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to almost white or beige powder or crystal.[2][6] It is soluble in methanol (B129727) but has low water solubility.[1][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7697-27-0[1][3]
Molecular Formula C₈H₇BrO₂[1][3]
Molecular Weight 215.04 g/mol [1][3]
Melting Point 143-147 °C (lit.)[1][3]
Boiling Point 320.5 ± 30.0 °C (Predicted)[1]
Density 1.599 ± 0.06 g/cm³ (Predicted)[1]
Appearance Solid, White to Almost White Powder/Crystal[2]
Solubility Soluble in Methanol[1]
Storage Temperature Room Temperature, Inert Atmosphere, Keep in Dark[1]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[7]
InChI 1S/C8H7BrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)[7]
InChI Key ZZYYOHPHSYCHQG-UHFFFAOYSA-N[7]
SMILES Cc1ccc(C(O)=O)c(Br)c1[7]
MDL Number MFCD00045797[3]
EINECS 630-124-6[1]

Synthesis and Reactivity

2.1 Synthesis

A common laboratory and industrial preparation method for this compound involves the hydrolysis of 2-bromo-4-methylbenzonitrile.[1][8] This reaction provides a direct pathway to the desired carboxylic acid.

Synthesis_Pathway General Synthesis Pathway cluster_main General Synthesis Pathway start 2-Bromo-4-methylbenzonitrile product This compound start->product Hydrolysis

Caption: Synthesis of this compound via hydrolysis.

2.2 Reactivity and Key Reactions

The reactivity of this compound is primarily centered around its carboxylic acid group and the bromine atom on the aromatic ring.

  • Esterification: The carboxylic acid group readily undergoes esterification. For example, reacting it with methanol in the presence of a catalytic amount of sulfuric acid yields Methyl 2-bromo-4-methylbenzoate.[4] This ester is a significant intermediate for further synthetic transformations.[4]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom is a versatile handle for forming new carbon-carbon bonds.[4][5] It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in drug discovery and materials science for building complex molecules.[4]

Reactivity_Workflow Key Reactivity & Applications cluster_reactivity Key Reactivity & Applications A This compound B Methyl 2-bromo-4-methylbenzoate A->B Esterification (+ Methanol, H₂SO₄) C Complex Molecules (e.g., Biaryls, Stilbenes) A->C Pd-catalyzed Cross-Coupling (e.g., Suzuki, Heck) D Pharmaceutical & Agrochemical Active Ingredients C->D Further Synthesis

Caption: Reactivity of this compound in synthesis.

Applications in Research and Development

This compound is a crucial starting material for synthesizing a range of more complex organic compounds. Its derivatives have found applications in multiple fields.

  • Pharmaceutical Synthesis: It serves as a building block for novel therapeutic agents.[3] The ability to use the bromine and carboxylic acid groups for sequential reactions makes it ideal for constructing drug candidates with specific pharmacological profiles.[5]

  • Agrochemicals: The compound is used to prepare active ingredients in herbicides and fungicides.[3]

  • Material Science: It is employed in the development of organic semiconductors and photoresists for electronic materials.[3]

  • Named Syntheses: It is explicitly used to synthesize compounds such as 2-bromo-4-methylbenzophenone and various dibenzo-α-pyrone and benzocoumarin derivatives.[1][9]

Experimental Protocols

4.1 General Protocol for Esterification to Methyl 2-bromo-4-methylbenzoate

This protocol is based on the common procedure described for the esterification of this compound.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure Methyl 2-bromo-4-methylbenzoate.[4]

Esterification_Workflow Esterification Experimental Workflow cluster_workflow Esterification Experimental Workflow start Start: Dissolve Acid in Methanol step1 Add H₂SO₄ Catalyst start->step1 step2 Reflux for several hours step1->step2 step3 Cool & Neutralize step2->step3 step4 Extract with Organic Solvent step3->step4 step5 Purify (Distillation/ Chromatography) step4->step5 end_node End: Pure Methyl 2-bromo-4-methylbenzoate step5->end_node

Caption: A typical workflow for the synthesis of Methyl 2-bromo-4-methylbenzoate.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. While specific peak values are not detailed in the provided search results, sources indicate the availability of FTIR, ATR-IR, and Raman spectra.[7]

Table 3: Available Spectroscopic Data

Spectroscopy TypeInstrument/Technique MentionedSource(s)
FTIR Bruker Tensor 27 FT-IR (KBr Pellet)[7]
ATR-IR Bruker Tensor 27 FT-IR (ATR-Neat)[7]
Raman Bruker MultiRAM Stand Alone FT-Raman[7]
¹H NMR Data available but specific shifts not listed[10]
¹³C NMR Data available but specific shifts not listed[10]
Mass Spec (GC-MS) Data available but fragmentation not detailed[11]

Safety and Handling

This compound is classified as hazardous.[7][12] It is known to cause skin irritation and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]

GHS Hazard Statements:

  • H315: Causes skin irritation[7]

  • H319: Causes serious eye irritation[7]

  • H335: May cause respiratory irritation[7]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[12][13] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields).[12] A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended if exposure limits are exceeded or irritation occurs.[12]

  • Storage: Store in a dry, cool, and well-ventilated place.[12] Keep containers tightly closed.[1][12] Store in a dark place, away from incompatible materials like strong oxidizing agents and strong bases.[1][12]

First Aid:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[12]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[12]

  • Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[12]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[12]

References

An In-depth Technical Guide to 2-Bromo-4-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-4-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a key building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methyl group on the benzoic acid scaffold, makes it a versatile intermediate for the preparation of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 215.04 g/mol [1]
Molecular Formula C₈H₇BrO₂[1]
CAS Number 7697-27-0
Melting Point 143-147 °C
Boiling Point 320.5±30.0 °C (Predicted)
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethyl acetate
InChI InChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)[1]
SMILES Cc1ccc(C(=O)O)c(Br)c1

Spectroscopic Information: While specific ¹H and ¹³C NMR spectra for this compound were not readily available in the cited literature, data for structurally similar compounds are well-documented. For reference, the IR spectrum is available on PubChem.[1] Researchers can expect characteristic signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the aromatic carbons (with varying shifts due to the bromo and methyl substituents), and the methyl carbon.

Synthesis and Experimental Protocols

This compound can be synthesized through a multi-step process. A common route involves the synthesis of the precursor 2-bromo-4-methylbenzonitrile (B184184), followed by its hydrolysis to the desired carboxylic acid.[2][3]

Experimental Protocol 1: Synthesis of 2-bromo-4-methylbenzonitrile

This protocol is adapted from the synthesis of 2-bromo-4-methylbenzonitrile from 3-bromo-4-aminotoluene.[4]

Materials:

  • 3-Bromo-4-aminotoluene

  • Hydrochloric acid (17%)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Ice-salt mixture

Procedure:

  • Dissolve 3-bromo-4-aminotoluene (10 g, 54 mmol) in 30 mL of 17% hydrochloric acid.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (4.3 g in 9 mL of water) over 5 minutes, maintaining the temperature between 0-5 °C to form the diazonium salt.

  • In a separate flask, prepare a mixture of 6% aqueous copper(I) cyanide and 40% aqueous potassium cyanide and heat it to 60 °C.

  • Slowly add the cold diazonium salt solution to the heated cyanide mixture.

  • After the addition is complete and the reaction subsides, the mixture is worked up to isolate the crude 2-bromo-4-methylbenzonitrile.

  • Purification can be achieved by recrystallization from a suitable solvent to yield colorless blocks of the product.[4]

Experimental Protocol 2: Hydrolysis of 2-bromo-4-methylbenzonitrile to this compound

This is a general protocol for the hydrolysis of a benzonitrile (B105546) to a benzoic acid.

Materials:

  • 2-bromo-4-methylbenzonitrile

  • Sulfuric acid (concentrated) or Sodium hydroxide (B78521) solution

  • Water

Procedure (Acid Hydrolysis):

  • To a round-bottom flask, add 2-bromo-4-methylbenzonitrile and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture under reflux for several hours until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acid.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[5] Its derivatives have been explored for various biological activities.

The presence of the bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.[6] This makes it a key starting material for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Derivatives of brominated benzoic acids have shown potential as:

  • Anticancer Agents: Substituted benzoic acids are frequently used as starting materials for the synthesis of kinase inhibitors for cancer therapy.[7]

  • Antibacterial Agents: Certain pyrazole (B372694) derivatives incorporating a bromo-substituted benzoic acid moiety have demonstrated potent antibacterial activity.[8]

  • Modulators of Proteostasis: Benzoic acid derivatives have been shown to enhance the activity of cellular protein degradation systems, suggesting potential applications in age-related diseases.[9]

The following diagram illustrates a generalized workflow for the utilization of this compound in the initial stages of a drug discovery program, leading to the synthesis of a potential kinase inhibitor.

G cluster_0 Synthesis of Core Scaffold cluster_1 Diversity-Oriented Synthesis cluster_2 Biological Screening cluster_3 Lead Optimization A This compound B Esterification/Amidation A->B C Functionalized Intermediate B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Library of Derivatives D->E F Kinase Inhibition Assay E->F G Hit Compound(s) F->G H Structure-Activity Relationship (SAR) Studies G->H I Optimized Lead Compound H->I J Preclinical Development I->J G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Kinase Inhibitor (Derived from this compound) E->B

References

2-Bromo-4-methylbenzoic acid melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Melting Point of 2-Bromo-4-methylbenzoic Acid

This technical guide provides comprehensive information regarding the melting point and associated physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document outlines the physical and chemical characteristics of the compound, a detailed experimental protocol for melting point determination, and a workflow diagram for the procedure.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid.[1] Its physical and chemical properties are crucial for its application in the synthesis of pharmaceuticals and agrochemicals.[1] The compound is a solid at room temperature.[2]

Data Summary

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Melting Point 143-147 °C (lit.)[1][3][4]
Molecular Formula C₈H₇BrO₂[1][5][6]
Molecular Weight 215.04 g/mol [1][2][5][6]
CAS Number 7697-27-0[1][3][4][6]
Assay Purity 97%, >95%, >98.0%(GC)[1][2][7]
Physical Form Solid[2]

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound using the capillary method with a melting point apparatus. This protocol is a standard procedure for organic solids.[8][9][10]

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Mortar and pestle or spatula for crushing

  • Thermometer (calibrated)

  • Watch glass

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • Thoroughly crush the solid into a fine powder using a spatula or mortar and pestle. Ensure the sample is completely dry.[10]

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample.

    • Tap the sealed end of the tube gently on a hard surface to pack the powder down.

    • Continue this process until the sample fills the tube to a height of 2-3 mm.[8][9] A tightly packed sample without air gaps is crucial for accuracy.[10]

  • Apparatus Setup:

    • Ensure the melting point apparatus is at room temperature or at least 20°C below the expected melting point of 143-147°C.[8]

    • Insert the loaded capillary tube into the sample holder of the apparatus.

  • Approximate Melting Point Determination (Fast Run):

    • Set the apparatus to heat at a rapid rate (approximately 5-10°C per minute).[8]

    • Observe the sample and record the temperature at which it melts. This provides a rough estimate of the melting point.

    • Discard the used capillary tube; never re-melt a sample.[8]

  • Accurate Melting Point Determination (Slow Run):

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the fast run.

    • Insert a new, freshly prepared capillary tube with the sample.

    • Heat the apparatus to a temperature about 20°C below the estimated melting point.

    • Adjust the heating rate to a slow and steady 1-2°C per minute.[8] This slow rate is critical for an accurate reading.[9]

  • Recording the Melting Range:

    • Record the temperature (T1) at which the first crystal of the solid begins to liquefy.[8][10]

    • Continue to observe the sample as the temperature rises.

    • Record the temperature (T2) at which the last crystal melts and the entire sample is a clear liquid.[8][10]

    • The melting point is reported as the range from T1 to T2. A narrow range (less than 2°C) is indicative of a pure compound.[8]

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Properly dispose of the used capillary tubes.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.

MeltingPointWorkflow A Prepare Sample (Crush to Fine Powder) B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Fast Scan (5-10°C/min) C->D E Record Approximate MP D->E F Cool Apparatus E->F G Slow Scan (1-2°C/min near MP) F->G H Observe First Melting (T1) G->H I Observe Final Melting (T2) H->I J Report Melting Range (T1 - T2) I->J

References

Navigating the Solubility Landscape of 2-Bromo-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile: An Overview

2-Bromo-4-methylbenzoic acid, a substituted aromatic carboxylic acid, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility is a critical parameter influencing reaction kinetics, purification strategies, and formulation development.

Generally, the solubility of benzoic acid derivatives is governed by the interplay of the polar carboxylic acid group and the nonpolar substituted benzene (B151609) ring. The presence of the bromine atom and the methyl group on the benzene ring of this compound influences its polarity and crystal lattice energy, thereby affecting its interaction with different solvents.

Qualitative Solubility:

Based on available information, this compound is generally soluble in polar organic solvents such as methanol, ethanol, ether, and acetone.

Quantitative Solubility Data for Analogous Compounds:

To provide a quantitative frame of reference, the following table summarizes the solubility of structurally similar compounds, 2-bromobenzoic acid and 4-methylbenzoic acid, in various organic solvents. This data can serve as a useful guide for estimating the solubility behavior of this compound.

SolventAnalogous CompoundSolubilityTemperature (°C)
Ethanol (95%)2-Bromobenzoic acid100 mg/mL[1][2]Not specified
Methanol4-Methylbenzoic acidSoluble[3]Not specified
Ethanol4-Methylbenzoic acidSoluble[3]Not specified
Ether4-Methylbenzoic acidSoluble[3]Not specified
Acetone2-Bromobenzoic acidSoluble[4]Not specified
Acetonep-Toluic acidSoluble[5]Not specified
Hot Water2-Bromobenzoic acidSoluble[4]Not specified
Hot Waterp-Toluic acidSparingly soluble[5]Not specified

Experimental Protocol for Thermodynamic Solubility Determination

The following section details a robust and widely accepted methodology for determining the thermodynamic solubility of a compound like this compound in an organic solvent. The shake-flask method is considered the "gold standard" for its reliability and accuracy in establishing equilibrium solubility.[6][7]

Principle:

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment:

  • This compound (solid)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[8] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to prevent any solid particles from being carried over into the analytical sample.

  • Analysis:

    • UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

      • Construct a calibration curve by plotting absorbance versus concentration.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • HPLC:

      • Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the quantitative analysis of this compound.

      • Prepare a calibration curve by injecting standard solutions of known concentrations.

      • Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

      • Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

    • Always report the temperature at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis of Saturated Solution cluster_calc 5. Data Calculation & Reporting prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Establish Equilibrium sep1 Sedimentation equil1->sep1 Stop Agitation sep2 Centrifugation sep1->sep2 sep3 Filter supernatant sep2->sep3 analysis1 Prepare dilutions sep3->analysis1 Clear Supernatant analysis2 Measure concentration (UV-Vis or HPLC) analysis1->analysis2 calc1 Calculate solubility from concentration and dilution factor analysis2->calc1 Concentration Data calc2 Report solubility with temperature calc1->calc2

Caption: Workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public literature, this guide provides a foundational understanding for researchers. The qualitative information and comparative data for analogous compounds offer valuable initial guidance. More importantly, the detailed experimental protocol for the shake-flask method empowers scientists to precisely determine the solubility of this compound in their solvents of interest. Accurate solubility data is paramount for the successful design and optimization of chemical processes and is a critical factor in the journey of a molecule from the laboratory to its final application.

References

Synthesis of 2-Bromo-4-methylbenzoic acid from 2-bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-methylbenzoic acid from 2-bromo-4-methylbenzonitrile (B184184). The primary transformation discussed is the hydrolysis of the nitrile functional group to a carboxylic acid, a fundamental reaction in organic synthesis. This document details the chemical principles, experimental protocols for both acidic and basic hydrolysis, and relevant data for researchers in organic chemistry and drug development. The information is presented to facilitate a thorough understanding of the synthetic process and to provide a practical basis for laboratory implementation.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a bromo-substituted aromatic ring, allows for a variety of subsequent chemical modifications. The synthesis of this compound from 2-bromo-4-methylbenzonitrile is a common and efficient route, relying on the well-established chemistry of nitrile hydrolysis. This guide will explore the two primary pathways for this conversion: acidic and basic hydrolysis.

Reaction Overview: Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction. It can be effectively catalyzed by either an acid or a base.

  • Acidic Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

  • Basic Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. This also proceeds through an amide intermediate to form a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.

The choice between acidic and basic hydrolysis often depends on the overall functionality of the starting material and its sensitivity to the reaction conditions.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from 2-bromo-4-methylbenzonitrile via both acidic and basic hydrolysis.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Bromo-4-methylbenzonitrile>97% purity
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Hydroxide (NaOH)Pellets, >97%
Hydrochloric Acid (HCl)Concentrated (37%)
Deionized WaterHigh Purity
Ethyl AcetateACS Grade
Sodium Sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle with magnetic stirrer
Buchner funnel and filter paper
Standard laboratory glassware
Protocol 1: Acidic Hydrolysis

This protocol is adapted from a similar procedure for the hydrolysis of a structurally related compound.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylbenzonitrile (e.g., 10.0 g, 51.0 mmol).

  • Carefully add a solution of 50% (v/v) sulfuric acid in deionized water (100 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and then place it in an ice bath for at least 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water (3 x 30 mL) to remove any residual acid.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Basic Hydrolysis

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylbenzonitrile (e.g., 10.0 g, 51.0 mmol).

  • Add a 10% (w/v) aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux with vigorous stirring. Evolution of ammonia (B1221849) gas may be observed.

  • Maintain the reflux for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the cooled solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. This will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 30 mL) to remove inorganic salts.

  • Dry the product in a vacuum oven at 60-70 °C.

  • Recrystallize if necessary.

Data Presentation

The following tables summarize the key physical and chemical data for the starting material and the product.

Table 1: Physical Properties of Reactant and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Bromo-4-methylbenzonitrileC₈H₆BrN196.0550-55White to off-white powder
This compoundC₈H₇BrO₂215.04143-147White solid

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterAcidic HydrolysisBasic Hydrolysis
Catalyst Sulfuric AcidSodium Hydroxide
Solvent WaterWater
Temperature Reflux (100-110 °C)Reflux (100 °C)
Reaction Time 8-12 hours4-8 hours
Work-up Cooling and filtrationAcidification and filtration
Typical Yield 85-95%90-98%
Purity (crude) >95%>95%
Key Considerations Potential for charring with concentrated acidsFormation of sodium salt intermediate

Note: Yields are estimates based on general nitrile hydrolysis reactions and may vary depending on the specific reaction scale and conditions.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflows.

Reaction_Pathway cluster_main 2-Bromo-4-methylbenzonitrile 2-Bromo-4-methylbenzonitrile 2-Bromo-4-methylbenzoic_acid 2-Bromo-4-methylbenzoic_acid 2-Bromo-4-methylbenzonitrile->2-Bromo-4-methylbenzoic_acid H₂O, H⁺ or OH⁻ (Hydrolysis)

Caption: Chemical transformation from nitrile to carboxylic acid.

Acidic_Hydrolysis_Workflow A Mix 2-bromo-4-methylbenzonitrile and H₂SO₄/H₂O B Heat to Reflux (8-12 hours) A->B C Cool in Ice Bath B->C D Vacuum Filtration C->D E Wash with Cold Water D->E F Dry Product E->F G Recrystallize (optional) F->G

Caption: Experimental workflow for acidic hydrolysis.

Basic_Hydrolysis_Workflow A Mix 2-bromo-4-methylbenzonitrile and NaOH/H₂O B Heat to Reflux (4-8 hours) A->B C Cool to Room Temperature B->C D Acidify with HCl to pH ~2 C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Dry Product F->G H Recrystallize (optional) G->H

Caption: Experimental workflow for basic hydrolysis.

Conclusion

The synthesis of this compound from 2-bromo-4-methylbenzonitrile is a straightforward and high-yielding process that can be achieved through either acidic or basic hydrolysis. This guide provides the necessary theoretical background and practical protocols to enable researchers to perform this synthesis efficiently and safely. The choice of method will depend on the specific laboratory constraints and the desired purity of the final product. Both pathways offer a reliable means to access this important synthetic intermediate.

Spectroscopic Analysis of 2-Bromo-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides a summary of available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound.

Disclaimer: Publicly available experimental spectroscopic data for this compound is limited. Therefore, this guide presents a combination of predicted data, data from a closely related isomer, and data from a structurally similar compound to provide an illustrative analysis. All data presented as such is clearly labeled with a disclaimer.

Spectroscopic Data Summary

The following tables summarize the available and illustrative spectroscopic data for this compound and its related compounds.

Table 1: Predicted ¹H NMR Data for this compound

Disclaimer: The following ¹H NMR data is predicted and has not been experimentally verified.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet1H-COOH
~7.8Doublet1HAr-H
~7.4Doublet1HAr-H
~7.2Singlet1HAr-H
~2.4Singlet3H-CH₃
Table 2: Predicted ¹³C NMR Data for this compound

Disclaimer: The following ¹³C NMR data is predicted and has not been experimentally verified.

Chemical Shift (δ) ppmAssignment
~170-COOH
~142Ar-C
~134Ar-C
~132Ar-C
~130Ar-C
~125Ar-C
~122Ar-C (C-Br)
~21-CH₃
Table 3: Illustrative IR Spectroscopy Data (from 4-methylbenzoic acid)

Disclaimer: The following IR data is for 4-methylbenzoic acid and is provided as an illustrative example of the expected functional group absorptions. The spectrum for this compound will differ due to the presence of the bromine atom.

Wavenumber (cm⁻¹)Description of Vibration
2500-3300 (broad)O-H stretch (carboxylic acid)
~2920C-H stretch (methyl)
~1680C=O stretch (carboxylic acid)
~1600, ~1450C=C stretch (aromatic)
~1300C-O stretch
~920 (broad)O-H bend (out-of-plane)
Table 4: Mass Spectrometry Data for 4-Bromo-2-methylbenzoic acid

Disclaimer: The following mass spectrometry data is for the isomer 4-Bromo-2-methylbenzoic acid. The fragmentation pattern may differ for this compound, though the molecular ion peak will be the same.

m/zInterpretation
214/216[M]⁺, Molecular ion peak (presence of Br isotopes)
199/201[M-CH₃]⁺
171/173[M-COOH]⁺
135[M-Br]⁺
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]

    • Transfer the solution to a 5 mm NMR tube.

    • If the sample does not fully dissolve, gentle warming or sonication may be applied. If insolubility persists, a different deuterated solvent should be chosen.

    • For quantitative analysis, an internal standard may be added.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-15 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[2]

    • The mixture should be a fine, homogeneous powder.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[2]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

  • Data Acquisition:

    • Spectrometer: A benchtop FT-IR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100 µg/mL.[3]

    • For carboxylic acids, derivatization (e.g., esterification to the methyl ester) may be necessary to improve volatility and chromatographic performance.

    • Filter the sample if any particulate matter is present.

    • Transfer the solution to a GC autosampler vial.

  • GC Parameters:

    • Gas Chromatograph: A system equipped with a capillary column.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: Increase at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

      • Final hold: 5-10 minutes.

  • MS Parameters:

    • Mass Spectrometer: A quadrupole or ion trap mass analyzer.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound (or its derivative) in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.

    • Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for identification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (Derivatize if needed) Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Chromatogram Analysis, Mass Spectrum Extraction MS->Process_MS Analyze_NMR ¹H & ¹³C Spectra Process_NMR->Analyze_NMR Analyze_IR IR Spectrum Process_IR->Analyze_IR Analyze_MS Mass Spectrum Process_MS->Analyze_MS Structure Final Structure Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for spectroscopic analysis.

References

Crystal Structure of 2-Bromo-4-methylbenzoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and crystallographic databases, a complete, experimentally determined crystal structure for 2-bromo-4-methylbenzoic acid (C8H7BrO2) is not publicly available at this time. This technical guide consolidates the existing information on the compound and outlines the expected structural characteristics based on related molecules. This information is intended for researchers, scientists, and drug development professionals.

Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid. Key identifying information and physical properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C8H7BrO2[1]
Molecular Weight 215.04 g/mol [2]
CAS Number 7697-27-0[2]
Appearance White to off-white solid, powder, or crystal[2]
Melting Point 143-147 °C[2]
SMILES Cc1ccc(C(O)=O)c(Br)c1[2]
InChI Key ZZYYOHPHSYCHQG-UHFFFAOYSA-N[2]

Synthesis and Crystallization

The synthesis of this compound has been described through various methods. A common route involves the hydrolysis of 2-bromo-4-methylbenzonitrile.[3] While single crystals are required for X-ray diffraction studies, specific protocols for the crystallization of this compound for the purpose of single-crystal X-ray analysis are not detailed in the reviewed literature. Generally, crystallization of such compounds is achieved by slow evaporation from a suitable solvent or by cooling a saturated solution.

A general workflow for obtaining and analyzing the crystal structure of a compound like this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis Syn Synthesis of 2-Bromo-4- methylbenzoic acid Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur Sol Selection of Appropriate Solvent(s) Pur->Sol Grow Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Sol->Grow Mount Crystal Mounting Grow->Mount Data Data Collection (Single-Crystal X-ray Diffractometer) Mount->Data Solve Structure Solution and Refinement Data->Solve CSD Crystallographic Database Solve->CSD Deposition in Database (e.g., CCDC)

Figure 1. A generalized workflow for the determination of a small molecule crystal structure.

Expected Crystal Structure and Intermolecular Interactions

Although the specific crystal structure of this compound is undetermined, predictions about its solid-state packing and intermolecular interactions can be made by examining the crystal structures of analogous compounds, such as benzoic acid and other halogenated benzoic acid derivatives.

Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. This typically results in a centrosymmetric dimer motif. The crystal packing is then dictated by weaker interactions between these dimer units.

For this compound, the following intermolecular interactions are anticipated to play a role in the crystal packing:

  • Hydrogen Bonding: Formation of the characteristic carboxylic acid dimers.

  • Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like the carbonyl oxygen) of neighboring molecules.

  • π–π Stacking: The aromatic rings may engage in stacking interactions.

  • Van der Waals Forces: These forces, including those involving the methyl group, will contribute to the overall packing efficiency.

The interplay of these interactions would define the final three-dimensional architecture of the crystal.

G Molecule This compound (Monomer) Dimer Hydrogen-Bonded Dimer Molecule->Dimer Strong O-H···O Hydrogen Bonds Crystal 3D Crystal Lattice Dimer->Crystal Weaker Intermolecular Forces (Halogen Bonds, π-π Stacking, Van der Waals)

References

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-4-methylbenzoic acid, a key intermediate in the synthesis of complex organic molecules. The document details its participation in pivotal palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This guide furnishes detailed experimental protocols, quantitative data from analogous systems, and visualizations of the reaction mechanisms to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its bromine substituent. The strategic placement of the bromine atom ortho to a carboxylic acid group and para to a methyl group influences its electronic properties and steric environment, making it a valuable substrate for various transformations. This guide focuses on the utility of the bromine atom as a handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of carbon-carbon and carbon-nitrogen bonds. Understanding the reactivity of this specific bromine atom is crucial for the rational design and synthesis of novel pharmaceuticals and functional materials.

Reactivity of the Bromine Atom

The bromine atom in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving a palladium(0) active species. The electron-withdrawing nature of the carboxylic acid group can influence the reactivity of the C-Br bond, making it susceptible to oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The bromine atom of this compound can be readily displaced by a variety of aryl and vinyl groups using a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a cornerstone for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.

Heck Reaction

The Heck reaction enables the formation of carbon-carbon bonds between an aryl halide and an alkene. The bromine atom in this compound can be coupled with various alkenes to introduce vinyl substituents. This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The bromine atom of this compound can be substituted with a wide range of primary and secondary amines, providing access to a diverse array of N-aryl and N-heteroaryl compounds.

Data Presentation

While specific quantitative data for the cross-coupling reactions of this compound is not extensively reported in the literature, the following tables summarize representative conditions and yields for analogous aryl bromide substrates. This data serves as a valuable starting point for reaction optimization.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃ (2.0)1,4-Dioxane (B91453)/H₂O (4:1)80-12012-2481[1]
4-Bromobenzoic acidPhenylboronic acidNa₂PdCl₄ (0.01)PPh₂PhSO₃Na (0.04)K₂CO₃ (2.0)Water702>99[2]
2-Bromo-3-methylbenzoic acidPhenylboronic acidPd₂(dba)₃ (0.02)BINAP (0.04)NaOtBu (2.0)Toluene10012Moderate to High[3]

Table 2: Representative Heck Reaction of Aryl Bromides

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenoneStyrenePd(OAc)₂ (1)-K₂CO₃ (2.0)DMF/H₂O (1:1)80485[4]
BromobenzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile10018-24Good[5]
2-Bromo-6-methyl-3-pyridinesMethyl acrylate[Pd(η³-allyl)Cl]₂ (cat.)P(o-Tol)₃ (cat.)-Toluene/DMA---[6]

Table 3: Representative Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
BromobenzeneAnilinePd₂(dba)₃ (5)XPhos (10)KOtBu (1.4)Toluene90287[7]
4-Bromo-N,N-dimethylanilineMorpholinePd catalyst (0.5)NHCtBuOK (2.0)Toluene85--[8]
Aryl BromidesSecondary Amines[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLi (1.2)Toluene-->95 (conversion)[9]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of this compound. These protocols are based on established procedures for similar aryl bromides and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1][10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]

General Procedure for Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine (B1218219) ligand (e.g., P(o-tol)₃, 2-4 mol%).[5]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., acetonitrile), the alkene (e.g., styrene, 1.5 equiv), and the base (e.g., Et₃N, 1.5 equiv).[5]

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C) for 18-24 hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Work-up: After cooling to room temperature, filter the mixture to remove the ammonium (B1175870) salt.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired vinylated product.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).[7]

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArBr This compound ArBr->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetal

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Coord Ar-Pd(II)(Br)L(alkene) OxAdd->Coord Alkene Coordination Migratory R-CH₂-CH(Ar)-Pd(II)(Br)L Coord->Migratory Migratory Insertion BetaElim Ar-CH=CH-R + H-Pd(II)(Br)L₂ Migratory->BetaElim β-Hydride Elimination Regen Pd(0)L₂ + H-Base⁺Br⁻ BetaElim->Regen Base Product Ar-Alkene BetaElim->Product Regen->Pd0 ArBr This compound ArBr->OxAdd Alkene Alkene Alkene->Coord

Catalytic cycle of the Heck reaction.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Br)L₂(HNR'R'')] OxAdd->AmineCoord Amine Coordination Dehydro Ar-Pd(II)(NR'R'')L₂ AmineCoord->Dehydro Dehydrohalogenation (Base) Dehydro->Pd0 Reductive Elimination Product Ar-NR'R'' Dehydro->Product ArBr This compound ArBr->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord

Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The bromine atom of this compound serves as a versatile and reactive handle for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions provide efficient and modular strategies for the synthesis of complex biaryl, vinylated, and aminated derivatives, respectively. While specific quantitative data for this particular substrate is limited, the provided protocols and data for analogous systems offer a robust starting point for synthetic chemists. The mechanistic understanding of these transformations, as visualized in the provided diagrams, is crucial for troubleshooting and optimizing reaction conditions. This guide serves as a valuable technical resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the effective utilization of this compound as a key building block in the creation of novel and functional molecules.

References

An In-depth Technical Guide on the Acidity and pKa of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2-bromo-4-methylbenzoic acid, a key parameter influencing its chemical behavior, reactivity, and pharmacokinetic properties. This document outlines the theoretical basis of its acidity, presents experimental data, and provides detailed protocols for its determination.

Introduction to Acidity and pKa

The acidity of a compound, quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (-logKa), is a critical determinant of its behavior in various chemical and biological systems. For an acidic compound like this compound, the pKa represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. This equilibrium is fundamental to understanding a molecule's solubility, lipophilicity, and its ability to interact with biological targets, all of which are pivotal in the field of drug development.

The acidity of substituted benzoic acids is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atom at the ortho position in this compound, increase acidity (lower pKa) by stabilizing the resulting carboxylate anion through an inductive effect. Conversely, electron-donating groups, like the methyl group at the para position, tend to decrease acidity (raise pKa). The interplay of these effects determines the overall acidity of the molecule.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

ParameterValueReference
pKa3.02[1]
Molecular FormulaC8H7BrO2[1][2]
Molecular Weight215.04 g/mol [1][3]
Melting Point143-147 °C[1][3][4]

Dissociation in Aqueous Solution

The following diagram illustrates the dissociation equilibrium of this compound in water, a fundamental process governed by its pKa.

Caption: Dissociation of this compound.

Experimental Protocols for pKa Determination

The determination of pKa is a crucial experimental procedure. Two common and reliable methods for determining the pKa of aromatic carboxylic acids are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[2][5][6]

Experimental Workflow:

Potentiometric_Workflow prep Sample Preparation (e.g., 1mM in co-solvent/water) setup Experimental Setup (Stirrer, pH electrode, N₂ purge) prep->setup cal pH Meter Calibration (pH 4, 7, 10 buffers) cal->setup titrate Titration (Incremental addition of 0.1M NaOH) setup->titrate record Data Recording (pH vs. Volume of titrant) titrate->record analyze Data Analysis (Plot titration curve, find inflection point) record->analyze pka pKa Determination (pH at half-equivalence point) analyze->pka

Caption: Workflow for potentiometric pKa determination.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M sodium hydroxide (B78521) (NaOH) and 0.1 M hydrochloric acid (HCl).

    • Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent. Due to the limited aqueous solubility of many benzoic acid derivatives, a co-solvent system (e.g., methanol-water or acetonitrile-water) may be necessary.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[5]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10 to ensure accurate measurements.[5]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel.

    • Add the KCl solution to maintain ionic strength.

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using the 0.1 M HCl solution.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

    • Begin stirring the solution gently with a magnetic stirrer.

    • To create an inert atmosphere and prevent interference from dissolved carbon dioxide, purge the solution with nitrogen gas before and during the titration.[2][5]

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize (drift of less than 0.01 pH units per minute) and record the pH and the total volume of NaOH added.[5]

    • Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[2][5]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

    • For robust results, perform the titration in triplicate and report the average pKa value with the standard deviation.[5]

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. It requires smaller amounts of the sample compared to potentiometric titration.

Experimental Workflow:

Spectrophotometric_Workflow prep_sample Sample Preparation (Stock solution in appropriate solvent) measure_spectra Spectral Measurement (Record UV-Vis spectrum in each buffer) prep_sample->measure_spectra prep_buffers Buffer Preparation (Series of buffers with varying pH) prep_buffers->measure_spectra identify_lambda Identify Analytical Wavelengths (Wavelengths of maximum absorbance change) measure_spectra->identify_lambda plot_data Plot Absorbance vs. pH identify_lambda->plot_data fit_curve Sigmoidal Curve Fitting (Fit data to Henderson-Hasselbalch equation) plot_data->fit_curve pka pKa Determination (pH at the inflection point of the curve) fit_curve->pka

Caption: Workflow for spectrophotometric pKa determination.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

    • Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectrum of the this compound solution in the most acidic and most basic buffer solutions to determine the spectra of the fully protonated and deprotonated species, respectively.

    • Identify the wavelength(s) at which the largest difference in absorbance between the acidic and basic forms is observed.

    • Measure the absorbance of each of the buffered solutions of the compound at this/these selected wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance against the corresponding pH of the buffer solution.

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry: pH = pKa + log[(A - A_acidic) / (A_basic - A)] where A is the absorbance at a given pH, A_acidic is the absorbance of the fully protonated form, and A_basic is the absorbance of the fully deprotonated form.

    • A plot of log[(A - A_acidic) / (A_basic - A)] versus pH will yield a straight line with the pKa as the x-intercept.

Conclusion

The pKa of this compound is a critical physicochemical parameter for researchers in the chemical and pharmaceutical sciences. The provided experimental protocols for potentiometric and spectrophotometric titration offer robust and reliable methods for its determination. A thorough understanding and accurate measurement of the pKa are essential for predicting the behavior of this compound in various applications, from chemical synthesis to drug formulation and development.

References

Theoretical and Computational Insights into 2-Bromo-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 2-Bromo-4-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in organic synthesis and drug discovery. The document outlines the molecular properties, predicted spectroscopic characteristics, and potential reactivity of this compound, derived from established computational chemistry methodologies. Detailed protocols for key analytical techniques and visualizations of computational workflows and relevant reaction mechanisms are included to support further research and application.

Introduction

This compound (C₈H₇BrO₂) is a halogenated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as building blocks in the synthesis of more complex molecules. The presence of a carboxylic acid group, a bromine atom, and a methyl group on the benzene (B151609) ring provides multiple sites for functionalization, making it a versatile intermediate. Understanding the structural, electronic, and spectroscopic properties of this compound through theoretical and computational methods is crucial for predicting its behavior in chemical reactions and biological systems. This guide details the application of Density Functional Theory (DFT) for in-silico characterization and provides practical experimental protocols for its empirical analysis.

Molecular Properties and Computational Analysis

The structural and electronic properties of this compound can be thoroughly investigated using computational methods, primarily Density Functional Theory (DFT). These calculations provide valuable insights into the molecule's geometry, stability, and reactivity.

Computational Methodology

A common and effective approach for studying organic molecules like this compound involves geometry optimization and frequency calculations using DFT. A representative and widely used method is the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p). This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. Solvation effects, which can be significant, can be modeled using implicit solvent models like the Polarization Continuum Model (PCM).

Predicted Molecular Geometry

Table 1: Predicted Geometrical Parameters of this compound

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C-Br1.91
C-COOH1.49
C=O1.22
C-O1.35
O-H0.97
Aromatic C-C (avg.)1.39
C-CH₃1.51
Bond Angles (°) **
C-C-Br121.0
C-C-COOH120.5
O=C-O123.0
C-O-H107.0
Dihedral Angles (°) **
C-C-C=O~0 or ~180
Electronic Properties

The electronic properties of this compound, such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and intermolecular interactions.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
Dipole Moment~2.5 - 3.5 DIndicates the molecule's overall polarity.
HOMO Energy~ -6.5 eVRelates to the electron-donating ability.
LUMO Energy~ -1.0 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap~ 5.5 eVCorrelates with chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), highlighting its acidic nature.

Spectroscopic Analysis: Theoretical Predictions

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound can be calculated and are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)~3500 (monomer), broad ~3000 (dimer)
C-H stretch (aromatic)~3100-3000
C-H stretch (methyl)~2950-2850
C=O stretch (carboxylic acid)~1720
C-C stretch (aromatic ring)~1600-1450
C-O stretch (carboxylic acid)~1300-1200
C-Br stretch~600-500
Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts for ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons, with their chemical shifts influenced by the electron-withdrawing bromine and electron-donating methyl groups.

Experimental Protocols

The following are detailed protocols for the acquisition of key experimental data for the characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology (Thin Solid Film Method):

  • Sample Preparation:

    • Place approximately 10-20 mg of this compound into a small vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone (B3395972) or methylene (B1212753) chloride) and gently swirl to dissolve the solid.[1]

    • Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to fully evaporate, which will leave a thin film of the solid compound on the plate.[2]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Process the spectrum by performing a background subtraction.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them with the predicted vibrational frequencies (Table 3).

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To obtain a high-resolution ¹H-NMR spectrum to elucidate the proton environments in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial.[3] It is important that the chosen solvent fully dissolves the sample.[4]

    • Gently agitate the vial to ensure complete dissolution. If necessary, briefly warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[5]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

  • Data Analysis:

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Visualizations of Workflows and Mechanisms

Visual diagrams are essential for understanding complex processes in computational chemistry and reaction mechanisms.

Computational Workflow for Studying this compound

The following diagram illustrates a typical workflow for the theoretical analysis of a small organic molecule like this compound using DFT.

G cluster_input Input Preparation cluster_calc DFT Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Define Molecular Structure (this compound) comp_params Select Computational Parameters (e.g., B3LYP/6-311+G(d,p)) mol_structure->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_analysis Analyze Molecular Structure (Bond Lengths, Angles) geom_opt->struct_analysis elec_prop Electronic Property Calculation (MEP, HOMO/LUMO) freq_calc->elec_prop spec_analysis Predict and Analyze Spectra (IR, NMR) freq_calc->spec_analysis react_analysis Assess Reactivity (HOMO-LUMO Gap, MEP) elec_prop->react_analysis report Generate Technical Report struct_analysis->report spec_analysis->report react_analysis->report

Caption: A typical workflow for the DFT-based computational study of an organic molecule.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a potential substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The following diagram illustrates the catalytic cycle of this reaction.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd_complex [R¹-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product r1x R¹-X (Aryl Halide) r1x->pd_complex r2bm R²-B(OR)₂ r2bm->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The theoretical and computational study of this compound provides a powerful framework for understanding its fundamental properties. DFT calculations offer reliable predictions of its geometry, electronic structure, and spectroscopic characteristics, which can guide experimental work and applications in synthesis. This technical guide serves as a resource for researchers by providing both the theoretical background and practical experimental protocols necessary for a comprehensive investigation of this and similar molecules. The integration of computational and experimental approaches is paramount in modern chemical research and drug development, enabling a more efficient and informed discovery process.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction involves the palladium-catalyzed coupling of an organoboron compound, typically a boronic acid, with an organohalide. These application notes provide a detailed overview of the Suzuki coupling reaction specifically utilizing 2-Bromo-4-methylbenzoic acid as the aryl halide substrate. This starting material is of significant interest in medicinal chemistry and materials science due to the versatile biaryl carboxylic acid structures it can generate. The resulting 2-aryl-4-methylbenzoic acid scaffold is a key pharmacophore in various drug candidates, including potent and selective EP4 receptor antagonists with applications in oncology and inflammatory diseases.[1][2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the carboxylic acid group on the this compound substrate can influence the reaction, and careful selection of the base is important to ensure both efficient coupling and prevent unwanted side reactions.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The data presented is compiled from various sources and represents the versatility of this transformation.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012~95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9016~92
34-Chlorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)DMF11010~88
43-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Acetonitrile/H₂O (5:1)8018~85
5Naphthalen-2-ylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane10014~90

*Yields are approximate and based on similar reactions reported in the literature for sterically hindered aryl bromides and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 1-5 mol%)

  • Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, weigh the palladium catalyst and, if applicable, the phosphine ligand. Add the catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-methylbenzoic acid.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)L2 OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl_precursor Ar-Pd(II)(Ar')L2 Transmetalation->PdII_biaryl_precursor RedElim Reductive Elimination PdII_biaryl_precursor->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylBromide This compound (Ar-Br) ArylBromide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst System: - Palladium Source - Ligand (if needed) A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Signaling Pathway of EP4 Receptor Antagonists

The 2-aryl-4-methylbenzoic acid derivatives synthesized via this Suzuki coupling protocol are potent antagonists of the Prostaglandin (B15479496) E2 receptor subtype 4 (EP4). This receptor is implicated in inflammation and cancer progression.[1][2][3]

EP4_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds & Activates AC Adenylate Cyclase EP4->AC Activates PI3K PI3K/Akt Pathway EP4->PI3K Activates Antagonist 2-Aryl-4-methylbenzoic acid (EP4 Antagonist) Antagonist->EP4 Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB TumorGrowth Tumor Growth, Metastasis, Immunosuppression CREB->TumorGrowth Inflammation Inflammation & Pain CREB->Inflammation PI3K->TumorGrowth PI3K->Inflammation

Caption: Simplified signaling pathway of the EP4 receptor and its inhibition.

Applications in Drug Discovery

The 2-aryl-4-methylbenzoic acid scaffold is a privileged structure in medicinal chemistry. The ability to readily diversify the aryl group ('Ar') through the Suzuki coupling reaction allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Notably, derivatives of 2-aryl-4-methylbenzoic acid have been identified as potent and selective antagonists of the prostaglandin E2 receptor subtype 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), triggers downstream signaling cascades that promote inflammation, pain, and cancer progression.[2][3] By blocking the binding of PGE2 to the EP4 receptor, these antagonists can effectively mitigate these pathological processes.[1] This makes them promising therapeutic agents for the treatment of various cancers and inflammatory disorders.[1][3] The development of these compounds highlights the importance of the Suzuki coupling reaction as a key enabling technology in modern drug discovery.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. This document provides detailed application notes and protocols for the Heck reaction of 2-Bromo-4-methylbenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of a carboxylic acid group, a methyl group, and a bromine atom on the aromatic ring presents unique considerations for optimizing the reaction conditions.

The general mechanism of the Heck reaction involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For substrates like this compound, factors such as steric hindrance from the ortho-bromo and meta-methyl groups, and the electronic effects of the electron-withdrawing carboxylic acid and electron-donating methyl group, must be taken into account.

Key Reaction Parameters and Optimization

Successful Heck coupling of this compound with various alkenes requires careful consideration of the following parameters:

  • Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective catalysts.[1] For sterically hindered or electronically deactivated aryl bromides, the use of more specialized catalysts or ligands may be beneficial.

  • Ligand: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are often employed to stabilize the palladium catalyst and promote the reaction. N-heterocyclic carbene (NHC) ligands have also been shown to be highly effective.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction. Common choices include triethylamine (B128534) (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1] The basicity of the chosen base should be compatible with the acidic proton of the carboxylic acid group in the substrate. A stronger base may be required to facilitate the deprotonation of the carboxylic acid and prevent catalyst inhibition.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) are typically used.[4] In some cases, aqueous or ionic liquid-based systems can also be employed.[1][4]

  • Temperature: Heck reactions are often performed at elevated temperatures, typically ranging from 80 to 140 °C.[4] The optimal temperature will depend on the reactivity of the specific substrates.

  • Alkene Coupling Partner: The nature of the alkene can significantly influence the reaction outcome. Electron-deficient alkenes, such as acrylates and styrenes, are generally good substrates for the Heck reaction.[1]

Summary of Heck Reaction Conditions for Substituted Aryl Bromides

The following table summarizes typical conditions for the Heck reaction of various substituted aryl bromides with different alkenes, providing a starting point for the optimization of the reaction with this compound.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneStyrene (B11656)Pd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃ (2)DMF/H₂O80495[4]
4-BromotolueneStyrenePd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃ (2)DMF/H₂O80492[4]
4-BromobenzonitrileStyrenePd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃ (2)DMF/H₂O80496[4]
1-Bromo-4-methoxybenzeneStyrenePd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃ (2)DMF/H₂O80490[4]
4-BromobenzaldehydeStyrenePd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃ (2)DMF/H₂O80494[4]
Various aryl bromidesBenzyl alcoholPd(dba)₂ (2)P(t-Bu)₃·HBF₄ (0.06)Et₃N (1.5)DMF100466-85[2]

Experimental Protocol: General Procedure for the Heck Reaction of this compound

This protocol provides a general starting point for the Heck reaction of this compound with an alkene (e.g., styrene or an acrylate). Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the alkene (1.2-1.5 mmol), palladium(II) acetate (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Add the base (e.g., potassium carbonate, 2.0-3.0 mmol) to the reaction mixture.

  • Add anhydrous DMF (5-10 mL) to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.

  • Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Add Reactants (Aryl Bromide, Alkene) Catalyst 2. Add Catalyst & Ligand (e.g., Pd(OAc)₂, PPh₃) Reactants->Catalyst Base 3. Add Base (e.g., K₂CO₃) Catalyst->Base Solvent 4. Add Solvent (e.g., DMF) Base->Solvent Heating 5. Heat & Stir (80-120 °C) Solvent->Heating Monitoring 6. Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench 7. Quench & Extract Monitoring->Quench Dry 8. Dry & Concentrate Quench->Dry Purify 9. Purify (Chromatography) Dry->Purify Characterize 10. Characterize (NMR, MS) Purify->Characterize Heck_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Ar-X Alkene\nCoordination Alkene Coordination Ar-Pd(II)-X(L₂)->Alkene\nCoordination Ar-Pd(II)-X(L₂)(Alkene) Ar-Pd(II)-X(L₂)(Alkene) Alkene\nCoordination->Ar-Pd(II)-X(L₂)(Alkene) Alkene Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L₂)(Alkene)->Migratory\nInsertion R-Pd(II)-X(L₂) R-Pd(II)-X(L₂) Migratory\nInsertion->R-Pd(II)-X(L₂) β-Hydride\nElimination β-Hydride Elimination R-Pd(II)-X(L₂)->β-Hydride\nElimination H-Pd(II)-X(L₂)(Product) H-Pd(II)-X(L₂)(Product) β-Hydride\nElimination->H-Pd(II)-X(L₂)(Product) Reductive\nElimination Reductive Elimination H-Pd(II)-X(L₂)(Product)->Reductive\nElimination Product Reductive\nElimination->Pd(0)L₂ Base -HB⁺X⁻

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-4-methylbenzoic acid. This versatile building block is a valuable starting material in the synthesis of a wide array of complex organic molecules, which are pivotal in the fields of medicinal chemistry and materials science. The protocols herein describe common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a foundational guide for laboratory applications.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. This compound is a particularly useful substrate due to the presence of a reactive bromo substituent amenable to oxidative addition to a palladium catalyst, and a carboxylic acid group that can be further functionalized. These characteristics make it an important precursor for the synthesis of biaryl compounds, arylamines, and other functionalized aromatic systems that are key components of active pharmaceutical ingredients (APIs) and advanced materials.[1][2]

The general scheme for palladium-catalyzed cross-coupling reactions involves the reaction of an organohalide with an organometallic or unsaturated compound in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and often requires optimization for specific substrates.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The data is based on typical yields and reaction conditions for similar substrates and should be considered as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100890-98
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF901280-90

Table 2: Buchwald-Hartwig Amination of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001880-90
MorpholinePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1102475-85
BenzylaminePdCl₂(dppf)Cs₂CO₃Toluene1001680-90

Table 3: Sonogashira Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuIEt₃NTHF60685-95
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NEtDMF50890-98
1-HeptynePd(OAc)₂ / PPh₃ / CuIPiperidineToluene701080-90

Table 4: Heck Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile1002470-80
Methyl acrylatePd(PPh₃)₄K₂CO₃DMF1201865-75
1-OctenePdCl₂(dppf)NaOAcDMA1303660-70

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

This protocol describes the synthesis of 4-methyl-2-phenylbenzoic acid.

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

This protocol outlines the synthesis of 2-(phenylamino)-4-methylbenzoic acid. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3][4]

Reagents:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add this compound and aniline.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

This protocol details the synthesis of 2-(phenylethynyl)-4-methylbenzoic acid. The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6]

Reagents:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the mixture at room temperature.

  • Stir the reaction at 60 °C for 6 hours.

  • Once complete, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

This protocol describes the synthesis of 2-styryl-4-methylbenzoic acid. The Heck reaction involves the coupling of an unsaturated halide with an alkene.[7]

Reagents:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous acetonitrile

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, styrene, and triethylamine.

  • Seal the tube and heat to 100 °C for 24 hours.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R G Start Start Reaction_Setup Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base Start->Reaction_Setup Inert_Atmosphere Evacuate and Backfill with Inert Gas Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat and Stir for Specified Time Solvent_Addition->Reaction Monitoring Monitor Progress by TLC or LC-MS Reaction->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product Product Purification->Product

References

Application Notes and Protocols for the Esterification of 2-Bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-4-methylbenzoic acid and its ester derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The esterification of this carboxylic acid is a fundamental transformation required to modify its reactivity and physical properties for subsequent reactions, such as cross-coupling or nucleophilic substitutions. This document provides detailed protocols for three common and effective methods for the esterification of this compound: Fischer-Speier Esterification, Acid Chloride-Mediated Esterification, and Steglich Esterification.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes the key parameters and expected outcomes for the different esterification methods described, allowing for easy comparison.

Parameter Method 1: Fischer-Speier Method 2: Acid Chloride-Mediated Method 3: Steglich
Target Ester Methyl 2-bromo-4-methylbenzoateEthyl 2-bromo-4-methylbenzoatetert-Butyl 2-bromo-4-methylbenzoate
Primary Reagents Methanol (B129727), Sulfuric AcidThionyl Chloride, Ethanol (B145695), Pyridine (B92270)DCC, DMAP, tert-Butanol
Solvent Methanol (reagent and solvent)Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature Reflux (~65°C)Step 1: Reflux (~40°C); Step 2: 0°C to RT0°C to Room Temperature
Reaction Time 6-24 hoursStep 1: 2-4 hours; Step 2: 2-3 hours12-18 hours
Typical Yield >90%>95%80-95%
Key Advantages Cost-effective, simple setup.High yield, fast, irreversible.Mild conditions, good for hindered alcohols.
Key Disadvantages Reversible, requires excess alcohol.Harsh reagent (SOCl₂), two steps.Stoichiometric byproducts (DCU).

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the acid-catalyzed esterification using an excess of alcohol, which also serves as the solvent. It is a classic, cost-effective method suitable for producing simple alkyl esters like the methyl or ethyl esters.[1]

Materials and Reagents:

  • This compound (e.g., 10.0 g, 46.5 mmol)

  • Anhydrous Methanol (MeOH, 150 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 1.5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (10.0 g).

  • Add anhydrous methanol (150 mL) to the flask and stir until the acid is partially dissolved.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring mixture.[2]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux for 6-12 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the remaining mixture into a separatory funnel containing 200 mL of ice-cold water and 100 mL of ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with 50 mL of ethyl acetate.

  • Combine the organic layers and wash sequentially with 100 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) and 100 mL of brine.[2][4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2-bromo-4-methylbenzoate.

  • Purification: The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.[5]

Fischer_Esterification_Workflow reagent reagent process process product product waste waste A This compound + Anhydrous Methanol B Add conc. H₂SO₄ A->B C Reflux (65°C, 6-12h) B->C D Cool & Concentrate C->D E Extraction (EtOAc / H₂O) D->E F Wash Organic Layer (NaHCO₃, Brine) E->F G Dry (Na₂SO₄) & Evaporate F->G H Purified Methyl Ester G->H

Fischer-Speier Esterification Workflow
Protocol 2: Acid Chloride-Mediated Esterification

This two-step method involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. This protocol is generally faster and higher yielding than Fischer esterification.

Materials and Reagents:

  • This compound (e.g., 5.0 g, 23.2 mmol)

  • Thionyl Chloride (SOCl₂, 2.6 mL, 34.8 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol (EtOH, 5 mL)

  • Anhydrous Pyridine (catalytic amount, ~0.2 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Two-neck round-bottom flask (100 mL)

  • Reflux condenser with a gas trap (e.g., drying tube with CaCl₂ leading to a base trap)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Ice bath

Procedure:

Step 1: Formation of 2-Bromo-4-methylbenzoyl chloride

  • Reaction Setup: In a flame-dried 100 mL two-neck flask under a nitrogen atmosphere, dissolve this compound (5.0 g) in anhydrous DCM (40 mL).

  • Add thionyl chloride (2.6 mL) dropwise to the solution at room temperature.

  • Attach a reflux condenser with a gas trap and heat the mixture to reflux (~40°C) for 2-4 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.

  • Isolation: Cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

Step 2: Esterification 5. Re-dissolve the crude acid chloride in anhydrous DCM (30 mL) under a nitrogen atmosphere and cool the flask in an ice bath (0°C). 6. In a separate flask, prepare a solution of anhydrous ethanol (5 mL) and pyridine (0.2 mL) in anhydrous DCM (10 mL). 7. Add the ethanol/pyridine solution dropwise to the stirred acid chloride solution at 0°C. 8. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours. 9. Work-up: Quench the reaction by slowly adding 30 mL of water. 10. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). 11. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-bromo-4-methylbenzoate. 12. Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Acid_Chloride_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A1 This compound + SOCl₂ in DCM A2 Reflux (40°C, 2-4h) A1->A2 A3 Evaporate solvent & excess SOCl₂ A2->A3 A4 Crude Acid Chloride A3->A4 B1 Dissolve in DCM Cool to 0°C A4->B1 B2 Add Ethanol/Pyridine in DCM B1->B2 B3 Stir at RT (2-3h) B2->B3 B4 Wash (HCl, NaHCO₃) Dry & Evaporate B3->B4 P Purified Ethyl Ester B4->P Steglich_Esterification_Workflow reagent reagent process process product product waste waste A Carboxylic Acid + t-Butanol + DMAP in DCM B Cool to 0°C Add DCC A->B C Stir at RT (12-18h) B->C D Filter to remove DCU precipitate C->D E Wash Filtrate (HCl, NaHCO₃) D->E F Dry (Na₂SO₄) & Evaporate E->F G Column Chromatography F->G H Purified tert-Butyl Ester G->H

References

Synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone using 2-Bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone, a dibenzo-α-pyrone derivative of interest in medicinal chemistry and drug discovery. Dibenzo-α-pyrones are a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1][2][3] The synthesis outlined here utilizes 2-Bromo-4-methylbenzoic acid and p-cresol (B1678582) as the primary starting materials, proceeding through a copper-catalyzed Ullmann condensation followed by an acid-catalyzed intramolecular cyclization (lactonization). This method offers a straightforward approach to constructing the characteristic tricyclic core of this compound class.

Introduction

Dibenzo-α-pyrones, also known as urolithins, are a significant class of oxygen-containing heterocyclic compounds.[1] Their rigid, planar structure is a common motif in various natural products and pharmacologically active molecules. The derivatization of the dibenzo-α-pyrone scaffold is a key strategy in the development of novel therapeutic agents. The target molecule, 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone, incorporates methyl and hydroxyl functional groups which can be crucial for modulating its biological activity and pharmacokinetic properties. The synthetic route described herein employs an Ullmann-type reaction, a classic and versatile method for the formation of carbon-oxygen bonds in the synthesis of diaryl ethers, which are key intermediates for dibenzo-α-pyrones.[4][5][6][7]

Chemical Reaction Scheme

The overall synthesis can be depicted in two main stages:

  • Ullmann Condensation: this compound reacts with p-cresol in the presence of a copper catalyst and a base to form the diaryl ether intermediate, 2-(4-methylphenoxy)-4-methylbenzoic acid.

  • Lactonization: The intermediate is then treated with an acid catalyst to induce intramolecular cyclization, forming the lactone ring of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone.

Experimental Protocols

Materials and Methods

Reagents and Solvents:

  • This compound (≥97%)[8]

  • p-Cresol (4-methylphenol) (≥99%)

  • Copper(I) iodide (CuI) (98%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Pyridine, anhydrous (99.8%)

  • Trifluoroacetic anhydride (B1165640) (TFAA) (≥99%)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Ethyl acetate (B1210297) (EtOAc), reagent grade

  • Hexane (B92381), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography (230-400 mesh)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthesis of the Diaryl Ether Intermediate (2-(4-methylphenoxy)-4-methylbenzoic acid)
  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 46.5 mmol), p-cresol (6.0 g, 55.5 mmol), copper(I) iodide (0.88 g, 4.65 mmol), and anhydrous potassium carbonate (19.3 g, 139.5 mmol).

  • Add 100 mL of anhydrous DMF to the flask.

  • Flush the flask with nitrogen for 10 minutes.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system with a few drops of acetic acid).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and acidify to pH 2-3 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure diaryl ether intermediate.

Synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone (Lactonization)
  • To a dry 100 mL round-bottom flask, add the purified 2-(4-methylphenoxy)-4-methylbenzoic acid intermediate (5.0 g, 20.6 mmol).

  • Dissolve the intermediate in 30 mL of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (4.4 mL, 30.9 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 2M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the final product, 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceYield (%)
This compound C₈H₇BrO₂215.04143-147[8]White to off-white solid-
p-Cresol C₇H₈O108.1433-35Colorless to yellowish solid-
2-(4-methylphenoxy)-4-methylbenzoic acid C₁₅H₁₄O₃242.27-Off-white solid65-75
4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone C₁₅H₁₂O₃240.25-Pale yellow solid70-80

Note: Melting point and yield for the intermediate and final product are typical expected values and may vary based on experimental conditions and purity.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_lactonization Lactonization start_materials This compound + p-Cresol reaction1 Reaction: CuI, K₂CO₃, DMF 140-150 °C, 24h start_materials->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Intermediate: 2-(4-methylphenoxy)-4-methylbenzoic acid purification1->intermediate reaction2 Reaction: TFAA, Pyridine 0 °C to RT, 12h intermediate->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Recrystallization/ Column Chromatography workup2->purification2 final_product Final Product: 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone purification2->final_product

Caption: Synthetic workflow for 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone.

Signaling Pathway Analogy: Synthetic Logic

Synthetic_Logic cluster_reactants Starting Materials cluster_process Key Transformations reactant1 This compound transformation1 Ullmann Condensation (C-O Bond Formation) reactant1->transformation1 reactant2 p-Cresol reactant2->transformation1 transformation2 Lactonization (Intramolecular Esterification) transformation1->transformation2 final_product 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone transformation2->final_product

Caption: Logical flow of the synthesis from starting materials to the final product.

References

Preparation of 2-bromo-4-methylbenzophenone from 2-Bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 2-bromo-4-methylbenzophenone, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis proceeds via the formation of an acyl chloride followed by a Friedel-Crafts acylation reaction.

Introduction

2-bromo-4-methylbenzophenone and its derivatives are key intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and photoinitiators. The presence of the bromo- and methyl- substituents on one of the phenyl rings, and the ketone linkage, provide multiple sites for further chemical modification, making it a versatile precursor for the development of complex molecular architectures. This protocol details a reliable and scalable method for the preparation of 2-bromo-4-methylbenzophenone from the readily available 2-bromo-4-methylbenzoic acid.

The synthetic approach involves two primary transformations:

  • Acyl Chloride Formation: The carboxylic acid group of this compound is converted to a more reactive acyl chloride using thionyl chloride. This is a standard and efficient method for this functional group transformation.

  • Friedel-Crafts Acylation: The resulting 2-bromo-4-methylbenzoyl chloride is then reacted with benzene (B151609) in the presence of a Lewis acid catalyst, typically aluminum chloride, to form the desired benzophenone (B1666685) derivative.

This document provides detailed experimental procedures, a summary of the required reagents and their properties, and a visualization of the experimental workflow.

Data Presentation

A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided in the table below.

Compound NameThis compound2-Bromo-4-methylbenzoyl chlorideBenzeneAluminum Chloride2-Bromo-4-methylbenzophenone
Structure BrC₆H₃(CH₃)COOHBrC₆H₃(CH₃)COClC₆H₆AlCl₃BrC₆H₃(CH₃)COC₆H₅
CAS Number 7697-27-082759-16-471-43-27446-70-027428-59-7[1]
Molecular Formula C₈H₇BrO₂C₈H₆BrClOC₆H₆AlCl₃C₁₄H₁₁BrO[1]
Molecular Weight 215.04 g/mol 233.49 g/mol 78.11 g/mol 133.34 g/mol 275.14 g/mol [1]
Melting Point 143-147 °CNot available5.5 °C192.6 °C (sublimes)Not available
Boiling Point Not availableNot available80.1 °C180 °C (sublimes)Not available
Appearance White to off-white solidColorless to yellow liquidColorless liquidWhite to yellow solidOff-white to yellow solid

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of 2-bromo-4-methylbenzophenone.

Step 1: Synthesis of 2-Bromo-4-methylbenzoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride.

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 70-80 °C for toluene) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and the solvent by rotary evaporation under reduced pressure. The crude 2-bromo-4-methylbenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-4-methylbenzophenone (Friedel-Crafts Acylation)

This protocol details the Friedel-Crafts acylation of benzene with the previously synthesized 2-bromo-4-methylbenzoyl chloride.

Materials:

  • Crude 2-bromo-4-methylbenzoyl chloride (from Step 1)

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) (optional, as solvent)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (B145695) or hexanes for recrystallization

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 - 1.2 eq) and suspend it in anhydrous DCM or use an excess of benzene as the solvent.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve the crude 2-bromo-4-methylbenzoyl chloride (1.0 eq) in anhydrous benzene and add this solution to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane or benzene.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexanes and ethyl acetate (B1210297) to yield 2-bromo-4-methylbenzophenone as a solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation start_acid This compound reagents1 SOCl₂ (cat. DMF) acyl_chloride 2-Bromo-4-methylbenzoyl chloride (Crude) reagents1->acyl_chloride reaction_mixture Reaction Mixture acyl_chloride->reaction_mixture benzene Benzene alcl3 AlCl₃ alcl3->reaction_mixture workup Aqueous Workup (HCl, NaHCO₃) reaction_mixture->workup purification Purification (Recrystallization) workup->purification product 2-Bromo-4-methylbenzophenone purification->product

Caption: Overall workflow for the synthesis of 2-bromo-4-methylbenzophenone.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_reactants Starting Materials cluster_intermediates Key Intermediate cluster_product Final Product benzoic_acid This compound acyl_chloride 2-Bromo-4-methylbenzoyl chloride benzoic_acid->acyl_chloride Activation (SOCl₂) benzene Benzene benzophenone 2-Bromo-4-methylbenzophenone benzene->benzophenone C-C Bond Formation (Friedel-Crafts Acylation, AlCl₃) acyl_chloride->benzophenone C-C Bond Formation (Friedel-Crafts Acylation, AlCl₃)

Caption: Logical relationship of key transformations in the synthesis.

References

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-4-methylbenzoic acid as a versatile starting material for the preparation of bioactive heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for the synthesis of a diverse range of heterocycles with potential therapeutic applications.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its bifunctional nature, possessing both a carboxylic acid and a bromo-substituent on a benzene (B151609) ring, allows for a variety of chemical transformations. The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, while the bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] This enables the introduction of a wide range of substituents and the construction of complex molecular architectures, including various heterocyclic ring systems known to exhibit significant biological activity.

Heterocyclic compounds are a cornerstone of modern pharmacology, with a vast number of approved drugs containing at least one heterocyclic ring.[3] Their diverse structures lead to a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This document focuses on the application of this compound in the synthesis of two important classes of bioactive heterocycles: quinazolinones and benzoxazinones.

Synthetic Pathways and Key Transformations

The synthesis of bioactive heterocycles from this compound typically involves a multi-step approach. The initial step often involves the functionalization of the carboxylic acid group, followed by a key cyclization reaction to form the heterocyclic core. The bromo-substituent can be retained for further diversification or utilized in a cross-coupling reaction prior to or after heterocycle formation.

A general workflow for the synthesis of bioactive heterocycles from this compound is depicted below.

G A This compound B Amidation / Esterification A->B C Intermediate (Amide / Ester) B->C D Cyclization C->D E Heterocyclic Core D->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) E->F G Diversified Bioactive Heterocycles F->G

Caption: General synthetic workflow from this compound.

I. Synthesis of Bioactive Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. The synthesis of quinazolinone derivatives from this compound would likely proceed through an initial amidation step to form the corresponding 2-bromo-4-methylbenzamide, followed by cyclization.

Experimental Protocol: Synthesis of a 2,3-disubstituted-7-methylquinazolin-4(3H)-one derivative (Representative Protocol)

This protocol is adapted from established methods for the synthesis of quinazolinones from o-bromobenzamides.[4]

Step 1: Amidation of this compound

  • To a solution of this compound (1.0 eq) in an appropriate solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add the desired primary amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding 2-bromo-N-substituted-4-methylbenzamide.

Step 2: Copper-Catalyzed Cyclization to form the Quinazolinone Core

  • In a sealed tube, combine the 2-bromo-N-substituted-4-methylbenzamide (1.0 eq), an amide source such as formamide (B127407) (excess), a copper(I) iodide (CuI) catalyst (10 mol%), and a ligand like L-proline (20 mol%).

  • Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq), and a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Seal the tube and heat the reaction mixture at 80-120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2,3-disubstituted-7-methylquinazolin-4(3H)-one.

Table 1: Representative Anticancer Activity of Quinazolinone Derivatives

The following data for structurally related quinazolinone derivatives illustrate their potential as anticancer agents. The specific activity of derivatives from this compound would require experimental verification.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
3-Phenylquinazolin-2,4(1H,3H)-dionesHCT-116 (Colon Carcinoma)3.403[5]
Phthalazine derivativesMCF-7 (Breast Cancer)0.15[5]
Phthalazine derivativesHepG-2 (Hepatocellular Carcinoma)0.12[5]

II. Synthesis of Bioactive Benzoxazinones

Benzoxazinones are another important class of heterocyclic compounds that have demonstrated a range of biological activities. Their synthesis from this compound would typically involve an initial conversion to an N-acyl anthranilic acid derivative, followed by cyclodehydration.

Experimental Protocol: Synthesis of a 2-Substituted-7-methyl-4H-3,1-benzoxazin-4-one (Representative Protocol)

This protocol is based on general methods for benzoxazinone (B8607429) synthesis from N-acylated anthranilic acids.[6]

Step 1: Synthesis of 2-Amino-4-methylbenzoic Acid

A key precursor for this synthesis is 2-amino-4-methylbenzoic acid, which can be prepared from this compound via a nucleophilic aromatic substitution reaction with an amine source, often under copper or palladium catalysis (e.g., Buchwald-Hartwig amination).

Step 2: N-Acylation of 2-Amino-4-methylbenzoic Acid

  • To a solution of 2-amino-4-methylbenzoic acid (1.0 eq) in a suitable solvent like pyridine (B92270) or a mixture of DCM and a base (e.g., triethylamine), add the desired acyl chloride or acid anhydride (B1165640) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the N-acyl-2-amino-4-methylbenzoic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Cyclodehydration to form the Benzoxazinone Ring

  • Reflux the N-acyl-2-amino-4-methylbenzoic acid (1.0 eq) in acetic anhydride for 2-4 hours.

  • Alternatively, treat the N-acylated intermediate with a dehydrating agent such as cyanuric chloride in the presence of a base like triethylamine (B128534) in an inert solvent (e.g., toluene).

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Triturate the residue with a non-polar solvent like hexane (B92381) or ether to induce precipitation.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-7-methyl-4H-3,1-benzoxazin-4-one.

Table 2: Representative Antimicrobial Activity of Heterocyclic Compounds

The following table presents minimum inhibitory concentration (MIC) data for heterocyclic compounds, indicating the potential for antimicrobial activity in derivatives synthesized from this compound.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidS. aureus32[7]
5-Bromoindole-2-carboxamidesE. coli0.35 - 1.25[8]
5-Bromoindole-2-carboxamidesP. aeruginosa0.35 - 1.25[8]

Signaling Pathway Inhibition by Bioactive Heterocycles

Many bioactive heterocycles exert their therapeutic effects by modulating specific signaling pathways involved in disease progression. For instance, various quinazolinone and benzoxazinone derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of kinase signaling pathways, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, is a common feature of cancer.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors derived from this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Ras Ras Receptor Tyrosine Kinase (RTK)->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Angiogenesis Heterocycle Inhibitor Heterocycle Inhibitor Heterocycle Inhibitor->PI3K Heterocycle Inhibitor->Raf

Caption: Inhibition of kinase signaling pathways by bioactive heterocycles.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide range of bioactive heterocyclic compounds. Through well-established synthetic transformations such as amidation, cyclization, and palladium-catalyzed cross-coupling reactions, researchers can access diverse molecular scaffolds with significant potential for drug discovery. The protocols and data presented in these application notes serve as a guide for the development of novel quinazolinone and benzoxazinone derivatives and other heterocyclic systems with potential therapeutic applications in areas such as oncology and infectious diseases. Further optimization of reaction conditions and thorough biological evaluation will be crucial in identifying lead compounds for future drug development programs.

References

2-Bromo-4-methylbenzoic Acid: A Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzoic acid is a valuable and versatile building block in organic synthesis, particularly for the preparation of a wide range of pharmaceutical intermediates. Its chemical structure, featuring a carboxylic acid group, a bromine atom, and a methyl group on an aromatic ring, offers multiple reactive sites for functionalization. This allows for its incorporation into complex molecular architectures, making it a key starting material in the synthesis of various active pharmaceutical ingredients (APIs).

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, while the methyl group can also be functionalized. These reactive handles make this compound a strategic precursor for the synthesis of a diverse array of compounds, including inhibitors of enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β) and precursors to complex heterocyclic systems such as isoindolinones.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Data Presentation

Table 1: Synthesis of Methyl 2-bromo-4-methylbenzoate
Starting MaterialReagentsSolventReaction ConditionsProductYieldPurityReference
This compoundMethanol, Sulfuric acid (catalytic)MethanolRefluxMethyl 2-bromo-4-methylbenzoateHighHigh
Table 2: Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid
Starting MaterialReagentsSolventReaction ConditionsProductYieldPurityReference
2-bromo-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, Sodium bicarbonate, Chloroacetic acid, Sodium hydroxideWater75°C, then reflux for 16 hours2-bromo-4-(methylsulfonyl)benzoic acid46%Not specified[3]

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the synthesis of methyl 2-bromo-4-methylbenzoate, a key intermediate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess methanol.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromo-4-methylbenzoate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-4-methylbenzoate

This general protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of methyl 2-bromo-4-methylbenzoate with an arylboronic acid to form a biaryl compound, a common scaffold in pharmaceutical agents.[4]

Materials:

  • Methyl 2-bromo-4-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add methyl 2-bromo-4-methylbenzoate, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic Pathway for Pharmaceutical Intermediates

Synthetic_Pathway A This compound B Methyl 2-bromo-4-methylbenzoate A->B Esterification (Methanol, H₂SO₄) E Isoindolinone Precursor A->E Multi-step Synthesis C Biaryl Ester Intermediate B->C Suzuki Coupling (Arylboronic acid, Pd catalyst) D Active Pharmaceutical Ingredient (e.g., GSK-3β Inhibitor) C->D Further Modifications F Isoindolinone Derivative E->F Cyclization Suzuki_Workflow start Start setup Reaction Setup: - Methyl 2-bromo-4-methylbenzoate - Arylboronic acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Application Notes and Protocols: 2-Bromo-4-methylbenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-methylbenzoic acid as a foundational building block in the synthesis of advanced functional materials. While direct applications of this compound in materials science are limited, its true value lies in its role as a versatile precursor for synthesizing key intermediates for high-performance organic materials. This document details the synthetic pathways from this compound to valuable derivatives and their subsequent application in the creation of functional dyes, such as phthalocyanines, which have significant potential in organic electronics and as advanced pigments.

Overview of Synthetic Utility

This compound serves as a crucial starting material for the synthesis of several key intermediates. The strategic positioning of the bromo and methyl groups on the benzoic acid core allows for a range of chemical modifications, leading to molecules with tailored properties for materials science applications. Two primary derivatives with significant potential are 2-bromo-4-methylbenzonitrile and methyl 4-bromoacetyl-2-methylbenzoate .

Table 1: Key Derivatives of this compound and Their Potential Applications

DerivativeSynthetic Route from this compoundPotential Applications in Materials Science
2-bromo-4-methylbenzonitrile1. Amidation to 2-bromo-4-methylbenzamide. 2. Dehydration of the amide.Precursor for peripherally substituted phthalocyanine (B1677752) dyes and pigments for organic electronics (OLEDs, OTFTs).
Methyl 4-bromoacetyl-2-methylbenzoate1. Esterification to methyl 2-bromo-4-methylbenzoate. 2. Palladium-catalyzed cross-coupling. 3. Halogenation.Functionalization of polymers and surfaces through the reactive bromoacetyl group.

Application in Functional Dyes: Phthalocyanine Synthesis

A significant application of this compound in materials science is its use as a precursor for synthesizing peripherally substituted phthalocyanines. These macrocyclic compounds are renowned for their intense color, high thermal stability, and unique electronic properties, making them ideal for a range of applications.[1][2]

2.1. Synthetic Pathway

The synthesis of a peripherally substituted phthalocyanine from this compound involves a multi-step process. The initial step is the conversion of the carboxylic acid to a nitrile, followed by a metal-templated cyclotetramerization reaction.

G A This compound B 2-Bromo-4-methylbenzamide A->B Amidation C 2-bromo-4-methylbenzonitrile B->C Dehydration D Peripherally Substituted Metal Phthalocyanine C->D Cyclotetramerization (e.g., with a metal salt) G cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration A Dissolve this compound in Thionyl Chloride B Reflux the Mixture A->B C Remove Excess Thionyl Chloride B->C D Dissolve the Acid Chloride in an Organic Solvent C->D E Add Aqueous Ammonia D->E F Isolate and Purify 2-Bromo-4-methylbenzamide E->F G Suspend 2-Bromo-4-methylbenzamide in a Dehydrating Agent H Heat the Mixture G->H I Quench the Reaction H->I J Extract the Product I->J K Purify 2-bromo-4-methylbenzonitrile J->K G A Polymer with Nucleophilic Side Chains (e.g., -OH, -NH2) C Functionalized Polymer A->C B Methyl 4-bromoacetyl-2-methylbenzoate B->C Nucleophilic Substitution

References

Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2-bromo-4-methylbenzoic acid and its derivatives. This versatile building block is a valuable starting material in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined herein describe key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as palladium-catalyzed cyanation and directed ortho-lithiation. These methods enable the selective formation of carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds, providing access to a wide array of substituted aromatic compounds.

Introduction

This compound is a bifunctional aromatic compound containing a carboxylic acid group and a bromine atom. This substitution pattern allows for orthogonal chemical modifications. The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, while the carboxylic acid group can be used for amide bond formation or as a directing group for regioselective C-H functionalization. The methyl group can also be a site for further chemical modification through, for example, oxidation.[1] The ability to selectively functionalize different positions on the aromatic ring makes this molecule a valuable scaffold in the design and synthesis of novel therapeutic agents and functional materials.

Applications in Drug Discovery and Materials Science

The functionalized derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active molecules and advanced materials. For instance, the biaryl structures generated from Suzuki-Miyaura coupling are common motifs in pharmaceuticals.[2] The introduction of nitrogen-containing substituents via Buchwald-Hartwig amination is a crucial step in the synthesis of many drug candidates. Furthermore, the rigid alkynyl appendages installed through Sonogashira coupling are of interest in materials science for the construction of organic electronic materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds.[3] For this compound, these reactions typically occur at the C2 position, replacing the bromine atom. It is often advantageous to first protect the carboxylic acid group as an ester (e.g., methyl ester) to avoid potential side reactions and improve solubility in organic solvents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide.[4]

Reaction Scheme:

Quantitative Data:

Coupling Partner (R-B(OH)₂)CatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane (B91453)/H₂O8081[5]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O8092[5]
4-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O8080[5]
3-Thienylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O8073[5]

Experimental Protocol: Synthesis of Methyl 4-methyl-2-phenylbenzoate

  • Materials: Methyl 2-bromo-4-methylbenzoate (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane (4 mL), Water (1 mL).

  • Procedure:

    • To an oven-dried Schlenk flask, add methyl 2-bromo-4-methylbenzoate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane and water mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: Methyl 2-bromo-4-methylbenzoate Phenylboronic acid Pd(dppf)Cl₂, K₂CO₃ setup Reaction Setup: Schlenk flask under Argon Add degassed solvents reagents->setup reaction Reaction: Heat to 80 °C Stir for 12-24h setup->reaction workup Workup: Cool, dilute with EtOAc Wash with H₂O, brine reaction->workup purification Purification: Dry over Na₂SO₄ Column chromatography workup->purification product Product: Methyl 4-methyl-2-phenylbenzoate purification->product DoM_Logic start This compound deprotonation Deprotonation of COOH with s-BuLi start->deprotonation lithiation Directed ortho-Lithiation at C3 by COOH group deprotonation->lithiation dianion Formation of Dilithio-dianion lithiation->dianion electrophile Quenching with Electrophile (E⁺) dianion->electrophile product 3-E-2-bromo-4-methylbenzoic acid electrophile->product

References

Catalyst Selection for Cross-Coupling Reactions Involving 2-Bromo-4-methylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of catalysts in various cross-coupling reactions involving 2-bromo-4-methylbenzoic acid. The information compiled herein is intended to guide the user in choosing the optimal catalytic system to achieve high efficiency and yield in the synthesis of complex molecules.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the selection of an appropriate catalyst system, including the palladium source, ligand, base, and solvent, is critical for a successful transformation. The presence of both a carboxylic acid group and a sterically demanding ortho-bromo substituent presents unique challenges that necessitate careful optimization of reaction conditions. This guide covers several key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig Amination, Sonogashira, Heck, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organohalide.[1] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Catalyst Systems for Suzuki-Miyaura Coupling

The choice of catalyst and ligand is crucial to overcome potential inhibition by the carboxylic acid group and the pyridine (B92270) nitrogen in similar substrates.[1] Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote efficient catalysis.[2]

Palladium SourceLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)Notes
Pd(OAc)₂SPhosK₂CO₃Toluene (B28343)/H₂O100Arylboronic acidHighHighly active catalyst, allows for lower catalyst loading.[2][3]
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O90Phenylboronic acid~85-95A classic, reliable catalyst system.[3]
PdCl₂(dppf)dppfCs₂CO₃DMF90Arylboronic acid~88-96Effective for a range of arylboronic acids.[4]
PEPPSI™-IPrIPrK₂CO₃DMF/H₂O803,5-Dimethylphenylboronic acidGood to ExcellentRobust N-heterocyclic carbene (NHC) ligand, effective for hindered substrates.[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst Selection Logic

Suzuki_Catalyst_Selection Substrate This compound Steric_Hindrance Steric Hindrance (ortho-bromo, methyl) Substrate->Steric_Hindrance Electronic_Effects Carboxylic Acid (potential coordination) Substrate->Electronic_Effects Catalyst_Choice Select Catalyst System Steric_Hindrance->Catalyst_Choice Electronic_Effects->Catalyst_Choice Ligand Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) or NHC Ligands (e.g., IPr) Catalyst_Choice->Ligand Pd_Source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst_Choice->Pd_Source Base Base Selection (e.g., K₂CO₃, K₃PO₄) Catalyst_Choice->Base Solvent Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) Catalyst_Choice->Solvent Optimization Reaction Optimization Ligand->Optimization Pd_Source->Optimization Base->Optimization Solvent->Optimization

Caption: Logic diagram for selecting Suzuki coupling conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[5] This reaction allows for the synthesis of a wide range of N-aryl compounds from this compound.

Catalyst Systems for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of a suitable palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base.

Palladium PrecatalystLigandBaseSolventTemperature (°C)AmineYield (%)Notes
Pd₂(dba)₃BINAPNaOt-BuToluene80-110Primary or Secondary AmineGood to ExcellentA common system for a broad range of amines.[6]
Pd(OAc)₂XantphosCs₂CO₃Dioxane100AnilinesHighEffective for less basic amines.[7]
Pd₂(dba)₃BrettPhosK₃PO₄Toluene100Primary AminesHighBrettPhos is a bulky ligand suitable for challenging substrates.[7]
XantPhos Pd G3DBUMeCN/PhMe140AnilineGoodHomogeneous conditions using an organic base.[8]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv)

  • Anhydrous, deoxygenated toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_halide R-Pd(II)(Br)L₂ OA->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord + HNR'R'' PdII_amine [R-Pd(II)(NHR'R'')L₂]⁺Br⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido R-Pd(II)(NR'R'')L₂ Deprotonation->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Regeneration Product R-NR'R'' RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond.[9] This reaction is valuable for the synthesis of substituted alkynes from this compound.

Catalyst Systems for Sonogashira Coupling

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Palladium CatalystCopper Co-catalystLigandBaseSolventTemperature (°C)AlkyneYield (%)Notes
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NRT - 60Terminal AlkyneGood to ExcellentStandard conditions for a wide range of substrates.[7]
Pd(CF₃COO)₂CuIPPh₃Et₃N100Terminal Alkynes72-96Effective for 2-amino-3-bromopyridines, indicating applicability to similar substrates.[10]
Pd(OAc)₂NoneP(t-Bu)₃Cs₂CO₃RTAryl BromidesHighCopper-free conditions can be advantageous in some cases.[9]
Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Triethylamine (B128534) (Et₃N) (2-5 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent, the terminal alkyne, and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction can be used to introduce alkenyl groups onto the aromatic ring of this compound.

Catalyst Systems for Heck Coupling

The Heck reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of ligand can influence the regioselectivity and efficiency of the reaction.

Palladium CatalystLigandBaseSolventTemperature (°C)AlkeneYield (%)Notes
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile100StyreneGoodA common system for the Heck reaction.
Pd(OAc)₂TrixiePhosK₂CO₃DMA130-140In situ generated alkenes54-88Carboxylate-directed Heck coupling can be effective for hindered alkenes.[12][13]
Pd(L-proline)₂NoneK₂CO₃WaterMicrowaveAryl bromidesExcellentPhosphine-free conditions in an environmentally friendly solvent.[14]
Experimental Protocol: Heck Coupling

This is a general protocol for the Heck coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous acetonitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Negishi Coupling

The Negishi coupling reaction forms a C-C bond by reacting an organozinc reagent with an organohalide.[15] This reaction is known for its high reactivity and functional group tolerance.

Catalyst Systems for Negishi Coupling

Palladium catalysts with phosphine ligands are commonly used for Negishi couplings. Nickel catalysts can also be employed.

CatalystLigandSolventTemperature (°C)Coupling PartnerYield (%)Notes
Pd₂(dba)₃X-PhosTHFRT2-Heterocyclic organozinc reagentsHighMild conditions for coupling with aryl chlorides, suggesting high reactivity with aryl bromides.[16]
NiCl₂·glyme(i-Pr)-PyboxDMI/THFRTAlkylzinc reagents85-89Enantioselective coupling of α-bromo amides, demonstrating the utility of nickel catalysts.[17]
Pd(PPh₃)₄PPh₃THFRT - 50Organozinc reagentGood to ExcellentA standard catalyst system for Negishi couplings.[18]
Experimental Protocol: Negishi Coupling

This protocol provides a general framework for the Negishi coupling of this compound.[18]

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and dissolve it in anhydrous THF.

  • To this solution, add the palladium catalyst.

  • Slowly add the organozinc reagent solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the cross-coupling reactions described above, from reaction setup to product isolation.

Experimental_Workflow Start Start Setup Reaction Setup (Substrates, Catalyst, Base) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes are the Sandmeyer reaction starting from 2-amino-4-methylbenzoic acid and the direct electrophilic bromination of 4-methylbenzoic acid.

Q2: Which synthetic route generally provides a higher yield?

A2: The Sandmeyer reaction, when optimized, can offer high yields, often exceeding 70%. While direct bromination is a more direct approach, achieving high regioselectivity and yield can be challenging and may require careful optimization of reaction conditions.

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: In the Sandmeyer reaction, common impurities include the corresponding phenol (B47542) (2-hydroxy-4-methylbenzoic acid) from the reaction of the diazonium salt with water, and unreacted starting material.[1] In the direct bromination of 4-methylbenzoic acid, potential impurities include other brominated isomers such as 3-bromo-4-methylbenzoic acid and the benzylic bromination product, 4-(bromomethyl)benzoic acid, if radical conditions are not suppressed.

Q4: How can I purify the final product?

A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, often a mixture of ethanol (B145695) and water, can be used. Acid-base extraction can also be employed to separate the acidic product from neutral impurities.

Troubleshooting Guides

Low Yield in Sandmeyer Synthesis
Symptom Possible Cause Suggested Solution
Low to no product formation Incomplete diazotization of the starting amine.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite (B80452). Use a calibrated thermometer. Ensure the sodium nitrite solution is freshly prepared.
Premature decomposition of the diazonium salt.Add the copper(I) bromide solution to the diazonium salt solution promptly after its formation. Avoid allowing the diazonium salt solution to warm up.
Significant formation of 2-hydroxy-4-methylbenzoic acid Reaction of the diazonium salt with water.[1]Maintain a low temperature throughout the reaction. Ensure that the addition of the copper(I) bromide solution is efficient to promote the desired substitution over reaction with the aqueous solvent.
Product is difficult to isolate from the reaction mixture Product remains dissolved in the aqueous layer.Acidify the reaction mixture to a pH of 1-2 to ensure the carboxylic acid is fully protonated and precipitates out of solution.
Poor Regioselectivity in Direct Bromination
Symptom Possible Cause Suggested Solution
Formation of 4-(bromomethyl)benzoic acid Radical bromination is occurring at the benzylic position.[2]Avoid the use of radical initiators (e.g., AIBN, benzoyl peroxide) and exposure to UV light. Perform the reaction in the dark. Use a polar solvent to favor electrophilic aromatic substitution.
Formation of multiple brominated isomers Lack of regiocontrol in the electrophilic substitution.Use a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to enhance the electrophilicity of bromine and improve regioselectivity. Control the reaction temperature, as higher temperatures can lead to the formation of undesired isomers.
Low conversion of starting material Insufficiently reactive brominating agent.Use a more potent brominating agent, such as N-bromosuccinimide (NBS) with a catalytic amount of a strong acid, or bromine with a Lewis acid catalyst.

Data Presentation: Comparison of Synthetic Routes

Parameter Sandmeyer Reaction Direct Electrophilic Bromination
Starting Material 2-Amino-4-methylbenzoic acid4-Methylbenzoic acid
Key Reagents NaNO₂, HBr, CuBrBr₂, FeBr₃ (or other Lewis acid)
Typical Yield Can be high (an analogous reaction reports 82% yield)[3]Variable, highly dependent on reaction conditions.
Key Side Products 2-Hydroxy-4-methylbenzoic acid, unreacted starting material[1]3-Bromo-4-methylbenzoic acid, 4-(bromomethyl)benzoic acid
Advantages High potential yield and regioselectivity.More atom-economical, fewer synthetic steps.
Disadvantages Requires careful temperature control, handling of diazonium salts.Can suffer from poor regioselectivity, leading to isomeric impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from procedures for similar transformations.[1][4]

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-methylbenzoic acid (1 equivalent) in a solution of hydrobromic acid (48%, 3 equivalents).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents) with minimal heating, then cool the solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Direct Electrophilic Bromination

This protocol is a general procedure for the regioselective bromination of an activated aromatic ring.

  • Reaction Setup:

    • In a round-bottom flask protected from light, dissolve 4-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

    • Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 equivalents).

  • Bromination:

    • Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the stirred mixture at room temperature. The addition should be done dropwise to control the exothermic reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

    • If the product precipitates, filter the solid and wash it with water. If the product remains in solution, extract it with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization to remove any isomeric impurities.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_sandmeyer Sandmeyer Route cluster_bromination Direct Bromination Route start_S 2-Amino-4-methylbenzoic Acid diazotization Diazotization (NaNO2, HBr, 0-5°C) start_S->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer workup Work-up (Quenching, Extraction) sandmeyer->workup start_B 4-Methylbenzoic Acid bromination Electrophilic Bromination (Br2, FeBr3) start_B->bromination bromination->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_sandmeyer Sandmeyer Route cluster_bromination Direct Bromination Route start Low Yield of This compound check_diazotization Check Diazotization Conditions (Temp < 5°C, Fresh NaNO2) start->check_diazotization Sandmeyer check_regioselectivity Analyze for Isomers (GC-MS, NMR) start->check_regioselectivity Bromination check_decomposition Minimize Diazonium Salt Decomposition (Prompt CuBr addition) check_diazotization->check_decomposition check_phenol Assess Phenol Byproduct Formation check_decomposition->check_phenol check_conditions Verify Anhydrous Conditions and Catalyst Activity check_regioselectivity->check_conditions check_radical Rule out Radical Bromination (Absence of light/initiators) check_conditions->check_radical

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-Bromo-4-methylbenzoic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Bromo-4-methylbenzoic acid via crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by crystallization?

A1: The purification of this compound by crystallization is based on the principle of differential solubility. An ideal solvent will dissolve the crude compound and its impurities at an elevated temperature but will have limited solubility for the desired compound at lower temperatures. As the saturated hot solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A suitable solvent for recrystallization should exhibit a steep solubility curve for this compound, meaning it is sparingly soluble at low temperatures and highly soluble at high temperatures. The solvent should not react with the compound. Common solvents to consider for screening include ethanol (B145695), methanol, ethyl acetate, toluene, and water, or a mixture of solvents. For instance, a mixture of a solvent in which the compound is highly soluble and another in which it is poorly soluble can be effective.

Q3: What are some common impurities that might be present in crude this compound?

A3: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-methylbenzoic acid or 2-bromo-4-methylbenzonitrile, byproducts from side reactions, or residual reagents and catalysts. For example, if the synthesis involves bromination of p-toluic acid, isomers or over-brominated products could be present.[1]

Q4: Can I use water as a solvent for the recrystallization of this compound?

A4: While benzoic acid itself has low solubility in cold water and higher solubility in hot water, making water a viable solvent for its recrystallization, the solubility of this compound in water is generally low even at elevated temperatures. Therefore, water alone is often not a suitable solvent. However, it can potentially be used as an anti-solvent in a mixed solvent system with a more soluble organic solvent like ethanol or methanol.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used , resulting in a solution that is not saturated. 2. The cooling process is too rapid , preventing nucleation. 3. The solution is supersaturated and requires initiation of crystallization.1. Concentrate the solution by gently heating to evaporate some of the solvent and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature undisturbed. Covering the flask can help slow the cooling rate. Once at room temperature, place it in an ice bath to maximize crystal formation. 3. Induce crystallization by: - Scratching the inside of the flask at the solution's surface with a glass rod. - Adding a seed crystal of pure this compound.
"Oiling Out" - Formation of an Oily Layer Instead of Crystals 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of the solute is too high. 3. The cooling rate is too fast. 4. High concentration of impurities depressing the melting point of the mixture.1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent , and then allow it to cool slowly. 3. Ensure a slow cooling rate by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath. 4. Consider a preliminary purification step if the crude material is highly impure, or add a small amount of a solvent in which the impurities are more soluble.
Low Yield of Purified Product 1. Using an excessive amount of solvent. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent at room temperature or too much cold solvent. 4. Incomplete crystallization before filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product completely. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Ensure the solution has been sufficiently cooled in an ice bath to maximize crystal precipitation before filtration.
Discolored Crystals in the Final Product 1. Colored impurities are present in the crude material. 2. Degradation of the compound due to prolonged heating.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Avoid prolonged heating at high temperatures. Choose a solvent with a lower boiling point if possible.

Data Presentation

Solubility of this compound in Various Solvents

Disclaimer: The following data is illustrative and based on the general solubility trends of substituted benzoic acids. Actual solubility should be determined experimentally.

Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL)
MethanolSoluble[2]Very Soluble
EthanolModerately SolubleVery Soluble
Ethyl AcetateSparingly SolubleSoluble
TolueneSparingly SolubleModerately Soluble
HexaneInsolubleSparingly Soluble
WaterInsolubleVery Sparingly Soluble

Experimental Protocols

Protocol: Recrystallization of Crude this compound

  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a small amount of a different potential solvent to each test tube at room temperature and observe the solubility.

    • Gently heat the test tubes with insoluble material to the boiling point of the solvent and observe the solubility.

    • An ideal solvent will show low solubility at room temperature and high solubility at its boiling point. A mixed solvent system (e.g., ethanol/water) can also be tested by dissolving the compound in the "good" solvent (ethanol) and adding the "poor" solvent (water) dropwise until turbidity persists.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal or insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a funnel and a receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the Büchner funnel for several minutes.

    • Transfer the crystals to a watch glass and allow them to dry completely. The purity can be assessed by determining the melting point.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Crystallization of this compound start Crude 2-Bromo-4- methylbenzoic Acid dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature, then ice bath dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect crystals by vacuum filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out? collect->oiling_out troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Evaporate some solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->dissolve oil Oily Layer Forms oiling_out->oil Yes low_yield Low Yield? oiling_out->low_yield No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oil->troubleshoot_oil troubleshoot_oil->dissolve yield_ok Acceptable Yield low_yield->yield_ok No troubleshoot_yield Troubleshoot: - Check for excess solvent - Ensure complete cooling - Minimize wash volume low_yield->troubleshoot_yield Yes discolored Discolored Crystals? yield_ok->discolored troubleshoot_yield->collect pure_crystals Pure White Crystals discolored->pure_crystals No troubleshoot_color Troubleshoot: - Use activated charcoal - Avoid prolonged heating discolored->troubleshoot_color Yes troubleshoot_color->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Bromo-4-methylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for this compound:

  • Electrophilic Bromination of 4-methylbenzoic acid (p-toluic acid): This method involves the direct bromination of the aromatic ring of 4-methylbenzoic acid.

  • Sandmeyer Reaction of 2-amino-4-methylbenzoic acid: This route starts with the diazotization of 2-amino-4-methylbenzoic acid, followed by a copper(I) bromide-mediated substitution.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability of starting materials, desired purity, and scale of the reaction. The bromination of 4-methylbenzoic acid is often simpler to perform, but the Sandmeyer reaction can offer higher regioselectivity if the starting amine is readily available.

Q3: What are the most common byproducts in the bromination of 4-methylbenzoic acid?

A3: The most common byproduct is 4-(bromomethyl)benzoic acid, which results from the free-radical bromination of the methyl group.[1][2] Another common byproduct is succinimide (B58015) when N-bromosuccinimide (NBS) is used as the brominating agent.[3]

Q4: What are the typical byproducts in the Sandmeyer reaction for this synthesis?

A4: The Sandmeyer reaction is known to produce biaryl byproducts through radical coupling.[4][5] Phenolic byproducts can also form if the diazonium salt reacts with water, especially at elevated temperatures.[6][7]

Q5: How can I purify the final product?

A5: Purification of this compound typically involves recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. Washing the crude product to remove acid residues and unreacted starting materials is also a critical step.

Troubleshooting Guides

Synthesis Route 1: Bromination of 4-methylbenzoic acid

This section provides troubleshooting for the synthesis of this compound via the bromination of 4-methylbenzoic acid.

Problem 1: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete reaction.Ensure sufficient reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal brominating agent.N-Bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) in a non-polar solvent like carbon tetrachloride or chlorobenzene (B131634) is commonly used.[3][8]
Loss of product during workup.This compound has some solubility in acidic water. Minimize the use of water during extraction and washing steps.

Problem 2: Presence of significant amounts of 4-(bromomethyl)benzoic acid byproduct.

Possible Cause Suggested Solution
Reaction conditions favor free-radical substitution on the methyl group.Avoid high temperatures and prolonged exposure to UV light if not using a regioselective aromatic bromination catalyst. The use of a Lewis acid catalyst can favor aromatic substitution.
Incorrect brominating agent.NBS in the presence of a radical initiator specifically promotes benzylic bromination. For aromatic bromination, consider using bromine with a Lewis acid catalyst.

Problem 3: Difficulty in removing succinimide byproduct.

Possible Cause Suggested Solution
Succinimide is soluble in the reaction mixture.After the reaction, the crude product can be washed with water to remove the water-soluble succinimide.[3]
Synthesis Route 2: Sandmeyer Reaction of 2-amino-4-methylbenzoic acid

This section provides troubleshooting for the synthesis of this compound via the Sandmeyer reaction.

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete diazotization.Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite (B80452). Use a slight excess of sodium nitrite and sufficient acid (e.g., HBr) to ensure complete conversion of the amine to the diazonium salt.[9]
Decomposition of the diazonium salt.The diazonium salt is unstable and should be used immediately after preparation without isolation. Keep the temperature of the diazonium salt solution low until it is added to the copper(I) bromide solution.[10]
Inactive copper(I) bromide catalyst.Use freshly prepared or commercially available high-purity copper(I) bromide.

Problem 2: Formation of phenolic byproducts.

Possible Cause Suggested Solution
Reaction of the diazonium salt with water.Maintain a low reaction temperature throughout the process. Ensure the diazonium salt is added to the copper(I) bromide solution and not the other way around. The presence of a high concentration of bromide ions will favor the desired substitution over reaction with water.[7]

Problem 3: Presence of biaryl byproducts.

Possible Cause Suggested Solution
Radical coupling of the aryl radical intermediate.Use a scavenger for aryl radicals, if compatible with the reaction conditions. Ensure efficient stirring to maintain a homogeneous reaction mixture and minimize localized high concentrations of the radical intermediate.[4][5]

Experimental Protocols

Protocol 1: Bromination of 4-methylbenzoic acid with NBS

This protocol is adapted from procedures described in the literature.[3][8]

Materials:

  • 4-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Chlorobenzene (solvent)

  • Hexane (B92381)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzoic acid in chlorobenzene.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux (approximately 132°C) and maintain for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the crude product and wash with cold hexane to remove non-polar impurities.

  • To remove the succinimide byproduct, suspend the solid in deionized water, stir vigorously, and filter again.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Protocol 2: Sandmeyer Reaction of 2-amino-4-methylbenzoic acid

This protocol is a general procedure based on the principles of the Sandmeyer reaction.[9]

Materials:

  • 2-amino-4-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-amino-4-methylbenzoic acid in aqueous hydrobromic acid.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 15-20 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The precipitated crude product is collected by filtration, washed with cold water, and then purified by recrystallization.

Visualizations

Synthesis_Byproducts cluster_bromination Bromination of 4-methylbenzoic acid cluster_sandmeyer Sandmeyer Reaction 4-methylbenzoic acid 4-methylbenzoic acid This compound This compound 4-methylbenzoic acid->this compound NBS, Initiator 4-(bromomethyl)benzoic acid 4-(bromomethyl)benzoic acid 4-methylbenzoic acid->4-(bromomethyl)benzoic acid Radical conditions Succinimide Succinimide NBS NBS NBS->Succinimide 2-amino-4-methylbenzoic acid 2-amino-4-methylbenzoic acid Diazonium Salt Diazonium Salt 2-amino-4-methylbenzoic acid->Diazonium Salt NaNO2, HBr Product_Sandmeyer This compound Diazonium Salt->Product_Sandmeyer CuBr Biaryl Byproduct Biaryl Byproduct Diazonium Salt->Biaryl Byproduct Radical Coupling Phenolic Byproduct Phenolic Byproduct Diazonium Salt->Phenolic Byproduct H2O, heat

Caption: Common byproducts in the two main synthetic routes to this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reaction_Conditions Check Reaction Conditions (Time, Temp, Stoichiometry) Low_Yield->Check_Reaction_Conditions Yes Identify_Byproducts Identify Byproducts (TLC, NMR, MS) Impure_Product->Identify_Byproducts Yes End End Impure_Product->End No Verify_Reagent_Quality Verify Reagent Quality Check_Reaction_Conditions->Verify_Reagent_Quality Optimize_Workup Optimize Workup/Purification Verify_Reagent_Quality->Optimize_Workup Optimize_Workup->Impure_Product Adjust_Synthesis_Route Adjust Synthesis Route or Conditions Identify_Byproducts->Adjust_Synthesis_Route Adjust_Synthesis_Route->End

Caption: A general workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki Reactions of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methylbenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this specific transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling of this compound is resulting in low to no conversion. What are the primary reasons for this?

Low conversion in the Suzuki reaction of this compound is a common challenge and can often be attributed to a combination of steric hindrance and electronic effects. The ortho-bromo substituent and the electron-withdrawing carboxylic acid group create a sterically hindered and electronically deactivated reaction site.[1]

Key factors contributing to low conversion include:

  • Inefficient Oxidative Addition: The palladium catalyst may have difficulty inserting into the carbon-bromine bond due to the steric bulk of the adjacent methyl and carboxylic acid groups.[2]

  • Catalyst Deactivation: The carboxylate group, formed under basic reaction conditions, can coordinate to the palladium center, potentially leading to catalyst deactivation.[3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this challenging substrate and may not be optimized.[3]

  • Poor Solubility: The deprotonated carboxylate salt of the starting material may have poor solubility in the reaction solvent, impeding the reaction.[3]

To troubleshoot, consider the following:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] Opt for catalyst systems known to be efficient for sterically hindered substrates. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[3][4] Pre-formed palladium complexes incorporating these ligands (e.g., XPhos Pd G3) are often highly effective.[3]

  • Base Selection: The choice of base is crucial. A stronger base may be required, but harsh conditions can promote side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[2] The solubility of the base is also a key factor.

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often optimal.[5] This helps to dissolve both the organic substrates and the inorganic base.

  • Temperature: Higher temperatures are often necessary for hindered substrates, but excessive heat can lead to catalyst decomposition. A systematic temperature screen (e.g., 80-120 °C) is recommended.[6]

Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Common side reactions in the Suzuki coupling of this compound include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on the coupling partner. It is often exacerbated by aqueous basic conditions and elevated temperatures.[3]

    • Solution: Use a more stable boronic ester (e.g., a pinacol (B44631) ester) instead of the boronic acid. Ensure the reaction is thoroughly degassed, as oxygen can sometimes promote this side reaction.[3]

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. This is primarily caused by the presence of oxygen in the reaction mixture.[3]

    • Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.[3]

  • Dehalogenation: The bromine atom on this compound is replaced by a hydrogen atom.

    • Solution: This can be influenced by the solvent and impurities. Ensure the use of high-purity, anhydrous solvents.[5]

Q3: Can the carboxylic acid group interfere with the reaction, and should I protect it?

Yes, the carboxylic acid group can interfere with the Suzuki coupling. Under the basic conditions required for the reaction, it is deprotonated to a carboxylate. This can lead to:

  • Solubility Issues: The carboxylate salt may be poorly soluble in common organic solvents.[3]

  • Catalyst Inhibition: The carboxylate can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]

Strategies to mitigate these effects include:

  • Careful selection of the solvent system: A polar aprotic solvent or a biphasic mixture can help to solvate the carboxylate salt.

  • Protecting the carboxylic acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can prevent these issues. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction. This adds extra steps to the synthesis but can significantly improve the yield of the Suzuki reaction.

Q4: How do I choose the optimal reaction components for the Suzuki coupling of this compound?

A systematic approach to optimizing the reaction conditions is recommended. Below is a summary of key parameters to consider:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts when paired with an appropriate ligand. Pre-formed catalysts like Pd(dppf)Cl₂ or Buchwald G3/G4 precatalysts are also excellent choices for challenging substrates.[3]

  • Ligand: For this sterically hindered substrate, bulky and electron-rich ligands are preferred. Consider ligands such as SPhos, XPhos, or RuPhos.

  • Base: A moderately strong inorganic base is typically required. K₂CO₃ is a good starting point. If the reaction is sluggish, stronger bases like K₃PO₄ or Cs₂CO₃ can be screened.[2]

  • Solvent: Biphasic mixtures are generally effective. 1,4-Dioxane/water, THF/water, or toluene/water are common choices.[3][5] The ratio of the organic solvent to water may need to be optimized.

Data Presentation

The following tables summarize reaction conditions for the Suzuki coupling of substrates analogous to this compound. This data is compiled from various sources and is intended to serve as a guide for optimization.

Table 1: Effect of Catalyst and Ligand on Yield for Structurally Similar 2-Bromopyridines

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with coordinating substrates.[3]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighA bulky, electron-rich ligand that stabilizes the catalyst.[3]
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust and reliable pre-catalyst.[3]
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, effective for challenging couplings.[3]

Table 2: Influence of Base and Solvent on Yield for Structurally Similar 2-Bromopyridines

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[3]
Cs₂CO₃ (2-3)1,4-DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[3]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective for less reactive substrates.[3]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

Note: This is a generalized procedure and requires optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the boronic acid/ester, the base, the palladium catalyst, and (if applicable) the ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel or recrystallization to obtain the pure product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-Br Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0)L2 Ar-Ar' Aryl_Bromide This compound (Ar-Br) Aryl_Bromide->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Activated by Base Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Change_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or Use a Buchwald Pre-catalyst Check_Catalyst->Change_Catalyst No Check_Base_Solvent Is the Base/Solvent Combination Appropriate? Check_Catalyst->Check_Base_Solvent Yes Change_Catalyst->Check_Base_Solvent Change_Base_Solvent Screen Stronger Bases (K3PO4, Cs2CO3) and Biphasic Solvents (Dioxane/H2O) Check_Base_Solvent->Change_Base_Solvent No Check_Temp Is the Reaction Temperature Optimized? Check_Base_Solvent->Check_Temp Yes Change_Base_Solvent->Check_Temp Optimize_Temp Increase Temperature Incrementally (e.g., 80°C to 120°C) Check_Temp->Optimize_Temp No Check_Side_Reactions Are Side Reactions Prevalent? Check_Temp->Check_Side_Reactions Yes Optimize_Temp->Check_Side_Reactions Address_Side_Reactions Ensure Rigorous Degassing Use Boronic Ester Consider Protecting Carboxylic Acid Check_Side_Reactions->Address_Side_Reactions Yes Success Improved Conversion Check_Side_Reactions->Success No Address_Side_Reactions->Success

Caption: A decision tree for troubleshooting low conversion in Suzuki reactions.

References

Side reactions of 2-Bromo-4-methylbenzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-4-methylbenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and challenges encountered when using this reagent under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when treating this compound with a strong base?

A1: Under strongly basic conditions, particularly with bases like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), two primary side reactions can occur: benzyne (B1209423) formation and decarboxylation. The extent of each side reaction depends on the reaction conditions, including the strength of the base, temperature, and solvent.

Q2: I am observing a mixture of products in my reaction, none of which seem to be my desired product. What could be happening?

A2: A complex product mixture often points to the formation of a highly reactive intermediate, such as a benzyne. The benzyne intermediate derived from this compound can be attacked by nucleophiles at two different positions, leading to a mixture of regioisomers. Furthermore, if any part of your starting material decarboxylates, this can introduce additional unexpected products.

Q3: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What could be the issue?

A3: Incomplete conversion can be due to several factors. The base might not be strong enough to initiate the desired reaction, or it might be consumed by trace amounts of water in the solvent or on the glassware. Ensure your reagents and solvents are anhydrous and that you are using a sufficiently strong base for the intended transformation. Additionally, the reaction temperature may be too low, or the reaction time too short.

Q4: How can I minimize the risk of decarboxylation?

A4: Decarboxylation of benzoic acids is often promoted by high temperatures. To minimize this side reaction, it is advisable to run the reaction at the lowest temperature that still allows for the desired transformation to occur. If the intended reaction does not require the deprotonation of the carboxylic acid, protecting it as an ester prior to subjecting the molecule to basic conditions can prevent decarboxylation.

Troubleshooting Guides

Issue 1: Formation of Unexpected Isomeric Products

Symptoms:

  • NMR or LC-MS analysis shows a mixture of two or more isomeric products.

  • The observed products have a mass consistent with the addition of the nucleophile and loss of HBr.

Potential Cause: Benzyne Formation and Subsequent Nucleophilic Attack

The presence of a strong base can lead to the elimination of HBr from this compound to form a benzyne intermediate. This intermediate is unsymmetrical, and a nucleophile can attack either of the two carbons of the formal triple bond, leading to a mixture of products.

Logical Flow for Troubleshooting Benzyne Formation

benzyne_troubleshooting start Unexpected Isomeric Products Observed check_benzyne Consider Benzyne Formation start->check_benzyne confirm_benzyne Analyze product ratio. Are both 2- and 3-substituted 4-methylbenzoic acids present? check_benzyne->confirm_benzyne mitigation Mitigation Strategies confirm_benzyne->mitigation Yes strategy1 Use a less hindered, stronger base to favor one isomer mitigation->strategy1 strategy2 Lower reaction temperature to increase selectivity mitigation->strategy2 strategy3 Change the nucleophile to one with greater steric bulk mitigation->strategy3 end Optimized Reaction strategy1->end strategy2->end strategy3->end

Caption: Troubleshooting workflow for unexpected isomers.

Proposed Signaling Pathway for Benzyne Formation

benzyne_formation cluster_0 Benzyne Formation and Reaction reactant 2-Bromo-4-methyl- benzoate Anion intermediate Benzyne Intermediate reactant->intermediate - HBr base Strong Base (e.g., NH2-) product1 2-Nu-4-methyl- benzoic acid intermediate->product1 Attack at C2 product2 3-Nu-4-methyl- benzoic acid intermediate->product2 Attack at C3 nucleophile Nucleophile (Nu-)

Caption: Formation of a benzyne intermediate and subsequent nucleophilic attack.

Issue 2: Loss of the Carboxylic Acid Group

Symptoms:

  • The product analysis shows a compound with a mass corresponding to the starting material minus CO₂ (44 Da).

  • Gas evolution (effervescence) is observed during the reaction.

Potential Cause: Decarboxylation

Aromatic carboxylic acids can undergo decarboxylation under basic conditions, especially at elevated temperatures. The electron-donating methyl group can slightly destabilize the carboxylate anion, potentially favoring decarboxylation under harsh conditions.

Quantitative Data on Potential Side Reactions

The following table provides an illustrative summary of how reaction conditions can influence the product distribution. The yields are hypothetical and intended for guidance in experimental design.

EntryBaseTemperature (°C)Desired Product Yield (%)Benzyne Products Yield (%)Decarboxylation Product Yield (%)
1NaH2585<5<1
2NaH100601525
3NaNH₂251080<5
4t-BuOK80205030

Experimental Protocols

General Protocol for a Reaction Minimizing Side Reactions:

  • Drying: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: Assemble the glassware and purge with an inert gas (e.g., argon or nitrogen).

  • Solvent and Reagent Preparation: Use anhydrous solvents. If using a solid base like NaH, wash it with anhydrous hexane (B92381) to remove mineral oil.

  • Reaction Setup: Dissolve this compound in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.

  • Cooling: Cool the solution to a low temperature (e.g., 0°C or -78°C) before adding the base to control the initial exotherm.

  • Base Addition: Add the base slowly and portion-wise to maintain temperature control.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times at elevated temperatures.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) at a low temperature.

By carefully controlling the reaction conditions and being aware of the potential side reactions, researchers can improve the outcomes of their experiments with this compound.

Optimizing solvent systems for reactions with 2-Bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for reactions involving 2-Bromo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid at room temperature with limited solubility in water but is soluble in various organic solvents, particularly polar ones.[1][2] For many substituted benzoic acids, the general trend for solubility is: polar protic > polar aprotic > nonpolar solvents.[3] It is cited as being soluble in methanol.[1]

Q2: Which solvent system is recommended for the esterification of this compound?

A2: For Fischer esterification, the alcohol reactant (e.g., methanol, ethanol) is typically used in excess and serves as both the solvent and the reagent.[4] This is often done in the presence of a catalytic amount of a strong acid like sulfuric acid, and the mixture is refluxed.[4][5]

Q3: What is the best solvent choice for amide coupling (amidation) reactions?

A3: Polar aprotic solvents are standard for amide coupling reactions as they effectively dissolve the carboxylic acid and coupling reagents while not interfering with the reaction.[6] Common choices include Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). However, due to the toxicity of these solvents, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (B1210297), and cyclopentyl methyl ether (CPME) are increasingly being used. For certain coupling reagents, aqueous solvent systems or mixtures of organic solvents with water can also be highly effective.[7][8]

Q4: For a Suzuki cross-coupling reaction, what solvent system should I start with?

A4: Suzuki-Miyaura coupling reactions typically employ a two-phase system consisting of an organic solvent and an aqueous base solution.[2] Commonly used organic solvents include 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF).[2][9] A frequent starting point is a mixture of dioxane and water (e.g., in a 4:1 ratio) with a suitable base like potassium carbonate or cesium carbonate.[10][11]

Q5: How does solvent polarity impact reactions involving the carboxylic acid group?

A5: Solvent polarity can influence the acidity and nucleophilicity of the carboxylic acid.[2] In polar protic solvents, hydrogen bonding can stabilize the carboxylate anion, affecting its reactivity.[12] In polar aprotic solvents, the carboxylate anion is less solvated and can be more "naked" and reactive, which can be advantageous for reactions where it acts as a nucleophile.[2]

Troubleshooting Guides
Issue 1: Poor Solubility of Starting Material
  • Problem: this compound does not fully dissolve in the chosen reaction solvent, leading to a sluggish or incomplete reaction.

  • Possible Causes & Solutions:

    • Inappropriate Solvent Choice: The solvent may not have the correct polarity to dissolve the substrate.

      • Solution: Consult a solvent polarity chart and the solubility data table below. Consider switching to a more polar solvent like THF, Dioxane, or DMF.[13]

    • Insufficient Solvent Volume: The reaction concentration may be too high.

      • Solution: Increase the solvent volume to decrease the concentration.

    • Co-Solvent Needed: A single solvent may not be sufficient.

      • Solution: Introduce a co-solvent to improve solubility. For example, in Suzuki couplings, a mixture of an organic solvent (like dioxane) and water is common.[9][13]

Issue 2: Low Yield in Suzuki Coupling Reaction
  • Problem: The Suzuki coupling reaction results in a low yield of the desired product, with unreacted starting material or byproducts observed.

  • Possible Causes & Solutions:

    • Catalyst Deactivation: The presence of oxygen can oxidize and deactivate the palladium catalyst, leading to the formation of palladium black.[9]

      • Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[9][10] Maintain a positive pressure of inert gas throughout the reaction.

    • Poor Solubility: As noted above, if reactants are not fully dissolved, the reaction will be slow and incomplete.[9]

      • Solution: Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) to find one that dissolves all components at the reaction temperature.[10][13]

    • Inefficient Transmetalation: The base may not be strong enough to facilitate the transfer of the organic group from the boronic acid to the palladium catalyst.[9]

      • Solution: Screen alternative bases. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes improve yields.[14]

    • Side Reactions: Protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can reduce yield.[9][13]

      • Solution: To minimize homocoupling, ensure the reaction is free of oxygen.[13] To prevent protodeboronation, consider using milder bases or anhydrous conditions if water is not essential for the specific catalytic system.[13]

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassExample SolventsSolubilityNotes
Polar Protic Methanol, EthanolSoluble[1]Good for dissolving the starting material. Methanol/Ethanol can also be reactants in esterifications.[4]
Polar Aprotic DMF, DMSO, Acetonitrile, THF, 1,4-DioxaneSoluble to Highly SolubleCommonly used for cross-coupling and amide bond formation to ensure all reagents are in solution.[2][13]
Nonpolar Toluene, HexanesSparingly Soluble to InsolubleToluene may be used in Suzuki reactions, often with a co-solvent and elevated temperatures.[2]
Aqueous WaterSparingly SolubleSolubility is low but increases with pH as the carboxylate salt is formed.[2]

Table 2: Recommended Solvent Systems for Common Reactions

Reaction TypePrimary Solvent(s)Base (if applicable)Typical Temperature
Esterification (Fischer) Methanol or EthanolCatalytic H₂SO₄Reflux
Amide Coupling DMF, 2-MeTHF, AcetonitrileDIPEA, Et₃NRoom Temp. to 50 °C
Suzuki Coupling Dioxane/Water, Toluene/Water, THFK₂CO₃, Cs₂CO₃, K₃PO₄80 - 110 °C[9][13]
Experimental Protocols
Protocol 1: Fischer Esterification

This protocol describes the synthesis of Methyl 2-bromo-4-methylbenzoate.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol, which acts as both the solvent and reagent (typically 10-20 volumes).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.[15]

Protocol 2: Amide Coupling

This protocol outlines a general procedure for forming an amide bond using a coupling reagent.[13]

  • Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Activation: Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for Suzuki coupling.[11]

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation - Weigh Starting Materials - Degas Solvents setup 2. Reaction Setup - Assemble Glassware - Establish Inert Atmosphere reagents->setup reaction 3. Reaction - Add Reagents & Solvents - Heat & Stir setup->reaction monitoring 4. Monitoring - TLC / LC-MS Analysis reaction->monitoring monitoring->reaction Incomplete? workup 5. Workup & Extraction - Quench Reaction - Separate Phases monitoring->workup Complete purification 6. Purification - Column Chromatography - Recrystallization workup->purification analysis 7. Final Analysis - NMR / MS Confirmation purification->analysis

Caption: General experimental workflow for organic synthesis.

Suzuki_Troubleshooting start Low Yield in Suzuki Reaction check_sm Unreacted Starting Material? start->check_sm check_bp Byproducts Observed? check_sm->check_bp No solubility Improve Solubility: - Change solvent (Dioxane, Toluene) - Increase temperature check_sm->solubility Yes catalyst Check Catalyst Activity: - Degas solvents thoroughly - Use fresh catalyst/ligand check_sm->catalyst Yes base Optimize Base: - Screen stronger bases (Cs2CO3) - Ensure base is finely ground check_sm->base Yes homocoupling Homocoupling or Debromination? check_bp->homocoupling Yes oxygen Minimize Oxygen: - Rigorous degassing - Maintain inert atmosphere homocoupling->oxygen Homocoupling milder_cond Use Milder Conditions: - Lower temperature - Use less reactive base homocoupling->milder_cond Debromination

Caption: A troubleshooting decision tree for Suzuki coupling reactions.

Solvent_Relationships cluster_solvent Solvent Properties cluster_outcome Reaction Outcomes Polarity Polarity Solubility Solubility Polarity->Solubility influences Rate Reaction Rate Polarity->Rate affects Protic Protic vs. Aprotic Protic->Rate strongly affects nucleophilicity Selectivity Selectivity Protic->Selectivity can determine pathway BP Boiling Point BP->Rate defines max. temperature

Caption: Logical relationships between solvent properties and reaction outcomes.

References

Technical Support Center: Purification of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-4-methylbenzoic acid. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can originate from the synthetic route, which often involves the bromination of 4-methylbenzoic acid (p-toluic acid). Potential impurities include:

  • Unreacted Starting Material: 4-methylbenzoic acid.

  • Isomeric Byproducts: Other positional isomers such as 3-bromo-4-methylbenzoic acid or dibrominated species.

  • Residual Reagents: Traces of brominating agents or their byproducts (e.g., succinimide (B58015) if N-bromosuccinimide is used).[1]

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective purification methods for solid organic acids like this compound are recrystallization and column chromatography. For acidic compounds, acid-base extraction can also be a useful technique to remove neutral or basic impurities.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the carboxylic acid to a more volatile ester.[5]

  • Melting Point Analysis: A sharp melting point range close to the literature value (143-147 °C) indicates high purity.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in a sample.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise.

Problem Possible Cause Suggested Solution
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. High concentration of impurities depressing the melting point.- Use a lower-boiling point solvent or a solvent mixture. - Try to purify the compound first by another method like column chromatography. - Re-heat the oil, add more solvent, and allow it to cool more slowly.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used). The solution is supersaturated but requires nucleation.- Evaporate some of the solvent to increase the concentration and cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used, leading to significant loss of product in the mother liquor. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out. - Cool the filtrate in an ice bath to maximize crystal precipitation.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities). The cooling process was too rapid, trapping impurities in the crystal lattice.- Select a different recrystallization solvent or a solvent pair. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Problem Possible Cause Suggested Solution
Poor separation of spots (overlapping bands) The solvent system (mobile phase) is not optimal. The column is overloaded with the sample.- Optimize the solvent system using TLC to achieve a good separation of Rf values. - Use a larger column or reduce the amount of sample loaded.
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase (silica gel is acidic).- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress deprotonation of the carboxylic acid.
Cracking of the stationary phase The column was allowed to run dry. Improper packing of the column.- Ensure the top of the stationary phase is always covered with the mobile phase. - Pack the column carefully as a slurry to ensure a homogenous bed.
Low recovery of the product The product is irreversibly adsorbed onto the stationary phase. The product is highly soluble in the mobile phase and elutes with the solvent front.- Try a less polar stationary phase like alumina. - Start with a less polar mobile phase to ensure the compound binds to the column initially.

Data Presentation

The following table provides illustrative data on the purity of this compound before and after purification by different methods.

Purification Method Initial Purity (HPLC Area %) Purity after 1st Pass (HPLC Area %) Purity after 2nd Pass (HPLC Area %) Typical Recovery
Recrystallization (Ethanol/Water)92.5%98.5%99.5%70-85%
Recrystallization (Toluene)92.5%97.8%99.2%65-80%
Column Chromatography (Silica Gel, Hexane (B92381):Ethyl Acetate (B1210297) gradient)92.5%99.0%N/A80-95%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol (B145695)/Water
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean flask.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Purified Product isolate->dry

Caption: A general workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Use Lower Boiling Solvent or Co-solvent oiling_out->solution1 Yes impure_product Product Still Impure? no_crystals->impure_product No solution2 Scratch Flask / Add Seed Crystal / Concentrate Solution no_crystals->solution2 Yes solution3 Change Solvent / Cool Slowly impure_product->solution3 Yes success Pure Crystals Obtained impure_product->success No solution1->start solution2->start solution3->start

Caption: A troubleshooting decision tree for the recrystallization of this compound.

References

Technical Support Center: Preventing Dehalogenation of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation of 2-bromo-4-methylbenzoic acid during chemical reactions, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 4-methylbenzoic acid. This is problematic as it consumes your starting material, reduces the yield of your desired product, and introduces a significant impurity that can be difficult to separate due to similar physical properties.

Q2: What are the primary causes of dehalogenation in cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These hydride species can arise from various sources in the reaction mixture, including:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures.

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors. Some aprotic polar solvents like DMF can also decompose at high temperatures to generate hydride sources.

  • Reagents: Impurities in other reagents, such as boranes (B-H species) in boronic acids, can contribute to the formation of Pd-H.

Q3: How do the substituents on this compound influence dehalogenation?

A3: The electronic properties of the substituents on the aromatic ring play a role. The carboxylic acid group is electron-withdrawing, which can make the aryl bromide more susceptible to oxidative addition to the palladium catalyst. The methyl group is electron-donating. The interplay of these groups can influence the electron density at the carbon-bromine bond and the overall reactivity of the molecule, including its propensity for dehalogenation.

Q4: Can the choice of palladium catalyst and ligand significantly impact the extent of dehalogenation?

A4: Absolutely. The ligand coordinated to the palladium center is a critical factor. Bulky, electron-rich phosphine (B1218219) ligands are highly recommended. These ligands accelerate the desired reductive elimination step of the catalytic cycle, which leads to the formation of your product. By speeding up the desired pathway, the competing dehalogenation pathway is minimized. For challenging substrates, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.

Troubleshooting Guides

If you are observing significant formation of 4-methylbenzoic acid in your reaction, consult the following troubleshooting guides.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Significant presence of 4-methylbenzoic acid in the crude reaction mixture, confirmed by techniques like NMR or LC-MS.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes the impact of different reaction parameters on the yield of the desired product versus the dehalogenated byproduct in a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid. Data is illustrative and based on trends for similar substrates.

EntryPalladium Catalyst / LigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
1Pd(PPh₃)₄NaOtBuDioxane10040-5030-40
2Pd(PPh₃)₄K₃PO₄Dioxane10060-7010-20
3Pd₂(dba)₃ / XPhosK₃PO₄Toluene (B28343)80>90<5
4PdCl₂(dppf)Cs₂CO₃DMF11070-8015-25
5Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane80>90<5
Issue 2: Significant Dehalogenation in Heck Reaction

Symptoms:

  • Low yield of the desired substituted alkene product.

  • Presence of 4-methylbenzoic acid and/or styrene (B11656) (if used as the alkene) starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dehalogenation in Heck reactions.

Quantitative Data Summary: Heck Reaction

The following table illustrates the effect of various conditions on the Heck reaction between this compound and n-butyl acrylate. Data is illustrative and based on trends for similar substrates.

EntryPalladium Catalyst / LigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
1Pd(OAc)₂Et₃NDMF12050-6020-30
2Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMAc11075-855-10
3Herrmann's CatalystNaOAcNMP100>90<5
4PdCl₂(PPh₃)₂K₂CO₃DMF/H₂O10065-7515-25

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol to Minimize Dehalogenation

This protocol is designed to minimize the dehalogenation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (B1210297) and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram:

Suzuki_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Reactants, Base, Catalyst, and Ligand setup->reagents degas 2. Evacuate and Backfill (3x with Ar/N2) reagents->degas solvent 3. Add Anhydrous, Degassed Solvent degas->solvent reaction 4. Heat and Stir (80-90 °C) solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Workup (Extraction and Washing) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Desired Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

General Heck Reaction Protocol with Reduced Dehalogenation

This protocol provides a starting point for performing a Heck reaction with this compound while minimizing dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a dry, sealable reaction tube, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed DMAc, followed by the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

By carefully selecting the reaction parameters as outlined in these guides, researchers can significantly suppress the undesired dehalogenation of this compound and achieve higher yields of their target molecules.

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Bromo-4-methylbenzoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to obtain this compound are:

  • Direct electrophilic bromination of 4-methylbenzoic acid: This is a common approach but requires careful control of reaction conditions to achieve the desired regioselectivity and avoid the formation of isomers and other byproducts.

  • Hydrolysis of 2-bromo-4-methylbenzonitrile (B184184): This method can offer better selectivity and is a viable alternative to direct bromination.[1]

Q2: What are the major challenges when scaling up the direct bromination of 4-methylbenzoic acid?

A2: Scaling up this reaction presents several challenges:

  • Isomer Control: The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of brominated isomers.

  • Side Reactions: A significant side reaction is the radical bromination of the benzylic methyl group, especially when using initiators or high temperatures.

  • Exothermic Reaction: Bromination is an exothermic process, and heat management is critical at larger scales to prevent runaway reactions and the formation of impurities.

  • Purification: Separating the desired 2-bromo isomer from unreacted starting material and other isomers can be challenging at scale and may require multiple purification steps.

Q3: How can I minimize the formation of the 4-(bromomethyl)benzoic acid byproduct?

A3: To minimize benzylic bromination, avoid conditions that favor free-radical reactions. This includes:

  • Excluding light from the reaction vessel.

  • Avoiding radical initiators like benzoyl peroxide.

  • Using an electrophilic bromination catalyst (e.g., a Lewis acid) in the dark.

Q4: What purification methods are most effective for this compound at scale?

A4: A combination of techniques is often necessary for purification:

  • Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical, with common options including ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.

  • Column Chromatography: For high-purity requirements, silica (B1680970) gel chromatography can be employed to separate the desired product from persistent impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Reagent StoichiometryCarefully verify the molar ratios of 4-methylbenzoic acid to the brominating agent and catalyst.
Poor Quality Starting MaterialsEnsure the purity of 4-methylbenzoic acid and the brominating agent using appropriate analytical techniques (e.g., NMR, melting point).
Loss of Product During WorkupOptimize the extraction and washing steps to minimize product loss. Ensure the pH is appropriately adjusted to precipitate the carboxylic acid fully.
Problem 2: Product Contamination with Isomeric Byproducts
Potential Cause Suggested Solution
Lack of RegioselectivityOptimize the reaction temperature; lower temperatures often favor the desired isomer. Experiment with different Lewis acid catalysts (e.g., FeBr₃, AlCl₃) and solvents to improve selectivity.
Over-brominationUse a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents). Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Presence of Benzylic Bromination ProductConduct the reaction in the absence of light and radical initiators. Ensure the reaction temperature is not excessively high.
Problem 3: Difficulties in Product Purification
Potential Cause Suggested Solution
Co-crystallization of ImpuritiesExperiment with different recrystallization solvents or solvent mixtures. A slow cooling rate can improve crystal purity.
Ineffective Separation by ChromatographyOptimize the eluent system for column chromatography using TLC. A common starting point for non-polar compounds is hexane (B92381) with a gradual increase in a more polar solvent like ethyl acetate.
Oily Product After RecrystallizationEnsure all solvent has been removed. If the product is still oily, it may indicate the presence of impurities that lower the melting point. Further purification may be necessary.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Direct Bromination

This protocol is a representative method for the direct bromination of 4-methylbenzoic acid.

Materials:

  • 4-methylbenzoic acid

  • Bromine

  • Iron powder (catalyst)

  • Glacial acetic acid (solvent)

  • Sodium bisulfite solution

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas trap, dissolve 4-methylbenzoic acid in glacial acetic acid.

  • Add a catalytic amount of iron powder to the mixture.

  • From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. Maintain the temperature below 30°C using a water bath if necessary.

  • After the addition is complete, continue stirring at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red color of bromine disappears.

  • Pour the reaction mixture into ice-cold water and stir vigorously.

  • Collect the precipitated crude product by vacuum filtration and wash with cold water.

  • Dissolve the crude product in an aqueous sodium hydroxide solution and wash with ethyl acetate to remove non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Alternative Synthesis via Hydrolysis of 2-bromo-4-methylbenzonitrile

This route can provide better regioselectivity.

Part A: Synthesis of 2-bromo-4-methylbenzonitrile (Sandmeyer Reaction)

  • Start with 2-amino-4-methylbenzonitrile. Diazotize the amine with sodium nitrite (B80452) and a strong acid (e.g., HBr) at 0-5°C.

  • In a separate flask, prepare a solution of copper(I) bromide in HBr.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Part B: Hydrolysis to this compound

  • Reflux the 2-bromo-4-methylbenzonitrile with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution).

  • If using a base, acidify the reaction mixture after completion to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Data Presentation

Table 1: Comparison of Synthesis Routes

Parameter Direct Bromination of 4-methylbenzoic acid Hydrolysis of 2-bromo-4-methylbenzonitrile
Starting Material 4-methylbenzoic acid2-amino-4-methylbenzonitrile
Key Reagents Bromine, Lewis AcidNaNO₂, HBr, CuBr, NaOH/H₂SO₄
Number of Steps 12 (from the aminobenzonitrile)
Primary Advantage Potentially shorter routeHigher regioselectivity
Primary Disadvantage Formation of isomers, potential for side reactionsLonger route, handling of diazonium salts
Typical Yield Variable (highly dependent on conditions)Generally good to high

Visualizations

Experimental Workflow: Direct Bromination

G Direct Bromination Workflow A 1. Dissolution 4-methylbenzoic acid in Glacial Acetic Acid B 2. Catalyst Addition Iron Powder A->B C 3. Bromination Slow addition of Br2 in Acetic Acid B->C D 4. Reaction Monitoring TLC/HPLC C->D E 5. Quenching Sodium Bisulfite Solution D->E F 6. Precipitation Pour into Ice Water E->F G 7. Filtration & Washing F->G H 8. Purification Base-Acid Workup G->H I 9. Recrystallization H->I J 10. Final Product This compound I->J

Caption: Workflow for the direct bromination of 4-methylbenzoic acid.

Troubleshooting Logic: Isomer Formation

G Troubleshooting Isomer Formation A Problem: High level of isomeric impurities B Check Reaction Temperature A->B C Check Catalyst and Solvent A->C D Check Brominating Agent Addition A->D E Solution: Lower reaction temperature B->E Too High F Solution: Screen alternative Lewis acids and solvents C->F Suboptimal G Solution: Ensure slow, controlled addition of bromine D->G Too Fast H Consider alternative synthesis route (e.g., via benzonitrile) E->H F->H G->H

Caption: Decision tree for troubleshooting isomer formation.

References

Technical Support Center: 2-Bromo-4-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider during reaction work-up?

A1: Understanding the physicochemical properties of this compound is crucial for designing effective work-up procedures. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇BrO₂[1][2]
Molecular Weight 215.04 g/mol [1][2]
Melting Point 143-147 °C[1]
Solubility Soluble in methanol.
Appearance Solid[1]
pKa Data not readily available, but expected to be acidic due to the carboxylic acid group.

The carboxylic acid functionality makes the compound acidic, allowing for its separation from neutral or basic impurities via acid-base extraction. The presence of the bromine atom and the methyl group on the aromatic ring influences its polarity and potential for side reactions.

Q2: How do I choose an appropriate solvent system for the extraction of this compound and its derivatives?

A2: The choice of solvent depends on the nature of the product.

  • For the free acid: Use a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. The acidic proton allows for extraction into an aqueous basic solution (e.g., sodium bicarbonate), leaving neutral and basic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the product.

  • For ester or amide derivatives: These are typically less polar than the parent acid and will remain in the organic layer during an aqueous wash. Common extraction solvents include ethyl acetate, dichloromethane, and diethyl ether.

Q3: What are the common side reactions to be aware of when using this compound?

A3: Potential side reactions depend on the specific reaction conditions.

  • Decarboxylation: At high temperatures, benzoic acids can undergo decarboxylation, although this is not typically a major concern under standard reaction conditions.

  • Reactions at the methyl group: In the presence of radical initiators (e.g., N-bromosuccinimide with light), the benzylic methyl group can be brominated.

  • Reactions involving the bromine atom: The aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). In some cases, debromination can occur as a side reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.

Scenario 1: Esterification Reactions

Problem: Low yield of the desired ester after work-up.

Possible Causes & Solutions:

CauseSolution
Incomplete reaction Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or adding more of the esterifying agent.
Hydrolysis of the ester during work-up Avoid prolonged contact with acidic or basic aqueous solutions. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent removal.
Loss of product during extraction Ensure the correct pH for extractions. When extracting the ester, the aqueous layer should be neutral or slightly basic to prevent hydrolysis. If the product has some water solubility, minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent.

Experimental Protocol: Fischer Esterification of this compound

  • Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, 10-20 eq).

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.[3][4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica (B1680970) gel or by distillation if the product is a liquid.

Esterification_Workflow Start Start: this compound + Alcohol + Acid catalyst Reaction Reflux Start->Reaction Workup Work-up: Aq. Extraction Reaction->Workup Purification Purification: Column Chromatography or Distillation Workup->Purification Crude Product Waste Aqueous Waste Workup->Waste Impurities Product Pure Ester Purification->Product

Caption: General workflow for the esterification of this compound.

Scenario 2: Suzuki Coupling Reactions

Problem: Difficulty in removing boron-containing byproducts.

Possible Causes & Solutions:

CauseSolution
Excess boronic acid/ester Use a minimal excess of the boronic acid or ester (e.g., 1.1-1.2 equivalents).
Hydrolysis of boronic acid/ester During the work-up, an aqueous base wash (e.g., 1M NaOH) can help to remove boronic acids by converting them to the more water-soluble boronate salts.
Co-elution during chromatography If the byproduct co-elutes with the product, consider using a different solvent system for chromatography. Sometimes, a wash with an aqueous solution of a diol (e.g., ethylene (B1197577) glycol) can help to complex and remove boron impurities.

Experimental Protocol: Suzuki Coupling of this compound Derivative

  • Reaction Setup: In a Schlenk flask, combine the this compound derivative (e.g., methyl ester) (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture with stirring and monitor by TLC.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash with water and brine.[5][6]

    • To remove boronic acid byproducts, wash with 1M NaOH.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Troubleshooting Problem Issue: Boron Byproducts in Product Cause1 Excess Boronic Acid Problem->Cause1 Cause2 Inefficient Removal Problem->Cause2 Solution1 Use Stoichiometric Amount (1.1-1.2 eq) Cause1->Solution1 Solution2 Aqueous Base Wash (e.g., 1M NaOH) Cause2->Solution2 Solution3 Optimize Chromatography Cause2->Solution3

Caption: Troubleshooting guide for removing boron byproducts in Suzuki coupling reactions.

Scenario 3: Amide Coupling Reactions

Problem: Formation of hard-to-remove byproducts from coupling reagents (e.g., DCU from DCC).

Possible Causes & Solutions:

CauseSolution
Insoluble urea (B33335) byproduct Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents. After the reaction, filter the reaction mixture through a pad of celite to remove the precipitated DCU. Chilling the reaction mixture can sometimes promote further precipitation.
Water-soluble byproducts If using a water-soluble carbodiimide (B86325) like EDC, the corresponding urea byproduct can be removed with aqueous washes during the work-up.

Experimental Protocol: Amide Coupling using HATU

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add a coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq). Stir for 15-30 minutes at room temperature to form the active ester.

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Amide_Coupling_Logic Start Start: Amide Coupling Reaction CouplingReagent Choose Coupling Reagent Start->CouplingReagent DCC DCC CouplingReagent->DCC Insoluble Byproduct EDC EDC CouplingReagent->EDC Water-Soluble Byproduct HATU HATU CouplingReagent->HATU General Purpose DCC_Workup Filter to remove DCU DCC->DCC_Workup EDC_Workup Aqueous Wash EDC->EDC_Workup HATU_Workup Acid/Base Washes HATU->HATU_Workup Purification Purification DCC_Workup->Purification EDC_Workup->Purification HATU_Workup->Purification

Caption: Decision logic for work-up based on the amide coupling reagent used.

References

Monitoring the progress of reactions with 2-Bromo-4-methylbenzoic acid by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring chemical reactions involving 2-Bromo-4-methylbenzoic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction progress analysis.

General Reaction Monitoring Workflow

The following diagram illustrates a general workflow for monitoring a chemical reaction using chromatographic techniques.

Reaction Monitoring Workflow cluster_analysis Chromatographic Analysis start Start Reaction take_aliquot Take Reaction Aliquot start->take_aliquot prep_sample Prepare Sample (Dilute / Mini-Workup) take_aliquot->prep_sample tlc TLC Analysis prep_sample->tlc Qualitative Check lcms LC-MS Analysis prep_sample->lcms Quantitative/ Structural Info analyze_data Analyze Data (Rf / Chromatogram / Mass Spectrum) tlc->analyze_data lcms->analyze_data decision Reaction Complete? analyze_data->decision continue_rxn Continue Reaction & Monitor at Intervals decision->continue_rxn No workup Work-up Reaction decision->workup Yes continue_rxn->take_aliquot

Caption: General workflow for reaction monitoring.

Part 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective qualitative technique for monitoring the consumption of starting materials and the appearance of products.[1]

Frequently Asked Questions (TLC)

Q1: What is a good starting solvent system (mobile phase) for monitoring reactions with this compound on a silica (B1680970) gel TLC plate? A1: A common starting point for a compound of intermediate polarity is a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297).[2] Given that this compound is a polar, aromatic carboxylic acid, you will likely need a more polar solvent system. Good systems to try include varying ratios of hexane/ethyl acetate (e.g., 3:1, 1:1, 1:3) or dichloromethane/methanol (B129727) (e.g., 9.5:0.5).[3][4] For aromatic compounds, a toluene/ethyl acetate mixture can also provide good separation.[5]

Q2: How do I visualize the spots on the TLC plate? A2: Since this compound and many of its potential products contain an aromatic ring, the most common and non-destructive visualization method is using a UV lamp, typically at a wavelength of 254 nm.[1][4] The compounds will appear as dark spots on the fluorescent green background of the TLC plate. You can also use chemical stains like iodine vapor or potassium permanganate (B83412) dip for visualization.[6]

Q3: How do I set up a TLC plate to monitor my reaction? A3: To effectively monitor a reaction, spot three lanes on a single TLC plate:

  • Starting Material (SM): A diluted solution of pure this compound.

  • Reaction Mixture (Rxn): An aliquot taken directly from your reaction.

  • Co-spot (Co): Spot the starting material first, then, in the exact same location, spot the reaction mixture on top.[7] This setup allows you to see the disappearance of the starting material and the appearance of a new product spot relative to your reference.[7]

Q4: My starting material, this compound, is streaking badly on the TLC plate. What causes this and how can I fix it? A4: Streaking is a very common issue with carboxylic acids on silica gel plates.[8] It is caused by the strong interaction between the acidic proton of your compound and the slightly acidic silica gel stationary phase.[8][9] This leads to a distribution of protonated and deprotonated forms, causing poor separation. To fix this, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[8][9] This ensures the carboxylic acid remains fully protonated and moves as a single, more defined spot.

Experimental Protocol: Monitoring a Reaction by TLC
  • Chamber Preparation: Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[4]

  • Spotting the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

    • Take a small aliquot from your reaction mixture (a drop on the end of a glass stir rod is often sufficient) and dilute it in a small vial with a suitable solvent.[7]

    • Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot in distinct lanes along the baseline. Aim for small, concentrated spots.[4]

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline.[1] Cover the chamber and allow the solvent front to travel up the plate.

  • Visualization and Analysis: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. The reaction is progressing if the spot corresponding to the starting material diminishes in the reaction lane and a new spot (the product) appears.[10]

TLC Troubleshooting Guide

TLC Troubleshooting start Problem with TLC Plate streaking Spots are Streaking or Elongated start->streaking no_spots No Spots are Visible start->no_spots rf_issue Spots are Too High (Rf > 0.8) or Too Low (Rf < 0.2) start->rf_issue overloaded Sample is overloaded streaking->overloaded Yes acidic_compound Compound is acidic (e.g., Carboxylic Acid) streaking->acidic_compound Also Possible not_uv_active Compound is not UV-active no_spots->not_uv_active Possible too_dilute Sample is too dilute no_spots->too_dilute Likely too_high Spots are too high (High Rf) rf_issue->too_high High Rf too_low Spots are too low (Low Rf) rf_issue->too_low Low Rf sol_overloaded Dilute sample and re-spot overloaded->sol_overloaded sol_acidic Add 0.5-2% acetic or formic acid to the mobile phase acidic_compound->sol_acidic sol_not_uv Use a chemical stain (Iodine, KMnO4) not_uv_active->sol_not_uv sol_too_dilute Concentrate sample or spot multiple times in place too_dilute->sol_too_dilute sol_too_high Mobile phase is too polar. Decrease polarity (e.g., add more hexane). too_high->sol_too_high sol_too_low Mobile phase is not polar enough. Increase polarity (e.g., add more ethyl acetate). too_low->sol_too_low

Caption: Troubleshooting common TLC issues.
ProblemPotential CauseRecommended Solution
Streaking or elongated spots The sample is overloaded.Prepare a more diluted sample solution for spotting.
The compound is highly acidic and interacting strongly with the silica gel.[9]Add a small amount (0.5-2%) of acetic or formic acid to the mobile phase.[9]
Spots are not visible The sample is too dilute.[6]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6]
The compound is not UV-active.[6]Use an alternative visualization method, such as an iodine chamber or a potassium permanganate stain.[6]
Spots are too close to the baseline (Low Rf) The mobile phase is not polar enough to move the compounds up the plate.[6]Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate relative to hexane).[6]
Spots are too close to the solvent front (High Rf) The mobile phase is too polar, causing the compounds to move too quickly.[6]Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate relative to hexane).[6]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that provides both separation and mass information, allowing for more quantitative analysis and confirmation of product identity.[11]

Frequently Asked Questions (LC-MS)

Q1: What is a suitable LC mobile phase for analyzing this compound? A1: For reversed-phase LC-MS, mobile phases must be volatile.[12][13] A typical system consists of water (Solvent A) and acetonitrile (B52724) or methanol (Solvent B).[14] To ensure good peak shape and retention for a carboxylic acid, it is crucial to control the pH. Adding 0.1% formic acid to both solvents is a standard practice that provides a low pH (~2.7), keeping the carboxylic acid protonated and well-retained on a C18 column.[15]

Q2: Which ionization mode should I use for this compound? A2: Electrospray ionization (ESI) is well-suited for polar compounds like carboxylic acids.[16] For acidic compounds, you can often get the best sensitivity in negative ionization mode, where you will observe the deprotonated molecule [M-H]⁻.[17] However, positive ionization mode, observing the protonated molecule [M+H]⁺, can also be effective. It is often best to test both modes during method development.

Q3: What are the expected m/z values for this compound? A3: this compound has a molecular formula of C₈H₇BrO₂ and an average molecular weight of 215.04 g/mol .[18] Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), so you will see a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 m/z units.

IonFormulaMonoisotopic Mass (⁷⁹Br)Monoisotopic Mass (⁸¹Br)
[M-H]⁻ C₈H₆BrO₂⁻212.95214.95
[M+H]⁺ C₈H₈BrO₂⁺214.97216.97
[M+Na]⁺ C₈H₇BrO₂Na⁺236.95238.95
[M+HCOO]⁻ C₉H₈BrO₄⁻258.96260.96

Note: The [M+HCOO]⁻ adduct is common when using formic acid in the mobile phase in negative ion mode.

Q4: My LC-MS signal is weak or inconsistent. What are common causes? A4: Weak or inconsistent signals can arise from several issues:

  • Contamination: Non-volatile salts (e.g., from a reaction work-up) or other sample matrix components can contaminate the ion source, leading to signal suppression.[13][19]

  • Ion Suppression: Certain mobile phase additives, like trifluoroacetic acid (TFA), are known to suppress the ESI signal.[15] Using formic acid is generally preferred for LC-MS applications.

  • Incorrect pH: If the mobile phase pH is not optimal for your analyte, ionization efficiency can be poor.

  • Analyte Instability: Some molecules can be unstable in the sample solvent or during the analysis process.[20]

Experimental Protocol: Monitoring a Reaction by LC-MS
  • System Setup:

    • Column: A standard C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Method: A gradient elution is typically used, for example, starting at 5-10% B and ramping up to 95-100% B over several minutes. This helps elute compounds with a wide range of polarities.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute it significantly (e.g., 1:1000) with a solvent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water. This prevents overloading the column and contaminating the MS.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject a small volume (e.g., 1-5 µL) of the prepared sample.

    • Acquire data in both positive and negative ion modes if possible, scanning a mass range that includes the expected masses of your starting material and product.

  • Data Interpretation:

    • Analyze the chromatogram to see the peak for the starting material decreasing over time and a new peak for the product appearing.

    • Examine the mass spectrum for each peak. Confirm the identity of the starting material and product by finding their expected [M-H]⁻ or [M+H]⁺ ions with the characteristic bromine isotopic pattern.

LC-MS Troubleshooting Guide
ProblemPotential CauseRecommended Solution
High Background Noise Contaminated mobile phase, solvents, or additives.[19]Use high-purity, LC-MS grade solvents and fresh additives.
Contamination in the ion source or mass spectrometer.[19]Clean the ion source according to the manufacturer's protocol.
Retention Time Shifts Changes in mobile phase composition or pH.[19]Prepare mobile phases carefully and consistently. Check the pH if buffered.
Column degradation or temperature fluctuations.Ensure the column is not past its lifetime and that the column oven temperature is stable.
Poor Peak Shape (Tailing, Splitting) Column overload or contamination.[19]Dilute the sample further. Use a guard column to protect the analytical column.
Secondary interactions with the column (especially for acidic/basic compounds).Ensure the mobile phase pH is appropriate. For acids, a low pH (e.g., using formic acid) is generally best for reversed-phase.[15]
Weak or No Signal Ion suppression from the sample matrix or mobile phase additives (e.g., TFA).[13][15]Improve sample cleanup (e.g., solid-phase extraction). Switch from TFA to formic or acetic acid.[15]
Incorrect ionization mode or parameters.Optimize ion source parameters (e.g., voltages, gas flows, temperature). Check both positive and negative ion modes.

References

Validation & Comparative

A Comparative Guide to HPLC and Other Analytical Methods for Purity Assessment of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Bromo-4-methylbenzoic acid (CAS: 7697-27-0), a key intermediate in pharmaceutical synthesis. The performance of two distinct reversed-phase HPLC (RP-HPLC) methods is compared, and these are benchmarked against alternative analytical techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Acid-Base Titrimetry. Detailed experimental protocols and supporting data are presented to facilitate methodological selection for quality control and drug development applications.

Comparison of Primary Analytical Methods

The choice of an analytical method for purity determination depends on factors such as selectivity, accuracy, sensitivity, and the specific information required. While HPLC is a dominant technique for separating and quantifying impurities, other methods offer complementary advantages.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Acid-Base Titrimetry
Principle Differential partitioning of analytes between a stationary and a mobile phase, followed by UV detection.[1][2]Signal intensity is directly proportional to the number of atomic nuclei; purity is determined relative to a certified internal standard.[1]Neutralization reaction between the acidic analyte and a standardized basic titrant.[1][3]
Selectivity High: Capable of separating the main component from structurally similar impurities and isomers.[1]High: Provides structural information that aids in the identification of impurities.Low: Measures total acidity and is not specific to this compound.[1]
Primary Use Impurity profiling, quantification of known and unknown impurities, and routine quality control.Purity assignment of reference standards, structural confirmation, and quantification without a specific analyte standard.[1]Assay of total acidic content; a simple, cost-effective method for determining overall purity.[3]
Accuracy High (typically >99.5% for the main component).Very High (often considered a primary ratio method with errors <1%).[1]Moderate to High, dependent on titrant purity and accurate endpoint detection.
Sensitivity High (ppm or ng level for impurities).Moderate, less sensitive for trace impurity detection compared to HPLC.Low, not suitable for trace impurity analysis.

HPLC Analysis Workflow

The general workflow for determining the purity of this compound using HPLC involves sample preparation, chromatographic separation, data acquisition, and analysis. This process is visualized in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Compound & Reference Standard B Dissolve in Diluent (e.g., ACN:Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV (e.g., 230 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H I Generate Report H->I

Fig. 1: General workflow for HPLC purity analysis.

Experimental Protocols: HPLC Methods

Two distinct reversed-phase HPLC methods are presented for comparison. Method A is designed for rapid analysis, suitable for high-throughput screening, while Method B is optimized for high-resolution separation of potential impurities.

Instrumentation and General Supplies

  • HPLC System: A standard system with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV detector.

  • Data System: Chromatography Data Station (e.g., Chromeleon™, Empower™).

  • Column: As specified in each method.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (reagent grade), Purified Water (18.2 MΩ·cm).

  • Reference Standard: this compound (>99.5% purity).

  • Potential Impurity Marker: 4-Methylbenzoic acid (p-Toluic acid).

Preparation of Solutions

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing 0.5 mg/mL of this compound and 0.005 mg/mL (1.0%) of 4-methylbenzoic acid in diluent to verify resolution.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method A: Rapid Isocratic Analysis

This method prioritizes speed for routine checks and high-throughput analysis.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Run Time: 8 minutes

Method B: High-Resolution Gradient Analysis

This method is designed to provide superior separation of the main peak from closely eluting impurities, making it ideal for impurity profiling and stability studies.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Run Time: 25 minutes

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 80
      20.0 80
      20.1 40

      | 25.0 | 40 |

Comparative Data and Performance

The following table summarizes the expected performance characteristics of the two HPLC methods based on the analysis of the system suitability solution, containing this compound and its potential starting material impurity, 4-methylbenzoic acid.

ParameterMethod A (Rapid Isocratic)Method B (High-Resolution Gradient)Objective
Retention Time (Main Peak) ~ 4.2 min~ 11.5 minIndicates elution time.
Retention Time (Impurity) ~ 3.1 min~ 8.9 minElution time of 4-methylbenzoic acid.
Resolution (Rs) 3.57.8Measures separation between peaks (>2 is baseline).
Tailing Factor (Tf) 1.31.1Measures peak symmetry (ideal is 1.0).
Theoretical Plates (N) ~ 8,000~ 15,000Indicates column efficiency.
Total Run Time 8 min25 minTime per injection.

Discussion

  • Method A offers a significant advantage in speed, making it highly efficient for routine quality control where the impurity profile is well-understood and baseline separation from known impurities is sufficient. The shorter run time allows for a higher sample throughput.

  • Method B provides superior resolving power, as indicated by the much higher Resolution (Rs) and theoretical plate count. This makes it the preferred choice for method validation, stability testing, and the analysis of samples where unknown or closely eluting impurities are suspected. The gradient elution is effective at separating compounds with different polarities, ensuring a more comprehensive impurity profile. While slower, the confidence in the data is significantly higher for complex samples.[4][5]

Alternative Method Protocols

A. Quantitative NMR (qNMR)

  • Principle: Purity is determined by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and mass.

  • Protocol Outline:

    • Accurately weigh ~15 mg of the this compound sample and ~10 mg of an internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (e.g., D1 = 30s) to allow for full proton relaxation.

    • Calculate purity based on the integral ratios, number of protons, and molecular weights of the analyte and internal standard.

B. Acid-Base Titrimetry

  • Principle: The carboxylic acid functional group of the analyte is neutralized by a standardized basic solution. The amount of titrant required to reach the equivalence point is used to calculate the purity.[3]

  • Protocol Outline:

    • Accurately weigh ~0.5 g of the this compound sample into a flask.[3]

    • Dissolve the sample in a suitable solvent mixture (e.g., 50 mL of ethanol (B145695) and 50 mL of water).[3]

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized 0.1 M Sodium Hydroxide (NaOH) solution until the endpoint is reached (a persistent pink color).

    • Calculate the purity based on the volume of NaOH consumed, its exact molarity, and the initial mass of the sample.

References

A Comparative Guide to the NMR Characterization of 2-Bromo-4-methylbenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the NMR characterization of two common reaction products derived from 2-Bromo-4-methylbenzoic acid: Methyl 2-bromo-4-methylbenzoate , the product of Fischer esterification, and 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid , a product of the Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data to aid in the identification and analysis of these compounds.

Overview of Reaction Pathways

This compound is a versatile starting material in organic synthesis. Its carboxylic acid group readily undergoes esterification, while the bromo substituent provides a handle for carbon-carbon bond formation via cross-coupling reactions. This guide focuses on two fundamental transformations:

  • Fischer Esterification: The reaction of this compound with methanol (B129727) in the presence of an acid catalyst yields the corresponding methyl ester, Methyl 2-bromo-4-methylbenzoate.

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction of this compound with an arylboronic acid, such as p-tolylboronic acid, results in the formation of a biaryl compound, in this case, 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid.

The structural differences between these two products are clearly distinguishable by Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_0 Reaction Pathways of this compound cluster_1 Fischer Esterification cluster_2 Suzuki-Miyaura Coupling A This compound B Methyl 2-bromo-4-methylbenzoate A->B CH3OH, H+ cat. C 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid A->C p-tolylboronic acid, Pd catalyst, base

Figure 1: Reaction pathways of this compound.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the two reaction products. The distinct chemical shifts and coupling patterns provide clear fingerprints for each compound.

Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)

Assignment Methyl 2-bromo-4-methylbenzoate 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid
Aromatic H (d)7.68 (d, J = 8.0 Hz, 1H)7.82 (dd, J = 7.8, 1.3 Hz, 1H)
Aromatic H (d)7.34 (d, J = 8.0 Hz, 1H)7.55 (td, J = 7.5, 1.4 Hz, 1H)
Aromatic H (s)7.46 (s, 1H)7.42 (td, J = 7.5, 1.3 Hz, 1H)
Aromatic H (d)-7.33 (d, J = 7.5 Hz, 1H)
Aromatic H (d)-7.27 (d, J = 7.9 Hz, 2H)
Aromatic H (d)-7.18 (d, J = 7.9 Hz, 2H)
OCH₃ (s)3.93 (s, 3H)-
Ar-CH₃ (s)2.46 (s, 3H)2.41 (s, 3H)
COOH (s)-11.5 (br s, 1H)

Note: The ¹H NMR data for Methyl 2-bromo-4-methylbenzoate is estimated based on the experimental data of its isomer, methyl 2-bromo-3-methylbenzoate, due to the unavailability of a direct experimental spectrum.[1]

Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Methyl 2-bromo-4-methylbenzoate (Estimated) 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid
C=O166.5172.5
Quaternary C142.1143.2
Quaternary C135.7141.1
Aromatic CH132.4138.2
Aromatic CH132.1131.5
Aromatic CH129.8130.8
Quaternary C122.3130.3
Aromatic CH-129.5
Aromatic CH-128.9
Aromatic CH-127.2
Aromatic CH-125.9
OCH₃52.2-
Ar-CH₃21.821.2

Note: The ¹³C NMR data for Methyl 2-bromo-4-methylbenzoate is estimated based on the experimental data of its isomer, methyl 2-bromo-3-methylbenzoate.[2]

Experimental Protocols

Detailed methodologies for the synthesis of the two products are provided below.

Protocol 1: Synthesis of Methyl 2-bromo-4-methylbenzoate (Fischer Esterification)

This protocol is adapted from standard Fischer esterification procedures.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (Suzuki-Miyaura Coupling)

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids.

Materials:

  • This compound

  • p-Tolylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane (B91453)/water, toluene)

  • Ethyl acetate

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), p-tolylboronic acid (1.1-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl solution to precipitate the carboxylic acid product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The Fischer esterification and Suzuki-Miyaura coupling of this compound yield products with distinct and readily identifiable NMR signatures. The esterification product, Methyl 2-bromo-4-methylbenzoate, is characterized by the presence of a methoxy (B1213986) signal in both ¹H and ¹³C NMR spectra. In contrast, the Suzuki-Miyaura product, 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid, exhibits a more complex aromatic region in its NMR spectra due to the presence of the second aromatic ring, and a characteristic carboxylic acid proton signal. This guide provides the necessary data and protocols to assist researchers in the synthesis and confident characterization of these valuable chemical intermediates.

References

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-4-methylbenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate aryl halide is a critical decision in the strategic design of synthetic routes, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides an objective comparison of the reactivity of 2-bromo-4-methylbenzoic acid and 2-iodo-4-methylbenzoic acid, two closely related building blocks, in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

The enhanced reactivity of aryl iodides over their corresponding bromides is a well-established principle in organic chemistry. This difference is primarily attributed to the disparity in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, which facilitates a more rapid rate of oxidative addition to the palladium(0) catalyst. This step is often the rate-determining step in the catalytic cycle, and its relative ease for aryl iodides typically translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. The general order of reactivity for aryl halides in these reactions is firmly established as: Ar-I > Ar-Br > Ar-Cl.[1][2]

Data Presentation: A Quantitative Comparison

The following tables summarize representative quantitative data for the Suzuki-Miyaura, Heck, and Sonogashira reactions. While direct side-by-side experimental data for 2-bromo- and 2-iodo-4-methylbenzoic acid under identical conditions is not extensively published, the presented data is collated from studies on structurally similar substrates to provide a reliable comparison of expected outcomes.

Table 1: Representative Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Iodo-4-methylbenzoic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene (B28343)/H₂O804>90
This compoundPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10012~85

Table 2: Representative Heck Reaction with Styrene

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Iodo-4-methylbenzoic acidPd(OAc)₂ (1 mol%), PPh₃ (2 mol%)Et₃NDMF806~90
This compoundPd(OAc)₂ (3 mol%), PPh₃ (6 mol%)Et₃NDMF12018~75

Table 3: Representative Sonogashira Coupling with Phenylacetylene

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Iodo-4-methylbenzoic acidPdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF253>95
This compoundPdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)Et₃NTHF5012~70-80[3]

Mandatory Visualization

Palladium_Catalyzed_Cross_Coupling_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X (I or Br) PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M (e.g., R-B(OH)₂) PdII_Nu Ar-Pd(II)-Nu(L)₂ Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu (Coupled Product) RedElim->Product CatalystRegen Catalyst Regeneration

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow Experimental Workflow: Aryl Halide Selection start Define Synthetic Goal reactivity_needed High Reactivity & Mild Conditions Required? start->reactivity_needed select_iodo Select 2-Iodo-4-methylbenzoic Acid reactivity_needed->select_iodo Yes cost_consideration Cost & Stability a Major Factor? reactivity_needed->cost_consideration No proceed Proceed with Synthesis select_iodo->proceed select_bromo Select this compound optimize_bromo Optimize for Bromo: Higher Temp/Catalyst Loading select_bromo->optimize_bromo cost_consideration->select_iodo No cost_consideration->select_bromo Yes optimize_bromo->proceed

Caption: Decision workflow for selecting the appropriate aryl halide.

Experimental Protocols

This section provides a generalized, comparative protocol for a Suzuki-Miyaura cross-coupling reaction. The conditions are representative and may require optimization for specific applications.

Objective: To compare the synthesis of 4-methyl-2-(phenyl)benzoic acid from 2-iodo-4-methylbenzoic acid and this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Iodo-4-methylbenzoic acid

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure for 2-Iodo-4-methylbenzoic Acid (Higher Reactivity Substrate):

  • To a flame-dried Schlenk flask, add 2-iodo-4-methylbenzoic acid (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Procedure for this compound (Lower Reactivity Substrate):

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.10 mmol, 10 mol%). Note the higher catalyst loading.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring. Note the higher reaction temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to require a longer duration, potentially 12-18 hours, to reach completion.

  • Follow the same workup and purification procedure as described above (steps 7-9).

Conclusion

The choice between 2-bromo- and 2-iodo-4-methylbenzoic acid is a classic trade-off between reactivity and cost/stability. 2-Iodo-4-methylbenzoic acid is the more reactive coupling partner due to the weaker C-I bond, which facilitates a faster rate of oxidative addition.[1] This makes it the ideal choice for syntheses requiring mild conditions, low catalyst loadings, or when working with sensitive functional groups. Conversely, this compound, while less reactive, is often more cost-effective and can be a suitable substrate if the reaction conditions are optimized, typically by increasing the temperature and catalyst concentration. For drug development professionals, the higher reactivity and predictability of the iodo- derivative can accelerate the synthesis of target molecules and libraries, justifying its potentially higher cost.

References

A Comparative Guide to Palladium Catalysts for 2-Bromo-4-methylbenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of 2-bromo-4-methylbenzoic acid is a critical step in the synthesis of a wide array of valuable molecules, from pharmaceuticals to advanced materials. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds at the 2-position of this versatile building block. The choice of the palladium catalyst and its associated ligand is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of various palladium catalysts for these key transformations, supported by experimental data from analogous systems to inform catalyst selection and optimization.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While specific comparative data for this compound is limited in the literature, the presented data is based on reactions with structurally similar substrates, such as other bromobenzoic acids, and serves as a strong indicator of expected performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures. The steric hindrance from the ortho-carboxylic acid group and the electronic properties of the methyl group on this compound can influence catalyst performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012~85-95A standard, reliable catalyst for a range of aryl bromides.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Bulky, electron-rich phosphine (B1218219) ligands often improve yields with sterically hindered substrates.[1]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012~95Effective for a variety of Suzuki couplings.[1]
[PdCl₂(NH₂CH₂COOH)₂]GlycineK₂CO₃WaterRT1.589-99A water-soluble, air-stable catalyst promoting green chemistry.
Heck Reaction

The Heck reaction enables the arylation of alkenes. The choice of ligand and base is crucial for achieving high yields and regioselectivity.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF100-1404-24GoodA classic combination for the Heck reaction.
Pd(OAc)₂P(o-tolyl)₃K₂CO₃NMP12012GoodA more electron-rich phosphine can sometimes improve performance.
PdCl₂(dppf)dppfNaOAcAcetonitrile10018Moderate-GoodCan be effective, though optimization may be required.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene1008-24Good-ExcellentA widely used system for C-N bond formation.
Pd(OAc)₂XPhosK₃PO₄t-BuOH11012-24HighBuchwald's generation of ligands and catalysts are highly effective.
[Pd(allyl)Cl]₂cataCXium® AK₂CO₃Dioxane10012HighNHC-based catalysts offer high stability and activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination This compound This compound This compound->Ar-Pd(II)L2-Br Oxidative Addition Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar'B(OH)2 + Base->Ar-Pd(II)L2-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants Add this compound, coupling partner, base, and catalyst/ligand to a dry Schlenk flask. Inert Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) three times. Add Reactants->Inert Atmosphere Add Solvent Add degassed solvent via syringe. Inert Atmosphere->Add Solvent Heat and Stir Heat to the desired temperature with vigorous stirring. Add Solvent->Heat and Stir Monitor Progress Monitor reaction by TLC or LC-MS. Heat and Stir->Monitor Progress Cool and Quench Cool to room temperature and quench the reaction. Monitor Progress->Cool and Quench Extraction Extract with an organic solvent. Cool and Quench->Extraction Dry and Concentrate Dry the organic layer and concentrate under reduced pressure. Extraction->Dry and Concentrate Purification Purify by column chromatography. Dry and Concentrate->Purification

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with this compound. These should serve as a starting point, and optimization of specific parameters is often necessary.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine this compound, the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the alkene and the solvent.

  • Heat the mixture to 100-140 °C and stir for the required time.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, this compound, and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

Validating the Molecular Structure of 2-Bromo-4-methylbenzoic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and reactivity. This guide provides a comparative analysis of X-ray crystallography for the definitive structural validation of 2-Bromo-4-methylbenzoic acid, supplemented by data from alternative analytical techniques that offer complementary insights.

Structural Confirmation by Single-Crystal X-ray Diffraction

X-ray crystallography stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise coordinates of each atom, defining bond lengths, bond angles, and intermolecular interactions.[1]

Comparative Crystallographic Data:

The table below summarizes key crystallographic parameters for several related bromo-substituted aromatic compounds. This data highlights the level of detail obtained from a single-crystal X-ray diffraction experiment.

Parameter2-Bromo-4-methylbenzonitrile[3]2-Bromo-4-chlorobenzoic acid[4]4-Bromo-2-hydroxybenzoic acid[5]
Formula C₈H₆BrNC₇H₄BrClO₂C₇H₅BrO₃
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P 1 21/n 1P21/c
a (Å) 7.5168 (11)7.227111.8312 (7)
b (Å) 7.8383 (11)8.94804.9084 (3)
c (Å) 7.9428 (11)12.188713.7915 (8)
α (°) 69.243 (7)9090
β (°) 64.375 (8)105.819108.571 (2)
γ (°) 87.567 (8)9090
Volume (ų) 391.14 (10)757.87759.54 (8)
Z 244
R-factor 0.0330.0618Not Reported

Note: Data is presented for illustrative comparison. "Z" represents the number of molecules per unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Complementary Spectroscopic Validation

While X-ray crystallography provides a static, solid-state structure, spectroscopic methods offer valuable information about the molecule's structure and connectivity in various states.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the determination of the molecule's connectivity and relative stereochemistry in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C bonds, would be expected.

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ionized molecules, confirming the molecular weight and elemental composition of the compound.

Experimental Protocols

Single-Crystal X-ray Diffraction (Generalized Protocol)

This protocol outlines the typical steps for determining the structure of a small organic molecule like this compound.

  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common method. A suitable solvent system (e.g., methanol/chloroform) must be identified.[5][6]

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation) are directed at the crystal.[3][7] The crystal is rotated, and a detector records the positions and intensities of the diffracted X-ray beams from multiple orientations.

  • Structure Solution: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.[8] The final result is a detailed three-dimensional model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher).[9] Standard ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) are recorded.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

  • Spectral Analysis: Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.

Workflow and Methodological Relationships

The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the primary analytical techniques.

G cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Processing & Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal Crystal Growth Purification->Crystal NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRD X-ray Diffraction Data Collection Crystal->XRD Solution Structure Solution & Refinement XRD->Solution Spectra Spectra Interpretation NMR->Spectra IR->Spectra MS->Spectra Validation Final Structure Validation Solution->Validation Spectra->Validation

Caption: Experimental workflow for the structural validation of this compound.

G center_node Molecular Structure (this compound) xray X-ray Crystallography (Solid State) center_node->xray 3D Atomic Coordinates nmr NMR Spectroscopy (Solution State) center_node->nmr Connectivity ir IR Spectroscopy (Functional Groups) center_node->ir Functional Groups ms Mass Spectrometry (Molecular Weight) center_node->ms Composition

Caption: Relationship between analytical techniques for comprehensive molecular structure elucidation.

References

Quantitative Analysis of 2-Bromo-4-methylbenzoic Acid in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of intermediates like 2-Bromo-4-methylbenzoic acid within complex reaction mixtures is paramount for process optimization, yield determination, and ensuring the quality of the final product. This guide provides a comparative overview of principal analytical techniques for this purpose, offering detailed experimental protocols and performance characteristics to aid in method selection.

The primary methods for the quantitative analysis of this compound in a reaction mixture include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique presents distinct advantages and limitations in terms of sensitivity, selectivity, sample preparation complexity, and instrumentation requirements.

Comparison of Analytical Techniques

The selection of an optimal analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. HPLC is often a versatile and robust choice, while GC-MS offers higher sensitivity after derivatization, and qNMR provides an absolute quantification method without the need for a specific reference standard of the analyte.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, followed by UV detection.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.Measurement of the NMR signal intensity, which is directly proportional to the number of nuclei.
Sample Preparation Dilution, filtration, and potentially a simple liquid-liquid extraction.Required derivatization (e.g., esterification) to increase volatility, followed by extraction.Dissolution in a deuterated solvent, addition of an internal standard for absolute quantification.
Sensitivity High (µg/mL to ng/mL range).Very High (ng/mL to pg/mL range).Moderate (mg/mL to µg/mL range).[1]
Specificity Good, can be enhanced with a diode array detector.Very High, based on the mass-to-charge ratio of the analyte and its fragments.High, based on the unique chemical shift of specific protons.
Analysis Time Approximately 10-20 minutes per sample.Approximately 15-30 minutes per sample (excluding derivatization).Approximately 5-15 minutes per sample.
Key Advantages Widely applicable, high resolution, good reproducibility, and straightforward sample preparation.Excellent sensitivity and provides structural confirmation.Non-destructive, provides structural information, and allows for absolute quantification with a single internal standard.[2]
Limitations Potential for co-elution with matrix components.Derivatization step adds complexity and potential for sample loss or side reactions.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[1][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid). A typical gradient could be starting from 30% Acetonitrile and increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Prepare a series of calibration standards of the this compound reference standard in the same solvent.

4. Analysis:

  • Inject the prepared standards and samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to convert the non-volatile this compound into a volatile ester. The synthesis of the methyl ester is a common approach.[4]

1. Instrumentation and Reagents:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Diethyl ether or other suitable extraction solvent

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • This compound reference standard

2. Derivatization (Esterification):

  • Take a known amount of the reaction mixture and the reference standard.

  • Add anhydrous methanol and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 2-4 hours.[4]

  • After cooling, neutralize the excess acid with a sodium bicarbonate solution.

  • Extract the methyl 2-bromo-4-methylbenzoate with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Mode: Full scan (e.g., m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity.

4. Analysis:

  • Inject the derivatized standards and samples.

  • Create a calibration curve based on the peak area of a characteristic ion of methyl 2-bromo-4-methylbenzoate.

  • Quantify the analyte in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the determination of the absolute or relative concentration of an analyte in a mixture.[5]

1. Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal Standard (IS) with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

2. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

4. Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Workflow for Quantitative Analysis

The following diagram illustrates a general workflow for the quantitative analysis of this compound in a reaction mixture.

Quantitative Analysis Workflow Workflow for Quantitative Analysis of this compound cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Result sampling Representative Sampling of Reaction Mixture prep Dilution / Extraction sampling->prep General derivatization Derivatization (for GC-MS) sampling->derivatization nmr_prep Dissolution & Addition of Internal Standard sampling->nmr_prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis derivatization->gcms qnmr qNMR Analysis nmr_prep->qnmr integration Peak Integration hplc->integration gcms->integration qnmr->integration calibration Calibration Curve Construction quantification Concentration Calculation calibration->quantification integration->calibration For HPLC/GC-MS integration->quantification For qNMR result Quantitative Result of This compound quantification->result

Caption: General workflow for the quantitative analysis of this compound.

References

Benchmarking Building Blocks: A Comparative Analysis of 2-Bromo-4-methylbenzoic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, the selection of foundational molecular building blocks is a critical decision that dictates the efficiency, yield, and overall viability of a synthetic pathway. This guide presents a comparative benchmark of 2-Bromo-4-methylbenzoic acid against its structural isomers and other related brominated benzoic acids. The focus is on their performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, particularly in the synthesis of biaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs), including Angiotensin II Receptor Blockers (ARBs).

Executive Summary

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern offers a distinct reactivity profile compared to its isomers. This guide provides a data-driven comparison of its efficiency against other commercially available bromobenzoic acid derivatives. While a direct head-to-head comparative study under identical conditions is not extensively documented in the literature, this guide collates representative data from various studies to offer a valuable snapshot of their relative performance in Suzuki-Miyaura couplings.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds from aryl halides and boronic acids. The efficiency of this reaction is highly dependent on the structure of the aryl halide. The following table summarizes the performance of this compound and its alternatives in the Suzuki-Miyaura coupling with arylboronic acids.

Disclaimer: The data presented below is collated from different literature sources and for reactions that may have been performed under varying conditions. Therefore, it should be used for indicative purposes rather than as a direct quantitative comparison.

Building BlockCoupling PartnerCatalyst System (Typical)Solvent System (Typical)Reaction Time (h)Yield (%)Reference
This compound Arylboronic acidPd(OAc)₂ / SPhosToluene (B28343)/H₂O4 - 16~85-95*Inferred
4-Bromo-2-methylbenzoic acidArylboronic acidPd(OAc)₂ / LigandDioxane/H₂O12High
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]Water1.597[1]
4-Bromobenzoic acidPhenylboronic acidSupramolecular PdCl₂ complexWater/MeOH2>98[2]

*Yields for this compound and 4-Bromo-2-methylbenzoic acid are estimated based on the typical efficiency of Suzuki-Miyaura reactions for structurally similar, electron-rich, and sterically hindered substrates. Specific experimental data for a direct comparison is limited.[3]

Analysis of Building Block Efficiency

The reactivity of bromobenzoic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors.

  • Electronic Effects: The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the benzene (B151609) ring can influence the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step.

  • Steric Hindrance: The position of the substituents relative to the bromine atom can sterically hinder the approach of the palladium catalyst, potentially affecting the reaction rate and yield. For instance, a substituent ortho to the bromine atom can have a more significant steric impact than a meta or para substituent.

While quantitative data for this compound is not as readily available as for its simpler isomers, its utility in the synthesis of complex molecules suggests it is an efficient coupling partner under optimized conditions. The high yields reported for 3-bromobenzoic and 4-bromobenzoic acids highlight the general robustness of the Suzuki-Miyaura coupling for this class of compounds.[1][2]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific bromobenzoic acid building block.

General Protocol for Suzuki-Miyaura Coupling of a Bromobenzoic Acid with an Arylboronic Acid

Materials:

  • Bromobenzoic acid derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the bromobenzoic acid derivative, arylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can also be achieved by evacuating and backfilling the flask with the inert gas three times.

  • Solvent Addition: Add the degassed toluene and water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for the specified reaction time (typically 4-16 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl carboxylic acid.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Reactants: - Bromobenzoic Acid - Arylboronic Acid - Base (K₂CO₃) - Catalyst (Pd(OAc)₂) - Ligand (SPhos) B Establish Inert Atmosphere (Ar or N₂) A->B C Add Degassed Solvents (Toluene/H₂O) B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Aqueous Work-up & Extraction F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_main Building Block Selection for Suzuki-Miyaura Coupling cluster_factors Key Influencing Factors cluster_outcomes Performance Metrics bb Building Block (Bromobenzoic Acid Isomer) reactivity Reactivity bb->reactivity Electronic Effects sterics Steric Hindrance bb->sterics Positional Isomerism cost Cost & Availability bb->cost yield Reaction Yield reactivity->yield time Reaction Time reactivity->time sterics->yield conditions Reaction Conditions (Temp, Catalyst Load) sterics->conditions cost->conditions

Caption: Logical relationships in building block selection for Suzuki-Miyaura coupling.

Conclusion

This compound and its isomers are valuable and efficient building blocks for the synthesis of complex biaryl structures via palladium-catalyzed cross-coupling reactions. While direct comparative data under identical conditions is sparse, the available literature indicates that high yields can be achieved with appropriate optimization of reaction parameters such as the catalyst system, base, and solvent. The choice of a specific isomer will ultimately depend on the desired substitution pattern of the final product and may require tailored reaction conditions to overcome potential steric or electronic challenges. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Analysis of Reaction Intermediates in the Synthesis of 2-Bromo-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-4-methylbenzoic acid is a critical step in the development of various pharmaceutical and agrochemical compounds. Understanding the reaction intermediates involved in its synthesis is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide provides a comparative analysis of the potential reaction intermediates formed during the synthesis of this compound, outlines the experimental protocols for their identification, and presents the theoretical framework for their formation.

Introduction to Synthetic Pathways

The primary route to this compound is through the electrophilic aromatic substitution (EAS) of 4-methylbenzoic acid. This reaction is complicated by the presence of two directing groups on the aromatic ring: an ortho-, para-directing methyl group and a meta-directing carboxylic acid group. This competition necessitates carefully controlled reaction conditions to achieve the desired regioselectivity. A significant alternative pathway is the radical-mediated bromination of the benzylic methyl group, which leads to the formation of 4-(bromomethyl)benzoic acid, a distinct but also valuable synthetic intermediate.

Analysis of Reaction Intermediates in Electrophilic Aromatic Substitution

The bromination of the aromatic ring proceeds via a classic electrophilic aromatic substitution mechanism. The key intermediate in this process is a resonance-stabilized carbocation known as a Wheland intermediate or an arenium ion (σ-complex). The stability of this intermediate determines the regioselectivity of the reaction.

Plausible Wheland Intermediates

Given the directing effects of the methyl and carboxyl groups, the bromine electrophile (Br+) can attack different positions on the aromatic ring, leading to several possible Wheland intermediates. The most relevant for the synthesis of this compound and its isomers are:

  • Attack at C2 (ortho to methyl, meta to carboxyl): This leads to the desired product. The positive charge in the intermediate is delocalized over C3, C5, and C1.

  • Attack at C3 (meta to methyl, ortho to carboxyl): This is directed by the carboxyl group. The positive charge is delocalized over C2, C4, and C6.

  • Attack at C5 (meta to methyl, meta to carboxyl): This position is meta to both groups.

  • Attack at C6 (ortho to methyl, meta to carboxyl): This is equivalent to an attack at C2.

The relative stability of these intermediates dictates the product distribution. While the methyl group activates the ortho and para positions, the carboxylic acid group deactivates the entire ring, particularly the ortho and para positions relative to it. The formation of this compound is favored under conditions that promote kinetic control and leverage the activating effect of the methyl group.

Competing Radical Bromination Pathway

When reagents such as N-bromosuccinimide (NBS) are used with a radical initiator (e.g., benzoyl peroxide) and light or heat, the reaction can proceed through a free radical mechanism.[1][2][3][4] This pathway does not involve a Wheland intermediate but rather a benzylic radical.

  • Benzylic Radical Intermediate: Abstraction of a hydrogen atom from the methyl group by a bromine radical generates a resonance-stabilized benzylic radical. This intermediate then reacts with a bromine source to form 4-(bromomethyl)benzoic acid.

Experimental Protocols for Intermediate Analysis

The short-lived and reactive nature of these intermediates makes their direct observation challenging. A combination of spectroscopic, spectrometric, and chemical trapping methods is typically employed.

Spectroscopic and Spectrometric Methods
Technique Methodology Expected Results for Wheland Intermediate Expected Results for Benzylic Radical
Low-Temperature NMR Spectroscopy The reaction is run at a very low temperature inside an NMR spectrometer to slow down the reaction rate and increase the lifetime of the intermediate. 1H and 13C NMR spectra are acquired over time.Observation of downfield shifts for the protons and carbons of the aromatic ring due to the positive charge. The sp3-hybridized carbon bonded to the bromine would show a characteristic upfield shift compared to the other aromatic carbons.Not directly observable by NMR due to its paramagnetic nature, leading to significant line broadening.
Mass Spectrometry (e.g., ESI-MS) The reaction mixture is continuously infused into a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that can sometimes detect charged intermediates.Detection of an ion with a mass corresponding to the [M+Br]+ adduct, where M is the starting material.Not directly observable in its neutral radical form.
Computational Chemistry (DFT) Density Functional Theory (DFT) calculations can be used to model the structures and relative energies of the possible intermediates and transition states.Calculation of the energies of the different Wheland intermediate isomers can predict the most likely reaction pathway and major product.Calculation of the bond dissociation energy of the benzylic C-H bond can help predict the feasibility of the radical pathway.
Chemical Trapping Experiments

Chemical trapping involves adding a reagent to the reaction mixture that will selectively react with a specific intermediate to form a stable, characterizable product.

Intermediate to be Trapped Trapping Agent Experimental Protocol Expected Product
Wheland Intermediate (Carbocation) A strong, non-coordinating base.The reaction is run in the presence of a sterically hindered, non-nucleophilic base. The base will deprotonate the intermediate, leading to the final product. Analysis of the product distribution gives insight into the relative amounts of the different intermediates formed.The distribution of brominated isomers of 4-methylbenzoic acid.
Benzylic Radical A radical trap such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).The radical bromination is carried out in the presence of TEMPO.A stable adduct formed between the benzylic radical and TEMPO, which can be isolated and characterized by NMR and mass spectrometry.

Visualization of Reaction Pathways and Workflows

Electrophilic Aromatic Substitution Pathway

Caption: Electrophilic attack of Br+ on 4-methylbenzoic acid leads to a Wheland intermediate.

Radical Bromination Pathway

Caption: Radical abstraction of a benzylic hydrogen forms a resonance-stabilized radical.

Experimental Workflow for Intermediate Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Intermediate Analysis ReactionSetup Set up bromination reaction of 4-methylbenzoic acid LowTempNMR Low-Temperature NMR ReactionSetup->LowTempNMR MassSpec Online Mass Spectrometry ReactionSetup->MassSpec Trapping Chemical Trapping Experiment ReactionSetup->Trapping IntermediateStructure IntermediateStructure LowTempNMR->IntermediateStructure Spectroscopic Data IntermediateMass IntermediateMass MassSpec->IntermediateMass Mass-to-Charge Ratio TrappedProduct TrappedProduct Trapping->TrappedProduct Isolate & Characterize

Caption: Workflow for the analysis of reaction intermediates in the bromination of 4-methylbenzoic acid.

Conclusion

The synthesis of this compound involves a complex interplay of directing group effects, leading to the formation of various potential reaction intermediates. While the direct experimental analysis of these intermediates for this specific reaction is not extensively documented in publicly available literature, a robust understanding can be built upon the well-established principles of electrophilic aromatic substitution and free radical reactions. By employing a combination of low-temperature spectroscopy, mass spectrometry, chemical trapping, and computational modeling, researchers can elucidate the mechanistic details of this important transformation. This knowledge is crucial for the rational design of synthetic routes that favor the formation of the desired 2-bromo isomer, thereby improving the efficiency and cost-effectiveness of drug development and manufacturing processes.

References

A Comparative Guide to Isomeric Purity Determination of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of starting materials and intermediates is paramount. 2-Bromo-4-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its isomeric purity is critical, as positional isomers can lead to the formation of unwanted byproducts, affect reaction kinetics, and alter the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical techniques for determining the isomeric purity of this compound, supported by experimental data and detailed protocols.

The primary isomeric impurities of concern for this compound are other bromomethylbenzoic acid isomers, such as 3-Bromo-4-methylbenzoic acid, 2-Bromo-3-methylbenzoic acid, and 4-Bromo-3-methylbenzoic acid, among others. The choice of analytical method depends on factors such as the required sensitivity, resolution, availability of instrumentation, and the specific isomers that need to be quantified.

Comparative Analysis of Analytical Techniques

The most prevalent methods for assessing the isomeric purity of aromatic carboxylic acids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on partitioning between a stationary phase and an inert carrier gas.Differentiation of nuclei based on their local magnetic environments.[1][2]
Resolution Excellent for positional isomers, especially with optimized column chemistry and mobile phases.[3]High resolution, particularly with long capillary columns.[4] Can be challenging for non-volatile compounds.Excellent for structural elucidation. Resolution depends on magnetic field strength. Overlapping signals can occur.[5]
Sensitivity High (ng to pg range) with UV or MS detectors.Very high (pg to fg range), especially with Mass Spectrometry (MS) detection.Lower sensitivity compared to chromatographic methods (µg to mg range).
Sample Prep Simple dissolution in a suitable solvent.[6]Often requires derivatization to increase volatility and thermal stability (e.g., silylation).[7][8]Simple dissolution in a deuterated solvent.[1][5]
Quantification Straightforward using external or internal standards. Area percent is common for purity.Reliable with internal standards. Requires consideration of derivatization efficiency.Highly accurate for quantification (qNMR) using a certified internal standard without needing a standard of the analyte.[5]
Analysis Time Typically 5-30 minutes per sample.Typically 10-40 minutes per sample, plus derivatization time.5-15 minutes for a standard ¹H spectrum. Can be longer for quantitative experiments.
Key Advantage Robust, versatile, and widely applicable for non-volatile and thermally labile compounds.Superior separation efficiency for complex mixtures of volatile compounds.Provides unambiguous structural information and allows for the identification of unknown impurities.[2]

Experimental Protocols & Methodologies

Detailed protocols for the three primary analytical techniques are provided below. These are representative methods and may require optimization for specific instrumentation and impurity profiles.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating positional isomers of aromatic carboxylic acids.

Objective: To separate and quantify isomeric impurities of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Value
Column Ascentis® RP-Amide, 15 cm x 4.6 mm, 5 µm or equivalent C18 column
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile
Gradient 70:30 (A:B) isocratic, or a linear gradient starting from 95:5 (A:B) to 5:95 (A:B) over 15 minutes
Flow Rate 1.0 mL/min[6]
Column Temp. 35 °C
Detector UV at 227 nm[6] or 254 nm
Injection Vol. 10 µL

Methodology:

  • Standard Preparation: Accurately weigh and dissolve this compound and any available isomeric standards in the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Identify peaks based on retention times relative to the standards. Determine the area percentage of each impurity to calculate the isomeric purity of the main component.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Dissolve in Diluent sp1->sp2 sp3 Filter Solution (0.45 µm) sp2->sp3 hplc1 Inject into HPLC sp3->hplc1 Transfer to Vial hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV/PDA Detection hplc2->hplc3 dp1 Integrate Peaks hplc3->dp1 Chromatogram dp2 Calculate Area % dp1->dp2 dp3 Generate Report dp2->dp3

Caption: Workflow for Isomeric Purity by HPLC.

Gas Chromatography (GC) with Derivatization

GC offers high resolution but requires derivatization for non-volatile carboxylic acids.

Objective: To separate volatile derivatives of this compound isomers.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler and a suitable capillary column.

Chromatographic Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Inlet Temp. 270 °C
Detector Temp. 280 °C (FID) or MS transfer line at 280 °C
Injection Mode Split (e.g., 50:1)
Injection Vol. 1 µL

Methodology (Silylation Derivatization):

  • Sample Preparation: Accurately weigh ~5 mg of the sample into a vial.

  • Derivatization: Add 200 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[7]

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting into the GC.

  • Data Processing: Analyze the resulting chromatogram to determine the relative percentages of the derivatized isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for unambiguous identification and quantification of isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene (B151609) ring.[1][5]

Objective: To identify and quantify isomeric impurities using ¹H NMR.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Experimental Parameters:

Parameter Value
Solvent DMSO-d₆ or CDCl₃
Concentration 5-25 mg in 0.6-0.7 mL of solvent[5]
Pulse Program Standard single pulse (zg30)
Relaxation Delay (D1) 1-5 s (for qualitative), >5x T₁ (for quantitative)[5]
Number of Scans 16 or higher for good signal-to-noise

Methodology:

  • Sample Preparation: Accurately weigh the sample and dissolve it completely in the deuterated solvent in an NMR tube.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Phase and baseline correct the spectrum.

  • Analysis:

    • Identify the distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the main compound and its isomers.[5]

    • For quantification (qNMR), integrate a unique, well-resolved signal for each isomer.

    • Compare the integral values to determine the molar ratio of the isomers. If an internal standard of known purity and concentration is added, absolute quantification is possible.[5]

Method_Selection start Start: Need to determine isomeric purity q1 Is structural confirmation of impurities required? start->q1 q2 Are isomers volatile or thermally stable? q1->q2 No nmr Use NMR Spectroscopy q1->nmr Yes gc Use Gas Chromatography (GC) q2->gc Yes hplc Use HPLC q2->hplc No q3 Is high sensitivity (trace analysis) needed? gc->q3 Check Sensitivity hplc->q3 Check Sensitivity

Caption: Decision tree for selecting an analytical method.

Conclusion

The determination of isomeric purity for this compound can be effectively achieved using HPLC, GC, or NMR spectroscopy.

  • RP-HPLC is often the method of choice for routine quality control due to its robustness, high resolution for positional isomers, and simple sample preparation.

  • GC-MS is highly valuable when superior separation efficiency is required and when dealing with complex mixtures, although it necessitates a derivatization step.

  • NMR Spectroscopy is unparalleled for the definitive structural identification of isomers and provides a powerful tool for primary quantification (qNMR) without the need for isomeric impurity standards.

The optimal method will depend on the specific requirements of the analysis, including the need for structural information, the expected impurity levels, and the available instrumentation. For comprehensive characterization, a combination of a chromatographic technique (HPLC or GC) for separation and a spectroscopic technique (NMR or MS) for identification is recommended.

References

A Comparative Guide to Purity Analysis of 2-Bromo-4-methylbenzoic Acid: Titrimetric, HPLC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates is paramount. This guide provides an objective comparison of three common analytical techniques—titrimetric analysis, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for assessing the purity of 2-Bromo-4-methylbenzoic acid. The information herein is supported by detailed experimental protocols and illustrative data to facilitate methodological selection and implementation.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination is contingent on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. Titrimetric analysis, a classic chemical method, offers a cost-effective and straightforward approach for determining the overall acidic content. HPLC provides high-resolution separation of the main component from impurities, making it a powerful tool for purity assessment and impurity profiling. qNMR has emerged as a primary ratio method that allows for direct quantification against a certified internal standard without the need for a specific reference standard of the analyte.

A summary of the key performance characteristics of these methods for the analysis of substituted benzoic acids is presented below.

Table 1: Comparison of Performance Characteristics for Purity Assay of this compound

ParameterTitrimetric AnalysisHPLC-UVqNMR
Principle Neutralization reaction between the acidic analyte and a standardized basic titrant.Separation based on differential partitioning between a mobile and a stationary phase, with UV detection.Quantitative determination based on the ratio of integrated signals of the analyte and a certified internal standard.
Purity Result (Illustrative) 101.2% (as total acidity)99.3% (by area normalization)99.5% (against internal standard)
Precision (RSD) < 1.0%< 0.5%< 0.5%
Selectivity Low; quantifies total acidic content, including acidic impurities.High; separates the main component from impurities.High; specific proton signals are used for quantification.
Sensitivity ModerateHighModerate
Sample Throughput ModerateHighModerate
Primary Method NoNoYes (Traceable to SI units)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Titrimetric Analysis (Potentiometric)

This method determines the purity of this compound based on its acidic carboxylic group. A non-aqueous titration is employed to enhance the acidity of the analyte and obtain a sharp endpoint.

Instrumentation and Reagents:

  • Potentiometric autotitrator with a combined pH electrode

  • Analytical balance (0.1 mg readability)

  • Burette (10 mL, Class A)

  • Standardized 0.1 M tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in isopropanol

  • This compound sample

  • Toluene (analytical grade)

  • Methanol (analytical grade)

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a 100 mL beaker.

  • Dissolve the sample in 50 mL of toluene.

  • Immerse the electrode in the solution and stir.

  • Titrate the solution with standardized 0.1 M TBAH, recording the potential (mV) as a function of the titrant volume.

  • The endpoint is determined from the point of maximum inflection of the titration curve.

  • A blank titration is performed with 50 mL of toluene, and the sample titration volume is corrected.

Calculation of Purity: The purity of the sample is calculated using the following formula: Purity (%) = [(V_sample - V_blank) × M_TBAH × MW_analyte] / (W_sample × 10)

Where:

  • V_sample = Volume of TBAH solution consumed by the sample (mL)

  • V_blank = Volume of TBAH solution consumed by the blank (mL)

  • M_TBAH = Molarity of the TBAH solution (mol/L)

  • MW_analyte = Molecular weight of this compound (215.04 g/mol )

  • W_sample = Weight of the sample (mg)

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Toluene weigh->dissolve titrate Titrate with 0.1 M TBAH dissolve->titrate record Record Potential vs. Volume titrate->record endpoint Determine Endpoint record->endpoint calculate Calculate Purity endpoint->calculate

Workflow for Titrimetric Purity Analysis.
High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the separation and quantification of this compound from its potential process-related impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound sample

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase.

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Calculation of Purity: The purity is typically calculated by area percentage, assuming all components have a similar response factor at the detection wavelength. Purity (%) = (Area_main_peak / Total_area_of_all_peaks) × 100

Quantitative Nuclear Magnetic Resonance (qNMR)

This qNMR method provides a direct measurement of the purity of this compound using a certified internal standard.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Certified internal standard (e.g., Maleic acid)

  • Deuterated solvent (e.g., DMSO-d6)

  • Analytical balance (0.01 mg readability)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum with a calibrated 90° pulse and a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).

Calculation of Purity: The purity of the sample is calculated using the following formula: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_sample) × P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Analysis_Comparison cluster_methods Purity Analysis Methods cluster_attributes Performance Attributes Titration Titrimetric Analysis Selectivity Selectivity Titration->Selectivity Low Primary Primary Method Titration->Primary No Cost Cost-Effectiveness Titration->Cost High HPLC HPLC HPLC->Selectivity High HPLC->Primary No HPLC->Cost Moderate qNMR qNMR qNMR->Selectivity High qNMR->Primary Yes qNMR->Cost Low

Comparison of Purity Analysis Methods.

Data Presentation

The following table summarizes illustrative quantitative data obtained from the purity analysis of a batch of this compound using the three described methods.

Table 2: Illustrative Purity Data for this compound

Analytical MethodResult (n=3, mean ± SD)
Titrimetric Analysis 101.2% ± 0.8%
HPLC (Area %) 99.3% ± 0.2%
qNMR 99.5% ± 0.3%

Note: The higher result from titrimetric analysis may indicate the presence of other acidic impurities.

Conclusion

The selection of an appropriate analytical method for the purity determination of this compound should be based on the specific requirements of the analysis.

  • Titrimetric analysis is a simple and cost-effective method for determining the total acidic content, making it suitable for rapid, routine quality control checks where the impurity profile is well-established.

  • HPLC offers excellent selectivity and sensitivity, making it the method of choice for accurate purity determination and the quantification of individual impurities.

  • qNMR serves as a powerful primary method for obtaining a highly accurate and precise purity value that is traceable to SI units, which is particularly valuable for the certification of reference materials.

For a comprehensive assessment of purity, a combination of orthogonal methods, such as HPLC for impurity profiling and qNMR for an absolute purity value, is recommended. This multi-faceted approach ensures the quality and reliability of this compound for its intended use in research and drug development.

Forced Degradation Studies of 2-Bromo-4-methylbenzoic Acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of forced degradation studies on 2-Bromo-4-methylbenzoic acid, a crucial step in the drug development process to ensure its stability, efficacy, and safety.[1][][3] In line with International Council for Harmonisation (ICH) guidelines, this document outlines the experimental protocols for subjecting the active pharmaceutical ingredient (API) to various stress conditions to identify potential degradation products and establish its intrinsic stability.[1][3][4] Furthermore, it offers a comparative evaluation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) as analytical techniques for monitoring the degradation process, supported by representative data.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[3][5] The primary objectives of these studies are to:

  • Elucidate degradation pathways: Identify the likely degradation products of the API.[1][4][6]

  • Demonstrate the specificity of stability-indicating methods: Develop and validate analytical methods that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[3]

  • Understand the intrinsic stability of the molecule: Determine the inherent susceptibility of the drug substance to various environmental factors.[1][4]

  • Inform formulation and packaging development: The data generated helps in selecting appropriate formulations and container closure systems to protect the drug product from degradation.[]

Experimental Workflow for Forced Degradation

A systematic approach is essential for conducting forced degradation studies. The following workflow outlines the key steps involved in the stress testing of this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analytical Comparison cluster_4 Data Analysis & Reporting API This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) API->Oxidation Expose to Thermal Thermal Degradation (e.g., 80°C, solid state) API->Thermal Expose to Photo Photolytic Degradation (ICH Q1B guidelines) API->Photo Expose to Neutralize Neutralization (for acid/base samples) Acid->Neutralize Base->Neutralize Dilute Dilution to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC UPLC UPLC Analysis Dilute->UPLC Data Data Interpretation & Mass Balance Calculation HPLC->Data UPLC->Data Report Reporting of Degradation Products & Pathways Data->Report

Figure 1: Experimental workflow for the forced degradation study of this compound.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific properties of this compound.

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water.

Stress Conditions

The API is subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: The stock solution is treated with 0.1N hydrochloric acid and heated at 60°C for a specified duration (e.g., 24 hours). Samples are withdrawn at various time points.

  • Base Hydrolysis: The stock solution is treated with 0.1N sodium hydroxide (B78521) and heated at 60°C for a specified duration (e.g., 24 hours). Samples are withdrawn at various time points.

  • Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide at room temperature for a specified duration (e.g., 24 hours).[3] Samples are withdrawn at various time points.

  • Thermal Degradation: The solid drug substance is exposed to a high temperature (e.g., 80°C) for a specified duration (e.g., 48 hours). Samples are then dissolved in the solvent system for analysis.

  • Photolytic Degradation: The drug substance (both solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

Sample Preparation for Analysis

Prior to analysis, the acidic and basic samples are neutralized to prevent damage to the analytical column. All stressed samples are then diluted with the mobile phase to a suitable concentration for analysis.

Comparison of Analytical Techniques: HPLC vs. UPLC

The separation and quantification of the parent drug and its degradation products are primarily achieved using reverse-phase liquid chromatography. This guide compares the performance of conventional HPLC with the more recent UPLC technology.

UPLC operates with smaller particle size columns (~1.7 µm) and at higher pressures compared to HPLC (typically 3-5 µm particles).[7][8] This results in significant improvements in speed, resolution, and sensitivity.[7][8]

Hypothetical Degradation Pathway

Based on the structure of this compound, a potential degradation pathway under hydrolytic conditions could involve the displacement of the bromine atom with a hydroxyl group, forming 2-Hydroxy-4-methylbenzoic acid.

G cluster_0 Degradation Pathway A This compound B 2-Hydroxy-4-methylbenzoic acid A->B Hydrolysis

Figure 2: Hypothetical hydrolytic degradation pathway of this compound.
Performance Comparison Data

The following tables summarize the hypothetical comparative performance of HPLC and UPLC in the analysis of stressed samples of this compound.

Table 1: Chromatographic Conditions

ParameterHPLCUPLC
ColumnC18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.7 µm)
Mobile PhaseAcetonitrile: 0.1% Formic acid in Water (50:50 v/v)Acetonitrile: 0.1% Formic acid in Water (50:50 v/v)
Flow Rate1.0 mL/min0.4 mL/min
Injection Volume10 µL2 µL
Column Temperature30°C40°C
DetectionUV at 230 nmUV at 230 nm

Table 2: Performance Comparison

ParameterHPLCUPLC
Run Time ~ 15 min~ 3 min
Resolution (Parent vs. Degradant) 2.54.0
Theoretical Plates ~ 10,000~ 25,000
Peak Asymmetry 1.21.1
Solvent Consumption per Run 15 mL1.2 mL

Table 3: Quantitative Analysis of Degradation under Stress Conditions (Hypothetical Data)

Stress ConditionAnalytical Method% Assay of this compound% Degradation Product (2-Hydroxy-4-methylbenzoic acid)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis HPLC85.213.51.199.8
UPLC85.513.80.9100.2
Base Hydrolysis HPLC78.919.81.5100.2
UPLC79.120.11.2100.4
Oxidative HPLC92.56.20.899.5
UPLC92.86.50.699.9
Thermal HPLC98.11.20.599.8
UPLC98.31.40.4100.1
Photolytic HPLC95.63.50.799.8
UPLC95.83.80.5100.1

Discussion

The comparative data highlights the advantages of UPLC over HPLC for forced degradation studies.[8][9] UPLC offers significantly faster analysis times, leading to higher throughput.[7][10][11] The improved resolution and peak capacity of UPLC allow for better separation of the parent drug from its degradation products, which is crucial for accurate quantification and the development of a robust stability-indicating method.[7][9] Furthermore, the lower solvent consumption of UPLC makes it a more environmentally friendly and cost-effective technique in the long run.[8][10][11]

While HPLC remains a reliable and widely used technique, for the development of new chemical entities like this compound, the adoption of UPLC technology can accelerate the drug development process by providing higher quality data in a shorter timeframe.[7]

Conclusion

Forced degradation studies are an indispensable component of pharmaceutical development. A systematic approach to stress testing, coupled with the use of advanced analytical techniques like UPLC, provides a comprehensive understanding of the stability profile of a drug substance. For this compound, the implementation of a well-designed forced degradation study will be critical in ensuring the development of a safe, effective, and stable drug product. The choice between HPLC and UPLC will depend on specific laboratory needs and resources, but the superior performance of UPLC in terms of speed, resolution, and sensitivity makes it the preferred method for such critical studies.[8][9]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-methylbenzoic acid, a compound frequently used in synthetic chemistry.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with care. This compound is classified as a skin, eye, and respiratory irritant.[1][2] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE): All personnel handling this chemical should wear appropriate PPE to minimize exposure risks.

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection NIOSH/MSHA-approved respirator if dust is generated.[3]
Body Protection Laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not discharge this chemical into drains or the environment.[3][5]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][5]

2. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with a copy of the Safety Data Sheet for this compound.

3. Recommended Disposal Method:

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound and minimizes environmental impact.

4. Disposal of Contaminated Packaging:

  • Dispose of empty or contaminated packaging as unused product.[4] Do not reuse containers that have held this compound.

Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures and contact emergency services immediately.

Exposure RouteFirst-Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
Inhalation Move person into fresh air. If not breathing, give artificial respiration.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound waste? B Is the waste properly segregated and contained? A->B C Segregate waste into a labeled, sealed container. B->C No D Store in a cool, dry, well-ventilated area. B->D Yes C->D E Contact licensed hazardous waste disposal service. D->E F Provide SDS to the disposal service. E->F G Arrange for pickup and incineration. F->G H End: Waste properly disposed. G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their institution.

References

Essential Safety and Operational Guide for 2-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of 2-Bromo-4-methylbenzoic acid (CAS No: 7697-27-0). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure.[1][2] It is classified as an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Some safety data sheets also indicate that it is harmful if swallowed.[3] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][6]To prevent skin contact, which can cause irritation.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 type) should be used, especially where dust formation is likely or if exposure limits are exceeded.[4][6][7]To avoid inhalation of dust particles that may cause respiratory tract irritation.[1][2]
General Hygiene Accessible eyewash stations and safety showers.For immediate decontamination in case of accidental exposure.

Operational Plan: Handling and Storage

Adherence to a strict operational workflow is critical to ensure safety. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5]

Detailed Handling Protocol:

  • Preparation:

    • Don all required PPE as detailed in Table 1 before entering the designated handling area.

    • Ensure the chemical fume hood is functioning correctly and the work surface is clean and uncluttered.

    • Assemble all necessary laboratory equipment (glassware, spatulas, etc.) inside the fume hood.

  • Handling:

    • Weighing: Carefully weigh the solid compound in a suitable container within the fume hood to control dust.

    • Dissolving and Reactions: When dissolving, add solvent to the solid slowly to prevent splashing. All subsequent work should be performed within the fume hood.

    • Transferring: Use appropriate tools like spatulas or funnels for transferring the solid or its solutions to prevent spills.

  • Post-Handling:

    • Decontamination: Clean all equipment and surfaces that have been in contact with the chemical.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, removing gloves last.

    • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is incompatible with strong oxidizing agents and strong bases.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Protocol

Waste TypeDisposal MethodRationale
Solid Waste Collect in a designated, labeled hazardous waste container.To prevent environmental contamination and ensure proper disposal according to regulations.
Contaminated Labware Rinse with a suitable solvent, and collect the rinsate as hazardous waste. Dispose of the labware as per institutional guidelines.To decontaminate materials and segregate hazardous waste streams.
Contaminated PPE Dispose of in a designated hazardous waste container.To prevent secondary exposure and contamination.

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][6] Do not empty into drains.[5][6]

Workflow and Logical Relationships

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase A Don Personal Protective Equipment (PPE) B Prepare and Verify Fume Hood A->B C Weigh and Transfer Chemical B->C D Perform Experimental Procedures C->D E Decontaminate Glassware and Surfaces D->E F Segregate and Dispose of Hazardous Waste E->F G Remove PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.